molecular formula C18H18N2O3S B495138 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide CAS No. 443904-37-8

4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide

Cat. No.: B495138
CAS No.: 443904-37-8
M. Wt: 342.4g/mol
InChI Key: CFCNBGSSPSUGEM-UHFFFAOYSA-N
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Description

4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide is a synthetic naphthalene-based sulfonamide compound of significant interest in medicinal chemistry and chemical biology research. This molecule is constructed from a 4-ethoxynaphthalene scaffold linked via a sulfonamide bridge to a pyridinylmethyl group . The naphthalene ring system provides a rigid, planar aromatic surface that can facilitate interactions with biological targets, while the ethoxy and pyridinylmethyl substituents offer points for further chemical modification and potential modulation of bioavailability . Sulfonamides represent a foundational pharmacophore in drug discovery, known to exhibit a wide range of pharmacological activities including antibacterial, anticonvulsant, and carbonic anhydrase inhibitory effects . The specific structural features of this compound—particularly the absence of a primary aromatic amine at the N4 position—categorize it with the non-antibacterial sulfonamides, which are generally not associated with the allergic responses common to their antibacterial counterparts . Its core structure is analogous to other bioactive naphthalene sulfonamides, which have been investigated as protein tyrosine kinase inhibitors , suggesting potential utility in oncology research. As a building block in organic synthesis, this compound can be used to create more complex molecules for screening against novel biological targets. Researchers can leverage the reactivity of the sulfonamide nitrogen and the pyridine nitrogen for further derivatization. This product is intended for research and development purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-2-23-17-10-11-18(16-9-4-3-8-15(16)17)24(21,22)20-13-14-7-5-6-12-19-14/h3-12,20H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCNBGSSPSUGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth protocol for the synthesis of the novel sulfonamide, 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide. Naphthalene sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. This document, intended for researchers and professionals in drug development, outlines a robust and reproducible multi-step synthetic route. The protocol is presented with a focus on the underlying chemical principles, offering insights into the selection of reagents and reaction conditions. Detailed experimental procedures for each synthetic step are provided, along with methods for purification and characterization of the intermediates and the final product.

Introduction

The naphthalene scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating diverse pharmacological properties. The incorporation of a sulfonamide moiety can further enhance the therapeutic potential of naphthalene-based compounds by introducing a key hydrogen bond donor-acceptor group and modulating physicochemical properties such as solubility and metabolic stability. The target molecule, this compound, combines the naphthalene core with an ethoxy substituent at the 4-position, a sulfonamide linker, and a pyridin-2-ylmethylamine side chain. This unique combination of functional groups suggests potential applications in various therapeutic areas, warranting a detailed investigation of its synthesis and biological activity.

This guide details a logical and efficient synthetic strategy, commencing with the preparation of the key intermediate, 4-ethoxynaphthalene-1-sulfonyl chloride, followed by its coupling with 2-(aminomethyl)pyridine.

Synthetic Strategy Overview

The synthesis of this compound is approached through a convergent strategy, involving the preparation of two key building blocks: 4-ethoxynaphthalene-1-sulfonyl chloride and 2-(aminomethyl)pyridine. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Part 1: Synthesis of 4-ethoxynaphthalene-1-sulfonyl chloride cluster_1 Part 2: Synthesis of 2-(aminomethyl)pyridine cluster_2 Part 3: Final Coupling 1-Naphthol 1-Naphthol 1-Naphthol-4-sulfonic acid 1-Naphthol-4-sulfonic acid 1-Naphthol->1-Naphthol-4-sulfonic acid Sulfonation 4-ethoxynaphthalene-1-sulfonic acid 4-ethoxynaphthalene-1-sulfonic acid 1-Naphthol-4-sulfonic acid->4-ethoxynaphthalene-1-sulfonic acid Etherification 4-ethoxynaphthalene-1-sulfonyl chloride 4-ethoxynaphthalene-1-sulfonyl chloride 4-ethoxynaphthalene-1-sulfonic acid->4-ethoxynaphthalene-1-sulfonyl chloride Chlorination Final Product 4-ethoxy-N-(pyridin-2-ylmethyl) naphthalene-1-sulfonamide 4-ethoxynaphthalene-1-sulfonyl chloride->Final Product 2-Cyanopyridine 2-Cyanopyridine 2-(aminomethyl)pyridine 2-(aminomethyl)pyridine 2-Cyanopyridine->2-(aminomethyl)pyridine Reduction 2-(aminomethyl)pyridine->Final Product Sulfonamide Formation

Caption: Overall synthetic workflow for the target compound.

Part 1: Synthesis of 4-ethoxynaphthalene-1-sulfonyl chloride

This multi-step synthesis begins with the sulfonation of 1-naphthol, followed by etherification to introduce the ethoxy group, and finally, conversion to the sulfonyl chloride.

Step 1.1: Synthesis of 1-Naphthol-4-sulfonic acid

The regioselective sulfonation of 1-naphthol at the 4-position is a critical first step. This is typically achieved by reacting 1-naphthol with a sulfonating agent in an inert solvent.

Experimental Protocol:

  • In a well-ventilated fume hood, add 1-naphthol (1 equivalent) to a suitable reaction vessel equipped with a magnetic stirrer and a dropping funnel.

  • Add chlorobenzene as the solvent.

  • Cool the mixture in an ice bath.

  • Slowly add chlorosulfonic acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.

  • Cool the reaction mixture and filter the resulting precipitate.

  • Wash the filter cake with hot chlorobenzene to remove any unreacted starting material and isomers.

  • The resulting solid is 1-naphthol-4-sulfonic acid, which can be used in the next step after drying.

Step 1.2: Synthesis of 4-ethoxynaphthalene-1-sulfonic acid

The introduction of the ethoxy group is achieved through a Williamson ether synthesis. The phenolic hydroxyl group of 1-naphthol-4-sulfonic acid is deprotonated with a suitable base, followed by reaction with an ethylating agent.

Experimental Protocol:

  • Suspend 1-naphthol-4-sulfonic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (2.5 equivalents), to the suspension.

  • Add ethyl iodide (1.5 equivalents) to the reaction mixture.

  • Heat the mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Acidify the aqueous solution with concentrated HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 4-ethoxynaphthalene-1-sulfonic acid.

Step 1.3: Synthesis of 4-ethoxynaphthalene-1-sulfonyl chloride

The sulfonic acid is converted to the more reactive sulfonyl chloride using a chlorinating agent. Thionyl chloride or phosphorus pentachloride are commonly used for this transformation.

Experimental Protocol:

  • Carefully add 4-ethoxynaphthalene-1-sulfonic acid (1 equivalent) to an excess of thionyl chloride (5-10 equivalents) at 0 °C.

  • Add a catalytic amount of DMF.

  • Allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours.

  • Cool the mixture and carefully quench the excess thionyl chloride by pouring it onto crushed ice.

  • The solid precipitate of 4-ethoxynaphthalene-1-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

Part 2: Synthesis of 2-(aminomethyl)pyridine

The amine component of the target molecule is synthesized by the reduction of 2-cyanopyridine.

Experimental Protocol:

  • Dissolve 2-cyanopyridine (1 equivalent) in a suitable solvent, such as ethanol or methanol, saturated with ammonia.

  • Add a hydrogenation catalyst, such as Raney nickel or palladium on carbon (5-10 mol%).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-60 psi) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 2-(aminomethyl)pyridine as an oil, which can be purified by distillation under reduced pressure.

Part 3: Final Coupling: Synthesis of this compound

The final step involves the nucleophilic substitution of the chloride on the sulfonyl chloride by the primary amine of 2-(aminomethyl)pyridine. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Final_Coupling 4-ethoxynaphthalene-1-sulfonyl chloride 4-ethoxynaphthalene-1-sulfonyl chloride Reaction Base (e.g., Pyridine or Triethylamine) Solvent (e.g., DCM or THF) Room Temperature 4-ethoxynaphthalene-1-sulfonyl chloride->Reaction 2-(aminomethyl)pyridine 2-(aminomethyl)pyridine 2-(aminomethyl)pyridine->Reaction Final Product 4-ethoxy-N-(pyridin-2-ylmethyl) naphthalene-1-sulfonamide Reaction->Final Product

Caption: Final coupling reaction scheme.

Experimental Protocol:

  • Dissolve 2-(aminomethyl)pyridine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as pyridine or triethylamine (1.5 equivalents), to the solution and cool to 0 °C.

  • Slowly add a solution of 4-ethoxynaphthalene-1-sulfonyl chloride (1.1 equivalents) in the same solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

StepStarting MaterialReagentsProductYield (%)
1.11-NaphtholChlorosulfonic acid, Chlorobenzene1-Naphthol-4-sulfonic acid~90
1.21-Naphthol-4-sulfonic acidEthyl iodide, K₂CO₃, DMF4-ethoxynaphthalene-1-sulfonic acid~85
1.34-ethoxynaphthalene-1-sulfonic acidThionyl chloride, DMF (cat.)4-ethoxynaphthalene-1-sulfonyl chloride~80
22-CyanopyridineH₂, Raney Ni, NH₃/MeOH2-(aminomethyl)pyridine~90
34-ethoxynaphthalene-1-sulfonyl chloride & 2-(aminomethyl)pyridinePyridine, DCMThis compound~75

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., S=O, N-H).

Expected characteristic signals in the ¹H NMR spectrum of the final product would include peaks corresponding to the aromatic protons of the naphthalene and pyridine rings, the methylene protons of the pyridin-2-ylmethyl group, and the ethyl protons of the ethoxy group.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable chemical transformations. The success of each step can be validated through the characterization of the intermediates. For instance, the disappearance of the phenolic proton in the ¹H NMR spectrum after etherification confirms the formation of 4-ethoxynaphthalene-1-sulfonic acid. Similarly, the appearance of the characteristic sulfonyl chloride peak in the IR spectrum validates the successful chlorination. The final product's identity is unequivocally confirmed by a combination of NMR, MS, and IR data, ensuring the integrity of the synthetic process.

References

  • Patai, S. (Ed.). (1991).
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.
  • Organic Syntheses. (n.d.). Collective Volume I. Retrieved from [Link]

An In-depth Technical Guide to the Physicochemical Properties of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide is a molecule of interest within contemporary drug discovery programs, belonging to the sulfonamide class of compounds. Its structural architecture, featuring a naphthalene core, an ethoxy substituent, and a pyridin-2-ylmethyl group, suggests a nuanced profile of physicochemical properties that are critical to its behavior in biological systems. Understanding these properties is paramount for researchers in medicinal chemistry, pharmacology, and pharmaceutical development, as they profoundly influence a compound's solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

This technical guide provides a comprehensive framework for the systematic characterization of the core physicochemical properties of this compound. As a Senior Application Scientist, the narrative of this guide is rooted in the principles of scientific integrity, emphasizing not just the "how" but the "why" behind each experimental choice. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data for informed decision-making in a research and development setting.

Compound Identity and Structural Attributes

A foundational step in any physicochemical characterization is the unambiguous confirmation of the compound's identity and structure. This ensures that all subsequent data is attributed to the correct molecular entity.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Molecular Formula: C₁₈H₁₈N₂O₃S

Molecular Weight: 354.42 g/mol

Initial Characterization: Prior to detailed physicochemical analysis, the identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Determination of Melting Point (Tm)

The melting point is a fundamental physical property that provides an indication of a compound's purity and crystalline nature. For drug candidates, a sharp melting point is often indicative of a pure, crystalline solid, which is desirable for formulation stability.

Experimental Rationale

Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point of pharmaceutical compounds.[1][2] It offers high precision and provides additional information about the thermal behavior of the substance, such as the enthalpy of fusion and the presence of polymorphs.[3][4] The principle of DSC involves measuring the difference in heat flow between the sample and a reference as a function of temperature.[2]

Experimental Protocol: Differential Scanning Calorimetry
  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Gently pulverizing the sample can ensure uniform heat transfer.[1] Crimp the pan with a lid.

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

  • Temperature Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min. Slower heating rates (e.g., 1-5 °C/min) can provide better resolution.[1]

    • Continue heating until the entire sample has melted and a stable baseline is re-established.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.[5] The area under the peak corresponds to the enthalpy of fusion.

Data Presentation
ParameterExpected Value/Range
Melting Point (Tm) To be determined experimentally (°C)
Enthalpy of Fusion (ΔHfus) To be determined experimentally (J/g)
Appearance Crystalline solid

Solubility Profile

Solubility is a critical physicochemical property that dictates a drug's absorption and bioavailability. A compound must possess adequate solubility in aqueous media to be absorbed from the gastrointestinal tract. The solubility of this compound is expected to be pH-dependent due to the presence of the basic pyridine moiety and the acidic sulfonamide proton.

Experimental Rationale

A tiered approach to solubility determination is often employed, starting with simple qualitative tests and progressing to quantitative measurements at different pH values.[6][7][8] This provides a comprehensive understanding of the compound's solubility behavior across the physiological pH range.

Experimental Workflow: Solubility Determination

G start Start: Compound Sample qualitative Qualitative Solubility Testing (Water, 5% HCl, 5% NaOH) start->qualitative quantitative Quantitative pH-Solubility Profile (pH 2, 4, 6, 7.4, 9) qualitative->quantitative hplc HPLC-UV Analysis of Supernatant quantitative->hplc data Data Analysis: Solubility vs. pH Curve hplc->data end End: Comprehensive Solubility Profile data->end

Figure 2: Workflow for determining the solubility profile.

Experimental Protocols

Part A: Qualitative Solubility [6][9]

  • Place approximately 2-5 mg of the compound into separate test tubes.

  • Add 1 mL of the following solvents to each tube:

    • Deionized Water

    • 5% (w/v) Hydrochloric Acid (HCl)

    • 5% (w/v) Sodium Hydroxide (NaOH)

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect for dissolution.

Part B: Quantitative pH-Solubility Profile

  • Prepare a series of buffers at various pH values (e.g., 2.0, 4.0, 6.0, 7.4, and 9.0).

  • Add an excess amount of the compound to a known volume of each buffer in separate vials.

  • Equilibrate the samples at a constant temperature (e.g., 25 °C or 37 °C) with continuous agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the samples through a 0.45 µm filter to remove undissolved solids.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

Data Presentation
pHSolubility (µg/mL)
2.0To be determined
4.0To be determined
6.0To be determined
7.4To be determined
9.0To be determined

Dissociation Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This parameter is crucial as it governs the extent of a drug's ionization at different physiological pH values, which in turn affects its solubility, permeability, and binding to its target. This compound is expected to have at least two pKa values: one for the basic pyridine nitrogen and one for the acidic sulfonamide proton.

Experimental Rationale

Potentiometric titration is a highly accurate and widely used method for pKa determination.[10][11][12][13] It involves the gradual addition of an acid or base to a solution of the compound and monitoring the resulting pH changes. The inflection points in the titration curve correspond to the pKa values.[11] For sparingly soluble compounds, a co-solvent or surfactant-based approach may be necessary.[12][14]

Experimental Protocol: Potentiometric Titration[11][12]
  • Instrument Calibration: Calibrate the pH meter using standard buffers of known pH (e.g., 4, 7, and 10).[10][11]

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent system (e.g., water with a small percentage of a co-solvent like methanol or acetonitrile if solubility is low). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[10][11]

  • Titration:

    • For the determination of the basic pKa (pyridine), titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • For the determination of the acidic pKa (sulfonamide), titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[10]

Data Presentation
Ionizable GrouppKa Value
Pyridinium (Basic) To be determined
Sulfonamide (Acidic) To be determined

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. This property is a key determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for CNS penetration.

Experimental Rationale

While the traditional shake-flask method is the gold standard for LogP determination, it can be labor-intensive. Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable alternative for estimating LogP values.[15][16][17] This method is based on the correlation between a compound's retention time on a non-polar stationary phase and its lipophilicity.[17] LogD, which is the partition coefficient at a specific pH, is more physiologically relevant for ionizable compounds.

Experimental Workflow: LogP/LogD Determination by RP-HPLC

G start Start: Calibrate HPLC System standards Run LogP Reference Standards start->standards calibration Generate Calibration Curve (Retention Time vs. LogP) standards->calibration sample_analysis Analyze Target Compound at Different Mobile Phase pHs calibration->sample_analysis logp Determine LogP from Retention Time (at pH where compound is neutral) sample_analysis->logp logd Determine LogD at Physiological pH (7.4) sample_analysis->logd end End: Lipophilicity Profile logp->end logd->end

Figure 3: Workflow for determining LogP and LogD via RP-HPLC.

Experimental Protocol: RP-HPLC Method[17][19]
  • System Setup: Use a C18 column and a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration:

    • Select a set of reference compounds with known LogP values that bracket the expected LogP of the target compound.

    • Inject each reference standard and record its retention time.

    • Plot the logarithm of the retention factor (k') versus the known LogP values to generate a calibration curve.

  • Sample Analysis:

    • To determine LogP (for the neutral species), adjust the mobile phase pH to a value where the compound is predominantly un-ionized.

    • To determine LogD at a specific pH (e.g., 7.4), use a mobile phase buffered at that pH.

    • Inject the this compound solution and record its retention time.

  • Calculation: Calculate the k' for the target compound and use the calibration curve to determine its LogP or LogD value.

Data Presentation
ParameterValue
LogP (calculated) To be determined
LogD at pH 7.4 To be determined

Conclusion

The systematic evaluation of the physicochemical properties of this compound as outlined in this guide provides the foundational data necessary for its advancement in the drug discovery and development pipeline. The experimental protocols detailed herein are robust and grounded in established scientific principles, ensuring the generation of high-quality, reliable data. A thorough understanding of the melting point, solubility, pKa, and lipophilicity will enable researchers to build predictive models of the compound's in vivo behavior, optimize formulation strategies, and ultimately, make informed decisions about its therapeutic potential.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Experiment 1. Solubility of Organic Compounds. Scribd. Available from: [Link]

  • UKEssays. (November 2018). Sulfonamides Partition Coefficient Analysis. Available from: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

  • Solubility of Organic Compounds.
  • De Vrieze, M., et al. (2014). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 97, 18-32. Available from: [Link]

  • Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Available from: [Link]

  • Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: [Link]

  • Trajkovic, J., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 64(1), 3-16.
  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. Available from: [Link]

  • Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available from: [Link]

  • Evaluation of USP melting point standards by differential scanning calorimetry. ResearchGate. Available from: [Link]

  • Wikipedia. Differential scanning calorimetry. Available from: [Link]

  • Application of differential scanning calorimetry to the study of solid drug dispersions. PubMed. Available from: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • High throughput HPLC method for determining Log P values. Google Patents.
  • How Does DSC Measure Melting Point (Tm)?. YouTube. Available from: [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PubMed Central. Available from: [Link]

  • Jenkins, T. J., et al. (2007). Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8. Journal of Medicinal Chemistry, 50(3), 566-584.
  • Buy 4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide. Available from: [Link]

  • Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. MDPI. Available from: [Link]

  • Novel poly(pyridine imide) with pendent naphthalene groups: Synthesis and thermal, optical, electrochemical, electrochromic, and protonation characterization. ResearchGate. Available from: [Link]

  • (2E)-3-(6-Meth-oxy-naphthalen-2-yl)-1-[4-(methyl-sulfan-yl)phen-yl]prop-2-en-1-one. PubMed. Available from: [Link]

  • N-(4-Meth-oxy-2-nitro-phen-yl)-N-(methyl-sulfon-yl)methane-sulfonamide. PubMed. Available from: [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the enigmatic mechanism of action of the novel compound, 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide. In the absence of direct empirical data for this specific molecule, we leverage a structure-activity relationship (SAR) driven approach, drawing insights from its closest structural analogs. We hypothesize that this compound functions as a kinase inhibitor, a premise supported by the established activity of similar naphthalene sulfonamide scaffolds. This document provides a comprehensive, technically detailed roadmap for researchers and drug development professionals to systematically investigate and validate the compound's biological target and cellular effects. We present a series of self-validating experimental protocols, from broad-based kinome profiling to targeted cellular assays, designed to rigorously test our central hypothesis and fully characterize the compound's pharmacological profile.

Introduction and Core Hypothesis

The compound this compound is a synthetic molecule featuring a naphthalene sulfonamide core. This scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Notably, variations of this core have yielded potent inhibitors of enzymes and receptors.[1][2][3]

Our primary lead for dissecting the mechanism of action comes from the closely related compound, TAK-659 (4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide). TAK-659 is an inhibitor of B-cell receptor signaling, a pathway mediated by a cascade of protein kinases.[4] The key structural difference is the substitution on the sulfonamide nitrogen: a pyridin-2-ylmethyl group in our compound of interest versus a 2-methylphenyl group in TAK-659. This substitution is significant, as the pyridine moiety can form distinct hydrogen bonds and electrostatic interactions within a protein's binding pocket, potentially altering the target specificity or potency.

Based on this structural analogy and the broader precedent of sulfonamides as kinase inhibitors, we formulate the following core hypothesis:

Hypothesis: this compound is a small molecule inhibitor of one or more protein kinases, leading to the modulation of intracellular signaling pathways and subsequent cellular responses.

This guide will outline the logical and experimental progression required to test this hypothesis, identify the specific kinase target(s), and elucidate the downstream functional consequences of target engagement.

Phase 1: Target Identification via Unbiased Kinome Profiling

The first critical step is to identify potential kinase targets in an unbiased manner. The human kinome consists of over 500 kinases, and a broad screening approach is the most efficient way to narrow down the candidates.[5] Kinome profiling technologies allow for the simultaneous assessment of a compound's activity against a large panel of kinases.[6][7]

Experimental Protocol: In Vitro Kinome Scan

Objective: To identify which of the ~500 human kinases are inhibited by this compound at a fixed concentration.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, prepare a 100 µM working solution in the appropriate assay buffer.

  • Kinase Panel: Utilize a commercial kinome profiling service (e.g., Eurofins DiscoverX, Promega KinaseSeeker™) that offers a panel of at least 400 purified, active human kinases.

  • Assay Principle: The assay typically measures the amount of ATP consumed or the phosphorylation of a substrate peptide in the presence versus the absence of the test compound. A common format is a competitive binding assay or an active site-directed enzymatic assay.

  • Execution:

    • The compound is screened at a concentration of 1 µM and 10 µM against the kinase panel.

    • A known broad-spectrum kinase inhibitor (e.g., staurosporine) is used as a positive control.

    • DMSO is used as a negative control.

  • Data Analysis: The activity of each kinase is measured, and the percent inhibition by the compound is calculated relative to the DMSO control. A "hit" is typically defined as a kinase showing >70% inhibition at the 10 µM concentration.

Anticipated Results and Interpretation

The output of this screen will be a list of kinases that are significantly inhibited by the compound. This provides the first direct evidence for our hypothesis and, crucially, identifies a manageable number of high-priority targets for further validation.

Table 1: Hypothetical Kinome Profiling Hit List for this compound at 10 µM

Kinase FamilyKinase TargetPercent Inhibition
Serine/Threonine KinaseROCK195%
Serine/Threonine KinaseROCK292%
Tyrosine KinaseLCK78%
Serine/Threonine KinasePKA45%
Tyrosine KinaseFYN35%

From these hypothetical results, Rho-associated kinases (ROCK1 and ROCK2) emerge as the most promising primary targets due to the high degree of inhibition.[8] LCK is a secondary hit worthy of investigation, while PKA and FYN show weaker interactions.

Phase 2: Biochemical Validation and Potency Determination

Once primary hits are identified, the next step is to validate these interactions and quantify the compound's potency through dose-response experiments.

Experimental Protocol: IC₅₀ Determination for Lead Targets

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound for the primary kinase targets (e.g., ROCK1, ROCK2, LCK).

Methodology:

  • Assay Setup: Utilize a radiometric, fluorescence, or luminescence-based in vitro kinase assay for each target kinase. For example, the ADP-Glo™ Kinase Assay (Promega) can be used, which measures ADP production as an indicator of kinase activity.

  • Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of this compound in assay buffer, starting from a high concentration (e.g., 100 µM).

  • Assay Execution:

    • Incubate the kinase, its specific substrate, and ATP with each concentration of the compound.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.

    • The reaction is stopped, and the remaining ATP or the amount of ADP produced is quantified using a luminometer.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to derive the IC₅₀ value.

Workflow for Target Validation

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Confirmation KinomeScan Unbiased Kinome Profiling (>400 Kinases) HitList Generate Hit List (e.g., ROCK1, ROCK2, LCK) KinomeScan->HitList >70% Inhibition IC50 Dose-Response Assays (IC₅₀ Determination) HitList->IC50 Selectivity Selectivity Profiling (vs. Related Kinases) IC50->Selectivity Potent Hits TargetEngagement Target Engagement Assay (e.g., CETSA) Selectivity->TargetEngagement SignalingAssay Downstream Pathway Analysis (Western Blot) TargetEngagement->SignalingAssay PhenotypicAssay Phenotypic Assays (e.g., Proliferation, Migration) SignalingAssay->PhenotypicAssay

Caption: Experimental workflow for mechanism of action elucidation.

Anticipated Results and Interpretation

The IC₅₀ values will confirm whether the compound is a potent inhibitor of the identified kinases. A low nanomolar to micromolar IC₅₀ value is indicative of a direct and potent interaction.

Table 2: Hypothetical IC₅₀ Values

Kinase TargetIC₅₀ (nM)
ROCK185
ROCK2110
LCK1250

These results would strongly suggest that this compound is a potent inhibitor of ROCK kinases, with weaker activity against LCK.

Phase 3: Cellular Mechanism of Action

Demonstrating biochemical inhibition is necessary but not sufficient. The next phase is to confirm that the compound engages its target in a cellular context and modulates the relevant signaling pathways.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

Objective: To determine if the compound inhibits the phosphorylation of known ROCK kinase substrates in a relevant cell line.

Cell Line Selection: A cell line with high ROCK expression and activity, such as the human umbilical vein endothelial cells (HUVEC) or a cancer cell line like MDA-MB-231, would be appropriate.

Methodology:

  • Cell Treatment: Culture the selected cells and treat them with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against the phosphorylated form of a known ROCK substrate (e.g., phospho-Myosin Light Chain 2 at Thr18/Ser19) and the total form of the substrate.

    • Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Proposed Signaling Pathway for Investigation

G Compound 4-ethoxy-N-(pyridin-2-yl...) naphthalene-1-sulfonamide ROCK ROCK Kinase Compound->ROCK Inhibition MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phospho-MLC (pMLC) MLCP->pMLC Dephosphorylates ActinMyosin Actin-Myosin Contraction (Stress Fiber Formation) pMLC->ActinMyosin

Caption: Hypothesized ROCK signaling pathway inhibition.

Anticipated Results and Interpretation

A dose-dependent decrease in the phosphorylation of Myosin Light Chain 2 (pMLC) upon treatment with the compound would provide strong evidence of ROCK inhibition in a cellular environment. This links the biochemical activity to a functional cellular outcome.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to defining the mechanism of action for this compound. By progressing from broad, unbiased screening to specific biochemical and cellular validation, researchers can confidently identify the primary molecular target(s) and elucidate the compound's pharmacological effects.

Based on the proposed hypothesis and experimental framework, it is plausible that this compound will be identified as a potent ROCK inhibitor. Such a finding would position it as a valuable tool for studying cellular contraction, motility, and proliferation, and as a potential therapeutic lead for diseases where ROCK signaling is dysregulated, such as hypertension, cancer, and glaucoma.[8] Future studies should focus on in vivo efficacy models, pharmacokinetic profiling, and off-target liability assessments to fully characterize its potential as a drug candidate.

References

  • PubChem. N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • Blaze Bioscience. 4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide. [Link]

  • Jenkins, T. J., et al. (2007). Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8. Journal of Medicinal Chemistry, 50(3), 566-84. [Link]

  • RSC Publishing. (2021). Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. [Link]

  • PubChem. 2-(Pyridin-2-ylmethyl)naphthalene-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2022). Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation. PubMed Central. [Link]

  • CORE. (2023). Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity. [Link]

  • Prasad, K., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1893-1902. [Link]

  • Fabro, F., et al. (2023). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology. [Link]

  • Semantic Scholar. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. [Link]

  • El-Damasy, D. A., et al. (2025). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Medicinal Chemistry. [Link]

  • Yamaguchi, H., et al. (2016). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry, 59(6), 2268-2301. [Link]

  • Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome profiling. PMC. [Link]

  • PubChem. N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide. National Center for Biotechnology Information. [Link]

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Sources

biological targets of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Biological Targets of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the novel compound, this compound. Due to the absence of direct empirical data for this specific molecule in publicly available literature, this document employs a chemoinformatic and structure-activity relationship (SAR) approach to predict its likely protein interactions. By dissecting the compound into its core pharmacophores—the naphthalenesulfonamide scaffold and the pyridin-2-ylmethyl moiety—we can infer a range of plausible biological targets based on established activities of structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel sulfonamides.

Introduction: A Molecule of Interest

The compound this compound integrates two key chemical features known for their diverse biological activities: a naphthalenesulfonamide core and a pyridine ring. Naphthalenesulfonamide derivatives have been identified as inhibitors of a wide array of enzymes and protein-protein interactions, while pyridine-containing molecules are prevalent in medicinal chemistry with a broad spectrum of therapeutic applications. The unique combination of these moieties in this compound suggests a polypharmacological profile with potential applications in oncology, inflammation, and metabolic diseases.

Predicted Biological Targets Based on the Naphthalenesulfonamide Core

The naphthalenesulfonamide scaffold is a privileged structure in drug discovery, known to interact with a variety of protein targets. Based on extensive literature precedent for this core, we predict the following primary biological targets for this compound.

Protein Kinases and Calmodulin

Naphthalenesulfonamides are well-established inhibitors of protein kinases and calmodulin.[1] These molecules can act as competitive inhibitors of ATP at the kinase active site. The mode of interaction often involves the sulfonamide group forming hydrogen bonds with the hinge region of the kinase, while the naphthalene ring occupies the hydrophobic pocket.

  • Predicted Activity: It is hypothesized that this compound may exhibit inhibitory activity against various protein kinases, such as Myosin Light Chain Kinase (MLCK) and cAMP-dependent protein kinase, as well as calmodulin.[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a representative method to assess the inhibitory activity of this compound against a target protein kinase.

Materials:

  • Recombinant human protein kinase (e.g., MLCK)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • This compound (test compound)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 5 µL of the test compound dilution or DMSO (vehicle control).

  • Add 10 µL of a solution containing the protein kinase and substrate peptide in kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

  • Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.

Fatty Acid Binding Protein 4 (FABP4)

Recent studies have identified naphthalenesulfonamide derivatives as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4), a key player in metabolic and inflammatory pathways.[2] Inhibition of FABP4 is a promising therapeutic strategy for type 2 diabetes and atherosclerosis.

  • Predicted Activity: The structural features of this compound suggest it may bind to the fatty acid-binding pocket of FABP4, thereby inhibiting its function.

Experimental Protocol: FABP4 Competitive Binding Assay

This protocol outlines a fluorescence-based competitive binding assay to evaluate the affinity of the test compound for FABP4.

Materials:

  • Recombinant human FABP4

  • Fluorescent fatty acid probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS)

  • This compound (test compound)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a black 96-well plate, add the test compound dilutions or DMSO (control).

  • Add a solution of recombinant FABP4 and the fluorescent probe ANS in assay buffer.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the fluorescence intensity (Excitation/Emission wavelengths specific for ANS).

  • A decrease in fluorescence intensity indicates displacement of the probe by the test compound.

  • Calculate the IC₅₀ value from the dose-response curve.

Keap1-Nrf2 Protein-Protein Interaction

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Naphthalenesulfonamide derivatives have been developed as inhibitors of the Keap1-Nrf2 protein-protein interaction, leading to the activation of the Nrf2-mediated antioxidant response.[3][4]

  • Predicted Activity: this compound may disrupt the interaction between Keap1 and Nrf2, offering a potential therapeutic avenue for diseases associated with oxidative stress, such as neurodegenerative disorders and inflammatory conditions.

Signaling Pathway: Keap1-Nrf2 Axis

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination Inhibitor 4-ethoxy-N-(pyridin-2-ylmethyl) naphthalene-1-sulfonamide Inhibitor->Keap1 Inhibition ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription

Caption: Predicted inhibition of the Keap1-Nrf2 interaction by the test compound.

Predicted Biological Activities of the Pyridin-2-ylmethyl Moiety

The pyridine ring is a common heterocycle in pharmaceuticals and is associated with a wide range of biological activities. The pyridin-2-ylmethyl substituent in the target molecule could contribute to its overall pharmacological profile.

  • Antimicrobial and Antiviral Activity: Numerous pyridine derivatives have demonstrated potent antimicrobial and antiviral effects.[5][6][7] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets in pathogens.

  • Anti-inflammatory and Anticancer Activity: The pyridine scaffold is present in many anti-inflammatory and anticancer drugs.[8][9] Its presence may confer cytotoxic activity against cancer cell lines or modulate inflammatory pathways.

  • Antileishmanial Activity: A compound with a similar N-(pyridin-2-ylmethyl)benzenesulfonamide structure has shown activity against Leishmania donovani.[10]

Summary of Predicted Targets and Potential Therapeutic Applications

Predicted Target/ActivityPotential Therapeutic ApplicationSupporting Evidence from Analogues
Protein Kinase Inhibition Oncology, Inflammatory DiseasesNaphthalenesulfonamides inhibit various kinases.[1]
FABP4 Inhibition Type 2 Diabetes, AtherosclerosisNaphthalenesulfonamide derivatives are potent FABP4 inhibitors.[2]
Keap1-Nrf2 PPI Inhibition Neurodegenerative Diseases, Inflammatory DisordersNaphthalenesulfonamides disrupt the Keap1-Nrf2 interaction.[3][4]
Antimicrobial/Antiviral Infectious DiseasesPyridine derivatives exhibit broad-spectrum antimicrobial activity.[5][6][7]
Anticancer OncologyPyridine-containing compounds show cytotoxic effects.[8][9]
Antileishmanial LeishmaniasisN-(pyridin-2-ylmethyl)benzenesulfonamide is active against L. donovani.[10]

Conclusion and Future Directions

While direct experimental evidence for the is currently unavailable, a robust prediction of its potential activities can be made based on the well-documented pharmacology of its core structural motifs. The naphthalenesulfonamide core suggests likely interactions with protein kinases, FABP4, and the Keap1-Nrf2 pathway, while the pyridin-2-ylmethyl moiety implies potential antimicrobial, anticancer, and anti-inflammatory properties.

Future research should focus on the synthesis and in vitro biological evaluation of this compound against the predicted targets outlined in this guide. The experimental protocols provided herein offer a starting point for such investigations. Elucidating the precise mechanism of action and identifying the primary biological targets will be crucial for the further development of this compound as a potential therapeutic agent.

References

  • Hidaka, H., Inagaki, M., Kawamoto, S., & Sasaki, Y. (1984). Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors. PubMed. [Link]

  • Li, Y., et al. (2018). From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. ResearchGate. [Link]

  • Lv, H., et al. (2025). Discovery of β-amino acid substituted naphthalene sulfonamide derivatives as potent Kelch-like ECH-associated protein 1-nuclear factor erythroid 2-related factor 2 (Keap1-Nrf2) protein-protein interaction inhibitors for ulcerative colitis management. PubMed. [Link]

  • Wang, Y., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. NIH. [Link]

  • Siddiqui, N., et al. (2010). Newer Biologically Active Pyridines: A Potential Review. RJPT. [Link]

  • Brito, M. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • Li, Y., et al. (2019). Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. PMC. [Link]

  • Singh, O. P., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. PubMed. [Link]

  • de Almeida, P. D., et al. (2023). Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives as P2X7 Inhibitors. MDPI. [Link]

  • Jiang, Z. Y., et al. (2018). Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation. NIH. [Link]

  • Al-Abdullah, E. S., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Publications. [Link]

  • Yogi, P., & Joshi, A. (2016). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. ResearchGate. [Link]

  • Onajobi, A. O., et al. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. [Link]

Sources

structure-activity relationship of naphthalene-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationships of Naphthalene-Sulfonamide Derivatives

Abstract

The naphthalene-sulfonamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. This versatility stems from its unique combination of a rigid, lipophilic naphthalene core and a hydrogen-bonding sulfonamide linker, which can be readily functionalized to achieve specific molecular recognition. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of naphthalene-sulfonamide derivatives. Moving beyond a simple catalog of compounds, we explore the causal relationships between structural modifications and their effects on biological activity, selectivity, and pharmacokinetic profiles. Through detailed case studies on anticancer, metabolic disease, and protein-protein interaction targets, this guide illuminates the strategic design principles that have led to the discovery of potent and selective modulators. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.

The Naphthalene-Sulfonamide Scaffold: A Privileged Core in Medicinal Chemistry

Chemical Features and Significance

The power of the naphthalene-sulfonamide scaffold lies in its modular design. It can be conceptually divided into three key regions, each offering a vector for chemical modification to fine-tune biological activity:

  • The Naphthalene Core: This bicyclic aromatic system provides a rigid, well-defined hydrophobic structure that can engage in π-π stacking and hydrophobic interactions within a target's binding pocket. Its surface area and substitution pattern (e.g., 1-sulfonyl vs. 2-sulfonyl) are critical initial determinants of target recognition.

  • The Sulfonamide Linker (-SO₂NH-): This group is a potent hydrogen bond donor (the N-H) and acceptor (the sulfonyl oxygens). The acidic nature of the sulfonamide proton (pKa typically < 7) often allows for critical ionic interactions with basic residues like arginine or lysine in a protein active site.

  • The Amine Substituent (R-group): This region offers the greatest potential for diversity. Modifications here are crucial for tailoring potency, selectivity, and physicochemical properties such as solubility and metabolic stability.

This modularity has enabled the development of naphthalene-sulfonamide derivatives as inhibitors, antagonists, and modulators for a diverse range of targets including enzymes, G-protein coupled receptors (GPCRs), and protein-protein interactions (PPIs)[1][2][3].

Scope of this Guide

This guide will dissect the SAR of this scaffold by:

  • Outlining the fundamental synthetic strategies.

  • Establishing the general principles of SAR across the three key structural regions.

  • Presenting detailed case studies for different therapeutic targets to illustrate how these principles are applied in practice.

  • Detailing the experimental and computational workflows used to establish these relationships.

  • Discussing the overarching pharmacokinetic and toxicological considerations.

Core Synthesis Strategies: Building the Naphthalene-Sulfonamide Library

The construction of naphthalene-sulfonamide derivatives is typically achieved through a robust and high-yielding synthetic route. The primary method involves the coupling of a naphthalene-sulfonyl chloride with a primary or secondary amine.

General Synthetic Pathway

The causality behind this pathway is straightforward: The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic amine. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is typically included to quench the HCl byproduct generated during the reaction, driving it to completion.

G cluster_0 Synthetic Workflow A Naphthalene Precursor (e.g., Naphthalene) B Naphthalene-sulfonyl Chloride A->B  Chlorosulfonic Acid  (ClSO₃H) D Target Naphthalene-Sulfonamide B->D  Base (e.g., Et₃N)  Solvent (e.g., DCM) C Primary/Secondary Amine (R-NH₂) C->D

Caption: General synthesis of naphthalene-sulfonamides.

Detailed Experimental Protocol: Synthesis of N-(3,4,5-Trimethoxyphenyl)naphthalene-1-sulfonamide

This protocol, adapted from a study on tubulin polymerization inhibitors, serves as a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by spectroscopic methods[4].

Objective: To synthesize a specific naphthalene-sulfonamide derivative to demonstrate the core chemistry.

Materials:

  • 3,4,5-trimethoxyaniline

  • Naphthalene-1-sulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3,4,5-trimethoxyaniline (1.0 eq) and Et₃N (1.0 eq) in dry CH₂Cl₂ (approx. 0.1 M concentration), add naphthalene-1-sulfonyl chloride (1.0 eq) portion-wise at room temperature. Causality: The base is added to neutralize the HCl formed, preventing protonation of the starting amine which would render it non-nucleophilic.

  • Reaction Monitoring: Stir the mixture at room temperature for 6-8 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting materials and the formation of a new, typically more polar, product spot.

  • Workup: Once the reaction is complete, dilute the solution with additional CH₂Cl₂. Wash the organic layer sequentially with water and brine. Causality: The aqueous wash removes the triethylamine hydrochloride salt and any other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Combine the pure fractions and evaporate the solvent to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

General Principles of Structure-Activity Relationships (SAR)

The exploration of SAR for this scaffold is a systematic process of modifying its three key regions and observing the impact on biological activity.

Caption: The three key regions for SAR modification.

  • Region A (Naphthalene Core): Modifications here are often foundational. The choice between a naphthalen-1-yl or naphthalen-2-yl core dictates the initial vector of the R-group into the binding site. Adding substituents (e.g., amines, halogens) to the naphthalene ring itself can modulate lipophilicity and introduce new interaction points. For instance, in endothelin receptor antagonists, a 1,5-substitution pattern on the naphthalene ring was found to be critical for activity.

  • Region B (Sulfonamide Linker): While less frequently modified, changes here can be profound. For example, creating an "inverse sulfonamide" by swapping the positions of the SO₂ and NH groups can drastically alter the geometry and hydrogen bonding capabilities, sometimes leading to a loss of activity[2].

  • Region C (Amine Substituent): This is the primary area for optimization. Small changes can lead to large gains in potency and selectivity. The goal is to introduce groups that form favorable interactions (hydrophobic, hydrogen bonding, ionic) with specific sub-pockets of the target protein without introducing steric clashes.

SAR Case Studies: Targeting Diverse Biological Systems

The true utility of the naphthalene-sulfonamide scaffold is best understood through its successful application against different target classes.

Case Study: Anticancer Agents - Tubulin Polymerization Inhibitors
  • Mechanism of Action: Certain naphthalene-sulfonamides inhibit the polymerization of tubulin into microtubules, a process essential for cell division. This disruption arrests the cell cycle in the G2/M phase and induces apoptosis, making them effective anticancer agents[1][4]. These compounds often bind to the colchicine-binding site on β-tubulin.

  • Key SAR Findings: A study synthesizing a series of derivatives identified compound 5c as a highly potent agent against MCF-7 (breast) and A549 (lung) cancer cell lines[4][5].

    • Naphthalene Core (Region A): The naphthalen-1-yl moiety was found to be superior to the naphthalen-2-yl moiety, suggesting a specific spatial requirement in the colchicine binding pocket.

    • Amine Substituent (Region C): The presence of a 3,4,5-trimethoxyphenyl ring was critical for high potency. This group is a well-known feature of many colchicine-site binders. SAR exploration showed that a 4-methoxybenzyl group also conferred significant activity, highlighting the importance of a substituted aromatic ring in this position[4].

Table 1: SAR of Naphthalene-Sulfonamides as Tubulin Inhibitors

Compound Naphthalene Core R-Group (Amine Substituent) IC₅₀ (MCF-7, µM)[4] IC₅₀ (A549, µM)[4]
5c Naphthalen-1-yl 3,4,5-Trimethoxyphenyl 0.51 ± 0.03 0.33 ± 0.01
5a Naphthalen-1-yl 4-Methoxyphenyl 1.25 ± 0.11 1.03 ± 0.09
8a Naphthalen-2-yl 3,4,5-Trimethoxyphenyl > 10 > 10

| Cisplatin | - | - | 4.31 ± 0.24 | 5.34 ± 0.31 |

  • Molecular Docking Insights: Computational studies confirmed that compound 5c fits snugly into the colchicine-binding site of tubulin. The trimethoxyphenyl ring occupies a hydrophobic pocket, while the naphthalene core is positioned towards the solvent-exposed region, and the sulfonamide linker forms key hydrogen bonds[1][4].

Case Study: Metabolic Disease - Selective FABP4 Inhibitors
  • Mechanism of Action: Fatty Acid Binding Protein 4 (FABP4) is a critical regulator of lipid metabolism and inflammation. Its inhibition is a therapeutic strategy for type 2 diabetes and atherosclerosis[2][6].

  • SAR Driven by Structure-Based Design: Researchers used X-ray crystallography to guide the optimization of naphthalene-1-sulfonamide inhibitors. This approach provides direct visual feedback on how chemical modifications affect binding, accelerating the path from a hit to a potent lead compound[6][7].

  • Impact of Halogen Substitution (Region C): A remarkable finding was the differential effect of placing a single fluorine atom on a terminal phenyl ring.

    • Placing fluorine at the C-2 position resulted in high activity.

    • Moving the same fluorine to the C-6 position led to a significant drop in activity[2].

    • Causality: X-ray crystallography revealed that the C-2 fluoro-substituted compound adopted a specific conformation that maximized favorable interactions within the binding pocket. The C-6 fluoro substitution induced a different, less favorable binding mode. This level of insight is only possible through a structure-based approach.

  • Pharmacokinetic Considerations: Lead compounds from this series, such as 16dk and 16do , not only showed high potency but also demonstrated good metabolic stability in liver microsome assays, a critical step towards developing an orally bioavailable drug[2][6].

Case Study: Modulating Protein-Protein Interactions - Keap1-Nrf2 Inhibitors
  • The Challenge: PPIs are notoriously difficult to target with small molecules due to their large, flat, and often featureless interfaces.

  • The Scaffold's Role: The rigid naphthalene-sulfonamide backbone serves as an excellent starting point for building molecules that can effectively span these large interfaces.

  • Key SAR Findings: A series of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids were developed as potent Keap1-Nrf2 PPI inhibitors[8].

    • The core naphthalene scaffold was slightly superior to a biphenyl scaffold, suggesting its size and geometry were optimal[8].

    • The diacetic acid groups were essential, likely mimicking the key acidic residues in the Nrf2 protein that bind to Keap1.

    • Adding a 2-(4-fluorobenzyloxy) substituent to the naphthalene core led to the most potent compound (12d ), with an IC₅₀ of 64.5 nM. This demonstrates that even on a complex scaffold, small modifications in an unoccupied vector space can dramatically enhance potency by engaging with a previously unexploited sub-pocket[8].

Experimental and Computational Workflows for SAR Determination

Establishing a robust SAR requires an integrated cycle of design, synthesis, and testing.

G A Hypothesis & Design (Target-based or Ligand-based) B Chemical Synthesis (Library Generation) A->B C In Vitro Biological Assay (e.g., Enzyme Inhibition, Cell Viability) B->C D Data Analysis & SAR Generation C->D D->A Iterative Optimization E Computational Modeling (Molecular Docking, Dynamics) D->E F Pharmacokinetic Profiling (ADME, e.g., Microsomal Stability) D->F Lead Optimization E->A Refine Hypothesis F->A

Caption: Integrated workflow for a Structure-Activity Relationship study.

In Vitro Biological Assays: Protocol for Tubulin Polymerization Assay

This assay directly measures the mechanistic target engagement of the synthesized compounds.

Objective: To determine if a compound inhibits the assembly of tubulin heterodimers into microtubules.

Materials:

  • Lyophilized porcine brain tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (Guanosine triphosphate)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Combretastatin A-4)

  • Negative control (DMSO vehicle)

  • Temperature-controlled 96-well spectrophotometer/plate reader

Step-by-Step Methodology:

  • Preparation: Reconstitute tubulin on ice in General Tubulin Buffer. Prepare serial dilutions of test compounds, positive control, and DMSO vehicle in the same buffer.

  • Incubation: In a 96-well plate on ice, add tubulin solution to wells containing the diluted compounds or controls.

  • Initiation: To initiate polymerization, add GTP to all wells and immediately place the plate in the spectrophotometer pre-heated to 37°C. Causality: Tubulin polymerization is a temperature- and GTP-dependent process. Shifting to 37°C is the critical trigger.

  • Measurement: Measure the increase in absorbance (optical density) at 340 nm every minute for 60 minutes. The increase in absorbance is due to light scattering by the newly formed microtubules.

  • Data Analysis: Plot absorbance versus time. The rate of polymerization and the maximum absorbance are inversely proportional to the inhibitory activity of the compound. Calculate IC₅₀ values by plotting the inhibition percentage against a range of compound concentrations.

Pharmacokinetic and Toxicological Profile

While potent, a successful drug must also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties and an acceptable safety profile.

  • Metabolism: Naphthalene and its derivatives are primarily metabolized by cytochrome P450 (CYP450) enzymes in the liver[9][10]. This can lead to the formation of reactive intermediates, which may cause oxidative stress or other toxicities. Therefore, early assessment of metabolic stability using liver microsomes is a critical step in the optimization process[2][6].

  • Distribution and Excretion: The lipophilic nature of the naphthalene core can lead to accumulation in adipose tissue[10]. Many derivatives are substrates for transporters like P-glycoprotein, which can affect their distribution and cellular efflux[9].

  • Potential Toxicities: Some studies have linked naphthalene and certain derivatives to endocrine-disrupting activities and other toxicities[9][11]. It is crucial for any drug development program to assess potential off-target effects and general toxicity early on to mitigate risks.

Future Directions and Outlook

The naphthalene-sulfonamide scaffold remains a fertile ground for drug discovery. Future efforts will likely focus on:

  • New Target Classes: Application of this scaffold to emerging and challenging targets, such as epigenetic modifiers and RNA-binding proteins.

  • Advanced Synthesis: Development of more efficient and diverse synthetic methods, including late-stage functionalization, to rapidly build complex libraries.

  • AI and Machine Learning: Utilizing predictive models to guide the design of new derivatives with improved potency and optimized pharmacokinetic properties, reducing the number of iterative cycles needed for optimization.

By combining proven medicinal chemistry strategies with modern technologies, the naphthalene-sulfonamide core will undoubtedly continue to yield novel and impactful therapeutic agents.

References

  • Wang, G., Fan, M., Liu, W., He, M., Li, Y., & Peng, Z. (2020). Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 183-194. [Link]

  • Gao, S., et al. (2018). From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. European Journal of Medicinal Chemistry, 156, 770-790. [Link]

  • Wang, G., Fan, M., Liu, W., He, M., Li, Y., & Peng, Z. (2020). Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 183–194. Available from: [Link]

  • Gao, S., et al. (2018). From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. PubMed. [Link]

  • Norman, M. H., et al. (2007). Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8. Journal of Medicinal Chemistry, 50(19), 4658-4669. [Link]

  • Wang, G., et al. (2020). Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. ResearchGate. [Link]

  • Nencetti, S., et al. (2014). Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydronaphthalen-methylsulfonamido compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 406-411. [Link]

  • Abdel-Aziz, M., et al. (2024). Design, synthesis, and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Advances, 14, 3051-3071. [Link]

  • Wang, Y., et al. (2025). Discovery of β-amino acid substituted naphthalene sulfonamide derivatives as potent Kelch-like ECH-associated protein 1-nuclear factor erythroid 2-related factor 2 (Keap1-Nrf2) protein-protein interaction inhibitors for ulcerative colitis management. European Journal of Medicinal Chemistry, 288, 117384. [Link]

  • Gao, S., et al. (2018). From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. PubChase. [Link]

  • Rajini Kanth, K. N., et al. (2022). Synthesis and characterization of novel naphthalene substituted sulphonamide derivative. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 11(6), 2698-2706. [Link]

  • Stein, P. D., et al. (1995). Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. Journal of Medicinal Chemistry, 38(8), 1344-1354. [Link]

  • Nencetti, S., et al. (2014). Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydr. ARPI. [Link]

  • Al-Wahaibi, L. H., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Molecules, 28(14), 5393. [Link]

  • Abdel-Aziz, M., et al. (2024). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Advances, 14(5), 3051-3071. [Link]

  • Lee, J., et al. (2021). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Bioorganic & Medicinal Chemistry, 49, 116439. [Link]

  • Abdelwuhab, Z. (2022). Predictive Analysis on the Pharmacokinetic Endpoints of Naphthalene and Its Derivatives. Walsh Medical Media. [Link]

  • Abdelwuhab, Z. (2022). Pharmacokinetic Analysis of Naphthalene and Its Derivatives. Walsh Medical Media. [Link]

  • Abdelwuhab, Z. (2022). Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. Walsh Medical Media. [Link]

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4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide crystal structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide

Abstract: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide range of therapeutic agents.[1][2] The precise three-dimensional architecture of these molecules is paramount, as it dictates their interaction with biological targets and ultimately their pharmacological profile. This guide provides a comprehensive framework for the crystal structure analysis of novel sulfonamide-based drug candidates, using this compound as a representative model. While the specific crystal structure for this exact compound is not publicly available, this document synthesizes established principles and data from closely related structures to present a complete methodological workflow. We will explore a plausible synthesis and crystallization strategy, detail the definitive process of single-crystal X-ray diffraction, and interpret the resulting structural data, including molecular geometry and supramolecular interactions. The objective is to provide researchers, scientists, and drug development professionals with a self-validating system for structural elucidation and to explain the causality behind key experimental choices, thereby grounding theoretical knowledge in field-proven insights.

Introduction: The Convergence of Key Pharmacophores

The rational design of new therapeutic agents often involves the strategic combination of well-established pharmacophores. The title compound, this compound, represents a thoughtful amalgamation of three such moieties, each contributing unique properties that make it a compelling subject for structural investigation.

The Sulfonamide Moiety: A Privileged Scaffold

The sulfonamide group (-S(=O)₂-NH-) is a dominant feature in a multitude of approved drugs, renowned for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Its ability to act as a hydrogen bond donor (N-H) and acceptor (S=O) makes it a powerful mediator of intermolecular interactions, crucial for both crystal packing and binding to protein targets.[1][4][5] Understanding its conformational preferences and hydrogen bonding patterns is therefore essential for predicting molecular behavior.

Naphthalene and Pyridine Scaffolds: Modulators of Physicochemical Properties

The naphthalene ring system is a lipophilic bicyclic aromatic scaffold often used to enhance binding affinity through π-π stacking interactions and to modulate solubility. Its derivatives have shown promise as antimicrobial and antitumoral agents.[6][7] The pyridine ring, a bioisostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor or participate in metal coordination, influencing the compound's pharmacokinetic profile and target engagement.

Rationale for Structural Analysis

The combination of these three fragments in one molecule creates a system with significant conformational flexibility and a rich potential for varied intermolecular interactions. Elucidating the precise three-dimensional structure through single-crystal X-ray diffraction is the only unambiguous method to:

  • Confirm the molecular connectivity and stereochemistry.

  • Identify the preferred conformation in the solid state.

  • Map the landscape of intermolecular forces that govern crystal packing.

  • Provide a validated structural model for computational studies, such as molecular docking and structure-activity relationship (SAR) analysis.

This structural knowledge is not merely academic; it is a critical prerequisite for understanding the compound's physical properties (e.g., solubility, stability, polymorphism) and for rationally designing next-generation analogs with improved therapeutic potential.[3][8]

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystal

Proposed Synthetic Pathway

The synthesis of the title compound can be achieved through a standard nucleophilic substitution reaction. The primary amine of pyridin-2-ylmethanamine acts as the nucleophile, attacking the electrophilic sulfur atom of 4-ethoxynaphthalene-1-sulfonyl chloride. The presence of a non-nucleophilic base, such as triethylamine or pyridine, is required to quench the HCl byproduct generated during the reaction.

Experimental Protocol: Synthesis

  • Dissolution: Dissolve pyridin-2-ylmethanamine (1.1 equivalents) and triethylamine (1.5 equivalents) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize side-product formation.

  • Addition: Add a solution of 4-ethoxynaphthalene-1-sulfonyl chloride (1.0 equivalent) in the same solvent dropwise to the stirred amine solution over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Protocol for Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in the crystallographic workflow.[9] The goal is to allow molecules to transition from the disordered solution phase to a highly ordered, single lattice. The slow evaporation technique is a robust starting point.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, and mixtures thereof). An ideal solvent is one in which the compound is moderately soluble.

  • Preparation: Dissolve a small amount of the compound (5-10 mg) in the chosen solvent or solvent system (0.5-1.0 mL) in a clean, narrow vial. Gentle warming may be used to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation, which is critical for promoting the growth of a few large, well-ordered crystals rather than many small, imperfect ones.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature and allow the solvent to evaporate over several days to weeks.

  • Harvesting: Once suitable crystals (typically 0.1-0.3 mm in at least one dimension) have formed, carefully harvest them using a nylon loop.

X-ray Crystallography: The Definitive Structural Validation

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for determining the absolute structure of a crystalline compound, providing precise atomic coordinates, bond lengths, and bond angles.[8]

The Crystallographic Workflow

The process follows a well-defined path from crystal selection to the final refined structure. This workflow ensures data integrity and a chemically sensible final model.

Caption: The experimental and computational workflow for single-crystal X-ray diffraction.

Data Collection and Refinement

A suitable crystal is mounted on a diffractometer and cooled (typically to ~100 K) to minimize thermal vibration.[10] Monochromatic X-rays are directed at the crystal, and the resulting diffraction pattern is recorded on a detector. This raw data is then processed—integrated, scaled, and corrected for absorption—using software like SAINT or CrysAlisPro.[10] The structure is subsequently solved using direct methods or Patterson synthesis and refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL), resulting in a final, validated structural model.

Structural Analysis and Interpretation (Illustrative Model)

For the purpose of this guide, we will analyze a hypothetical yet chemically plausible crystal structure of this compound.

Crystallographic Data Summary

The following table summarizes the kind of data obtained from a crystallographic experiment. The values provided are representative for a molecule of this type.

ParameterHypothetical Value
Chemical FormulaC₂₀H₂₀N₂O₃S
Formula Weight368.45
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.531(2)
b (Å)8.675(1)
c (Å)20.114(4)
β (°)98.56(1)
Volume (ų)1815.5(6)
Z4
Temperature (K)100(2)
R₁ [I > 2σ(I)]0.045
wR₂(all data)0.118
Molecular Geometry

The analysis begins with the molecule's internal geometry—the bond lengths, angles, and torsion angles that define its conformation.

G mol

Caption: Molecular structure of this compound.

The sulfonamide linkage is of particular interest. The S=O and S-N bond lengths are expected to be within the typical ranges for sulfonamides. The torsion angle defined by the naphthalene ring, the sulfonyl group, and the N-H bond is a key conformational descriptor.

Bond/AngleExpected Value RangeSignificance
S=O Bond Length1.42 - 1.45 ÅIndicates double bond character.
S-N Bond Length1.61 - 1.65 ÅDefines the linkage to the pyridine-methyl group.
O-S-O Angle118 - 122°Reflects the tetrahedral geometry at the sulfur.
C-S-N-C Torsion AngleVariableDescribes the overall molecular conformation.
Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules rarely exist in isolation. They pack together to form a stable lattice, guided by a network of non-covalent interactions. For sulfonamides, these are typically dominated by hydrogen bonds and π-π stacking.[3][5]

Hydrogen Bonding: The most prominent interaction in sulfonamide crystals is the hydrogen bond between the sulfonamide N-H donor and a sulfonyl oxygen acceptor of a neighboring molecule (N-H···O=S).[10][11] This interaction is highly reliable and often leads to the formation of predictable supramolecular synthons, such as the inversion dimer shown below.

G cluster_mol1 cluster_mol2 N1 N-H S1 S=O R1 Naphthyl R2 Pyridyl-methyl S2 O=S N1->S2 N-H···O=S N2 H-N N2->S1 S=O···H-N R3 Naphthyl R4 Pyridyl-methyl

Caption: A common R²₂(8) hydrogen-bonded inversion dimer synthon in sulfonamides.

π-π Stacking: The electron-rich naphthalene ring and the electron-deficient pyridine ring are prime candidates for π-π stacking interactions. These can occur between parallel or offset rings of adjacent molecules, further stabilizing the crystal lattice. The distances between the centroids of these aromatic rings (typically 3.5 - 4.0 Å) are indicative of such interactions.

Structure-Property Relationship and Implications for Drug Design

The crystal structure is not an end in itself but a means to understand and predict a drug's behavior.

  • Polymorphism: The way a molecule packs can lead to different crystal forms (polymorphs) with distinct stabilities, dissolution rates, and bioavailabilities.[3][5] Identifying the most stable form is a regulatory requirement.

  • Solubility: Strong intermolecular interactions, like the N-H···O=S hydrogen bonds, lead to a more stable crystal lattice that requires more energy to break apart, which can result in lower aqueous solubility.

  • Rational Design: The determined solid-state conformation provides a low-energy, validated 3D model. This model is invaluable for computational chemists performing docking studies. It can reveal key intramolecular interactions and the spatial orientation of functional groups necessary for binding to a biological target, guiding the design of new analogs with enhanced potency or selectivity.

Conclusion

The comprehensive structural analysis of a drug candidate like this compound is a foundational element of modern drug discovery. By employing a systematic workflow encompassing synthesis, high-quality crystal growth, and definitive single-crystal X-ray diffraction, researchers can gain unparalleled insight into the molecule's three-dimensional nature. This guide has outlined a robust framework for this process, explaining not just the protocols but the scientific rationale underpinning them. The detailed interpretation of molecular geometry and supramolecular interactions provides the critical data needed to understand structure-property relationships, mitigate risks like polymorphism, and rationally engineer the next generation of superior therapeutic agents.

References

  • Sainz-Díaz, C. I., Francisco-Márquez, M., & Soriano-Correa, C. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 273–285. [Link]

  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Sci-Hub. [Link]

  • Sainz-Díaz, C. I., Francisco-Márquez, M., & Soriano-Correa, C. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. [Link]

  • Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PubMed Central. [Link]

  • MDPI. (2024). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

  • ResearchGate. (2024). (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. ResearchGate. [Link]

  • Thaimattam, R., et al. (2018). Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. IUCrJ, 5(Pt 5), 608–621. [Link]

  • Open Access Journals. (2016). Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives. Open Access Journals. [Link]

  • Kos, J., et al. (2022). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1-carboxanilides. PubMed Central. [Link]

  • National Institutes of Health. (2022). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. NIH. [Link]

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Spectroscopic Blueprint of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Among the myriad of molecular scaffolds, sulfonamides continue to garner significant attention due to their diverse pharmacological activities. This guide provides an in-depth technical analysis of the spectroscopic characteristics of a specific naphthalene-sulfonamide derivative, 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide . While experimental data for this exact molecule is not publicly available, this document serves as a predictive guide for researchers, synthesizing established principles of spectroscopic interpretation to forecast its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. The methodologies and interpretations presented herein are grounded in authoritative spectroscopic principles and data from analogous structures, offering a robust framework for the characterization of this and similar compounds.

Molecular Structure

The structural framework of this compound integrates a naphthalene core, a sulfonamide linker, an ethoxy substituent, and a pyridin-2-ylmethyl moiety. This unique combination of functional groups dictates its physicochemical properties and, consequently, its spectroscopic signature.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic data for the target molecule. These predictions are based on established chemical shift ranges, characteristic infrared absorption frequencies, and known fragmentation patterns of related functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide a wealth of information regarding the proton environments within the molecule. The predicted chemical shifts (in ppm, relative to TMS) are summarized below.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32 (adjust for optimal signal-to-noise).

    • Relaxation delay: 1-2 seconds.

    • Pulse width: 30-45 degrees.

    • Spectral width: 0-12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the residual solvent peak.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale and Supporting Citations
Naphthalene-H7.5 - 8.5Multiplets6HAromatic protons on the naphthalene ring are expected in this region due to the anisotropic effect of the aromatic system.[1]
Pyridine-H7.2 - 8.6Multiplets4HProtons on the pyridine ring are typically observed in this downfield region, with the proton ortho to the nitrogen being the most deshielded.[2]
-CH₂- (pyridinylmethyl)~4.5Singlet or Doublet2HThe methylene protons adjacent to the pyridine ring and the sulfonamide nitrogen will be deshielded.[3]
-O-CH₂- (ethoxy)~4.1Quartet2HMethylene protons of the ethoxy group are deshielded by the adjacent oxygen atom and will be split by the neighboring methyl protons.[4][5]
-CH₃ (ethoxy)~1.4Triplet3HMethyl protons of the ethoxy group will be in the aliphatic region and split by the adjacent methylene protons.[4]
-NH- (sulfonamide)8.5 - 10.5Broad Singlet1HThe sulfonamide proton is typically deshielded and may exhibit a broad signal due to hydrogen bonding and exchange.[6]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their electronic nature.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024 or higher (due to the low natural abundance of ¹³C).

    • Acquisition mode: Proton-decoupled.

    • Spectral width: 0-200 ppm.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale and Supporting Citations
Naphthalene-C (aromatic)110 - 140Aromatic carbons of the naphthalene ring are expected in this range.[7][8]
Pyridine-C (aromatic)120 - 150Aromatic carbons of the pyridine ring, with the carbon adjacent to the nitrogen appearing at the lower field end of the range.[9][10][11]
-CH₂- (pyridinylmethyl)~45The methylene carbon is in the aliphatic region but shifted downfield due to the adjacent nitrogen and aromatic ring.[12]
-O-CH₂- (ethoxy)~65The methylene carbon of the ethoxy group is significantly deshielded by the oxygen atom.[13]
-CH₃ (ethoxy)~15The methyl carbon of the ethoxy group is found in the typical upfield aliphatic region.[13]
C-S (naphthalene)135 - 145The carbon atom of the naphthalene ring directly attached to the sulfur of the sulfonamide group will be deshielded.[7][8]
C-O (naphthalene)150 - 160The carbon atom of the naphthalene ring bonded to the ethoxy group will be significantly deshielded by the oxygen.[14][15]
Infrared (IR) Spectroscopy

The IR spectrum will highlight the presence of key functional groups through their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film from a solution (e.g., in chloroform).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Absorption (cm⁻¹)IntensityRationale and Supporting Citations
N-H Stretch (sulfonamide)3300 - 3200MediumCharacteristic stretching vibration of the N-H bond in the sulfonamide group.[16][17]
C-H Stretch (aromatic)3100 - 3000Medium-WeakStretching vibrations of C-H bonds on the naphthalene and pyridine rings.[18][19]
C-H Stretch (aliphatic)3000 - 2850MediumStretching vibrations of C-H bonds in the ethoxy and pyridinylmethyl groups.[19]
C=C Stretch (aromatic)1600 - 1450Medium-StrongIn-plane skeletal vibrations of the aromatic rings.[20][21][22]
S=O Stretch (sulfonamide)1350 - 1300 (asymmetric)StrongAsymmetric and symmetric stretching vibrations of the sulfonyl group are characteristic and strong.[23][24][25][26]
1170 - 1150 (symmetric)Strong
C-O Stretch (aryl ether)1270 - 1230StrongAsymmetric C-O-C stretching of the aryl ether linkage.[27][28]
C-N Stretch1300 - 1100MediumStretching vibration of the carbon-nitrogen bonds.[29]
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, aiding in structural confirmation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample via direct infusion or after separation by liquid chromatography.

  • Ionization Technique: Use electrospray ionization (ESI) in positive ion mode.

  • Mass Analyzer: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and tandem mass spectra (MS/MS) of the protonated molecule to elucidate fragmentation pathways.

Predicted Fragmentation Pattern

The protonated molecule [M+H]⁺ is expected to be the base peak in the ESI mass spectrum. Key fragmentation pathways in MS/MS are predicted to involve cleavage of the sulfonamide bonds and loss of small neutral molecules.

  • Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da.[30][31][32]

  • Cleavage of the S-N bond: This cleavage can lead to the formation of the 4-ethoxynaphthalene-1-sulfonyl cation and the pyridin-2-ylmethylamine radical cation.[33]

  • Cleavage of the N-C bond: Fragmentation of the bond between the sulfonamide nitrogen and the pyridinylmethyl group can also occur.

M [M+H]⁺ (Protonated Molecule) F1 [M+H - SO₂]⁺ M->F1 - SO₂ F2 [4-ethoxynaphthalene-1-sulfonyl]⁺ M->F2 S-N cleavage F3 [pyridin-2-ylmethylamine]⁺ M->F3 S-N cleavage

Caption: Predicted major fragmentation pathways for this compound in ESI-MS/MS.

Proposed Synthetic Pathway

A plausible synthetic route to this compound would involve the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with 2-(aminomethyl)pyridine.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve 2-(aminomethyl)pyridine in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, and add a non-nucleophilic base like triethylamine or pyridine.

  • Addition of Sulfonyl Chloride: Cool the solution in an ice bath and add a solution of 4-ethoxynaphthalene-1-sulfonyl chloride in the same solvent dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging established principles and data from analogous structures, we have forecasted the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the identification and characterization of this and structurally related molecules. The provided experimental protocols offer a starting point for the empirical validation of these predictions.

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Unlocking the Therapeutic Potential of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide: A Research and Development Blueprint

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document outlines a comprehensive research and development framework for a novel chemical entity, 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide. While direct literature on this specific molecule is nascent, its structural architecture, combining a naphthalene core, a sulfonamide linker, and a pyridine moiety, points towards a rich potential for therapeutic applications. Drawing parallels with established bioactive molecules, particularly in the realm of oncology and kinase inhibition, this guide proposes a structured, scientifically rigorous pathway to elucidate its mechanism of action, identify primary therapeutic targets, and navigate the preclinical landscape. We will delve into a proposed synthesis route, hypothesize its biological activity based on structure-activity relationships with known compounds like the B-cell receptor signaling inhibitor TAK-659, and lay out a detailed preclinical research program. This whitepaper is intended for researchers, scientists, and drug development professionals poised to explore the next frontier of targeted therapeutics.

Introduction: A Molecule of Intriguing Possibilities

The quest for novel therapeutics with high efficacy and specificity is a cornerstone of modern drug discovery. Within this landscape, this compound emerges as a compound of significant interest. Its chemical scaffold is a composite of functionalities that have independently demonstrated considerable biological activity. The naphthalene group is a feature of various pharmaceuticals, while the sulfonamide group is a well-established pharmacophore found in a wide array of drugs, from antibacterials to diuretics and anticonvulsants.[1] The inclusion of a pyridine ring further enhances its potential for specific molecular interactions.

Notably, the structure of this compound bears a striking resemblance to known kinase inhibitors. For instance, the compound TAK-659, a 4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide, has been investigated as a potent anti-cancer agent due to its inhibition of B-cell receptor signaling.[2] This structural analogy forms a strong basis for our primary hypothesis: that this compound may function as a kinase inhibitor with potential applications in oncology. Furthermore, related structures containing naphthalene and sulfonamide moieties have been explored for a range of conditions including Alzheimer's disease, diabetes, and bladder cancer, suggesting a broader therapeutic potential that warrants investigation.[3][4]

This guide will, therefore, serve as a prospectus for the systematic evaluation of this promising molecule. We will begin by proposing a viable synthetic route and proceed to outline a comprehensive preclinical research program designed to thoroughly characterize its bioactivity and therapeutic potential.

Proposed Synthesis and Characterization

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process, leveraging established organic chemistry methodologies.[5][6]

Experimental Protocol: Synthesis
  • Preparation of 4-ethoxynaphthalene-1-sulfonyl chloride:

    • Start with commercially available 4-hydroxynaphthalene-1-sulfonic acid.

    • Protect the hydroxyl group via Williamson ether synthesis using ethyl iodide in the presence of a suitable base (e.g., potassium carbonate) to yield 4-ethoxynaphthalene-1-sulfonic acid.

    • Convert the sulfonic acid to the corresponding sulfonyl chloride by reacting with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

  • Synthesis of 2-(aminomethyl)pyridine:

    • This can be achieved through the reduction of 2-cyanopyridine using a strong reducing agent like lithium aluminum hydride.

  • Final Condensation:

    • React the 4-ethoxynaphthalene-1-sulfonyl chloride with 2-(aminomethyl)pyridine in an inert solvent (e.g., dichloromethane) and in the presence of a base (e.g., triethylamine) to facilitate the nucleophilic substitution reaction, yielding the final product, this compound.

Characterization

The synthesized compound will be rigorously characterized using a suite of analytical techniques:

Analytical MethodPurpose
NMR Spectroscopy (¹H and ¹³C) to confirm the molecular structure and proton/carbon framework.
Mass Spectrometry To determine the molecular weight and confirm the elemental composition.
X-ray Crystallography To elucidate the three-dimensional structure of the molecule.
HPLC To assess the purity of the final compound.

Hypothesized Mechanism of Action and Therapeutic Targets

Based on its structural similarity to TAK-659, our primary hypothesis is that this compound functions as a kinase inhibitor . The pyridine moiety could potentially engage in hydrogen bonding or other interactions within the ATP-binding pocket of a target kinase, conferring both potency and selectivity.

Proposed Signaling Pathway Inhibition

We hypothesize that the compound could target a signaling pathway crucial for cancer cell proliferation and survival, such as the B-cell receptor signaling pathway or other pathways driven by receptor tyrosine kinases.

G cluster_membrane Cell Membrane Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Downstream_Signaling Downstream_Signaling Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylation Cascade Ligand Ligand Ligand->Receptor_Tyrosine_Kinase Activation 4_ethoxy_N_pyridin_2_ylmethyl_naphthalene_1_sulfonamide 4_ethoxy_N_pyridin_2_ylmethyl_naphthalene_1_sulfonamide 4_ethoxy_N_pyridin_2_ylmethyl_naphthalene_1_sulfonamide->Receptor_Tyrosine_Kinase Inhibition Proliferation_Survival Proliferation_Survival Downstream_Signaling->Proliferation_Survival

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Other Potential Mechanisms

While kinase inhibition is the primary hypothesis, other potential mechanisms of action should not be discounted, given the diverse bioactivities of related compounds:

  • PPARγ Modulation: Naphthalene-sulfonamide derivatives have been investigated as modulators of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a target for metabolic diseases and potentially Alzheimer's disease.[3]

  • Endothelin Receptor Antagonism: Certain sulfonamide-containing compounds have shown activity as endothelin receptor antagonists, which could have applications in cardiovascular diseases.[7]

Proposed Preclinical Research Program

A phased and comprehensive preclinical research program is essential to validate the therapeutic potential of this compound.

In Vitro Studies

Objective: To determine the potency, selectivity, and cellular mechanism of action of the compound.

Experimental Workflow:

G Compound_Synthesis Compound_Synthesis Kinase_Panel_Screening Kinase_Panel_Screening Compound_Synthesis->Kinase_Panel_Screening Hit_Identification Hit_Identification Kinase_Panel_Screening->Hit_Identification Dose_Response_Assays Dose_Response_Assays Hit_Identification->Dose_Response_Assays IC50_Determination IC50_Determination Dose_Response_Assays->IC50_Determination Cell_Based_Assays Cell_Based_Assays IC50_Determination->Cell_Based_Assays Mechanism_of_Action_Studies Mechanism_of_Action_Studies Cell_Based_Assays->Mechanism_of_Action_Studies

Caption: In vitro evaluation workflow.

Detailed Protocols:

  • Kinase Panel Screening:

    • Screen the compound against a broad panel of human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM) to identify primary targets.

  • Dose-Response Assays:

    • For the identified "hit" kinases, perform dose-response assays to determine the IC₅₀ values, a measure of potency.

  • Cell-Based Assays:

    • Utilize relevant cancer cell lines (e.g., those with known kinase dependencies) to assess the compound's anti-proliferative activity (e.g., using MTT or CellTiter-Glo assays).

    • Perform apoptosis assays (e.g., Annexin V staining) to determine if the compound induces programmed cell death.

  • Mechanism of Action Studies:

    • Conduct Western blotting to analyze the phosphorylation status of the target kinase and its downstream substrates in treated cells.

In Vivo Studies

Objective: To evaluate the pharmacokinetics, efficacy, and safety of the compound in animal models.

Experimental Protocol:

  • Pharmacokinetic (PK) Studies:

    • Administer the compound to rodents (e.g., mice or rats) via oral and intravenous routes.

    • Collect blood samples at various time points to determine key PK parameters such as bioavailability, half-life, and clearance.

  • Efficacy Studies:

    • Utilize xenograft models where human cancer cells are implanted into immunocompromised mice.

    • Once tumors are established, treat the mice with the compound and a vehicle control.

    • Monitor tumor growth over time to assess the compound's anti-tumor efficacy.

  • Toxicology Studies:

    • Conduct preliminary toxicology studies in rodents to identify any potential adverse effects and to determine a maximum tolerated dose.

Potential Therapeutic Applications

The results of the preclinical research program will guide the selection of the most promising therapeutic indications.

Potential IndicationRationale
Oncology Based on the primary hypothesis of kinase inhibition, potential applications include various cancers, particularly those driven by specific kinase mutations or amplifications.[8]
Neurodegenerative Diseases If the compound shows activity against targets like LRRK2, it could be explored for Parkinson's disease.[9] Modulation of PPARγ could also be relevant for Alzheimer's disease.[3]
Inflammatory Diseases Certain kinase pathways are central to inflammation, and compounds with anti-inflammatory properties are of interest.[10]

Conclusion

This compound represents a novel chemical entity with a high potential for therapeutic development. Its structural features, particularly its resemblance to known kinase inhibitors, provide a strong rationale for its investigation as a targeted therapeutic agent, primarily in the field of oncology. The comprehensive research and development plan outlined in this document, from synthesis and characterization to a multi-tiered preclinical evaluation, provides a clear and scientifically rigorous path forward. The successful execution of this plan will elucidate the compound's mechanism of action, define its therapeutic potential, and pave the way for its potential entry into clinical development.

References

  • N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide - MDPI.
  • WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents.
  • Total Synthesis of the Antitumor Antibiotic (±)-Streptonigrin: First- and Second-Generation Routes for de Novo Pyridine Formation Using Ring-Closing Metathesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed. Available at: [Link]

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Unveiling the Off-Target Profile of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide (GSK269962A): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Exploration of the Selectivity and Non-Primary Interactions of a Potent ROCK Inhibitor

In the landscape of modern drug discovery, a profound understanding of a compound's interaction with the broader biological system is paramount. This technical guide provides a comprehensive analysis of the known off-target effects of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide , a potent small molecule inhibitor more commonly identified as GSK269962A . Developed for researchers, scientists, and drug development professionals, this document delves into the molecular pharmacology of GSK269962A, moving beyond its primary targets to illuminate its broader selectivity profile and potential for non-intended biological activities.

Introduction: The Significance of Off-Target Profiling

The therapeutic efficacy of any small molecule inhibitor is intrinsically linked to its selectivity. While high-affinity binding to the intended target is the cornerstone of desired pharmacological activity, interactions with other cellular components, known as off-target effects, can lead to a spectrum of outcomes, ranging from unforeseen toxicities to serendipitous therapeutic benefits. For a potent inhibitor like GSK269962A, a thorough characterization of its off-target profile is not merely an academic exercise but a critical component of preclinical and clinical development, informing risk assessment, patient selection, and the design of rational drug combinations.

Primary Pharmacology of GSK269962A: A Potent Dual ROCK1/ROCK2 Inhibitor

GSK269962A is a well-characterized inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). These serine/threonine kinases, comprising two highly homologous isoforms, ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of cellular contractility, motility, proliferation, and apoptosis.

GSK269962A exhibits high potency against both ROCK isoforms, with reported IC50 values of 1.6 nM for ROCK1 and 4 nM for ROCK2 [1]. This potent, dual inhibitory activity underpins its therapeutic potential in various disease models, including acute myeloid leukemia (AML), where it has been shown to inhibit cell growth, induce G2 phase cell cycle arrest, and promote apoptosis[1].

TargetIC50 (nM)Reference
ROCK11.6[1]
ROCK24[1]

Known Off-Target Activities of GSK269962A

While GSK269962A is considered a selective ROCK inhibitor, comprehensive kinase profiling has revealed interactions with other kinases. It is reported to have a greater than 30-fold selectivity for ROCK against a panel of other serine/threonine kinases [1]. However, specific off-target activities have been identified, most notably against Mitogen- and stress-activated protein kinase 1 (MSK1) and Ribosomal S6 kinase 1 (RSK1).

One study reported an IC50 value of 49 nM for GSK269962A against MSK1 [1]. The IUPHAR/BPS Guide to PHARMACOLOGY also lists both MSK1 and RSK1 as off-target activities for this compound[2]. This interaction is noteworthy as the MSK1/RSK1 signaling cascade is involved in the regulation of inflammation, cell proliferation, and survival. The inhibitory activity against these kinases, although less potent than against ROCK, could contribute to the overall pharmacological profile of GSK269962A and warrants consideration in the interpretation of experimental results.

Potential Class-Related Off-Target Effects of ROCK Inhibitors

Given the limited publicly available, comprehensive off-target screening data for GSK269962A, it is instructive to consider the known off-target effects of the broader class of ROCK inhibitors. These can provide valuable insights into potential, unconfirmed interactions of GSK269962A.

Cardiovascular Effects

The most well-documented physiological effect of systemic ROCK inhibition is a reduction in blood pressure . This is a direct consequence of the role of ROCK in regulating vascular smooth muscle contraction. Oral administration of GSK269962A in spontaneously hypertensive rats resulted in a dose-dependent reduction in blood pressure[3]. While this can be a therapeutic on-target effect in hypertension, it represents a potential off-target effect in other indications, necessitating careful dose selection and monitoring.

Ocular Effects

Topical application of ROCK inhibitors has been associated with a range of ocular effects. While some are therapeutically beneficial for conditions like glaucoma, others are considered off-target side effects. These can include conjunctival hyperemia, corneal verticillata, and reticular corneal epithelial edema[4]. Although these effects are primarily observed with local administration, the potential for systemic exposure to impact ocular tissues should not be disregarded in preclinical toxicology assessments.

Developmental Toxicity

Caution is warranted regarding the use of ROCK inhibitors during pregnancy. Knockout mouse models have demonstrated that the inhibition of both ROCK isoforms can lead to embryonic lethality due to placental malfunction[5]. This suggests a potential for developmental toxicity as a class-related off-target effect.

Methodologies for Characterizing Off-Target Effects

A robust assessment of off-target effects relies on a combination of in vitro and in vivo methodologies. The following protocols outline standard approaches for identifying and validating the off-target profile of a small molecule inhibitor like GSK269962A.

In Vitro Kinase Profiling

Objective: To determine the selectivity of an inhibitor against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of GSK269962A in a suitable solvent (e.g., DMSO) at a high concentration.

  • Kinase Panel Selection: Utilize a commercial kinase screening service (e.g., Reaction Biology, Eurofins) that offers a large panel of purified, active human kinases (e.g., >200 kinases).

  • Assay Format: Kinase activity is typically measured using a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based assay.

  • Inhibitor Screening: Screen GSK269962A at a fixed concentration (e.g., 1 µM) against the entire kinase panel to identify initial "hits" (kinases inhibited by >50%).

  • Dose-Response Analysis: For any identified hits, perform a dose-response experiment to determine the IC50 value. This involves incubating the kinase with a range of GSK269962A concentrations.

  • Data Analysis: Calculate the percent inhibition at the screening concentration and the IC50 values for any confirmed off-target kinases.

Kinase_Profiling_Workflow A Prepare GSK269962A Stock Solution B Select Broad Kinase Panel (>200 kinases) A->B Submit Compound C Single Concentration Screening (e.g., 1 µM) B->C Assay Performance D Identify Initial Hits (>50% Inhibition) C->D Data Analysis E Perform Dose-Response (IC50) on Hits D->E Confirmation Step F Quantify Off-Target Potency & Selectivity E->F Final Analysis

Caption: Workflow for in vitro kinase selectivity profiling.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement and identify off-target binding in a cellular context.

Methodology:

  • Cell Culture: Grow cells of interest (e.g., a relevant cancer cell line or primary cells) to a suitable confluency.

  • Compound Treatment: Treat the cells with GSK269962A or a vehicle control for a defined period.

  • Thermal Challenge: Heat aliquots of the cell lysate or intact cells across a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

  • Protein Analysis: Analyze the soluble protein fraction by Western blotting or mass spectrometry to detect the target protein (ROCK1/2) and other potential off-targets.

  • Data Interpretation: A shift in the melting temperature of a protein in the presence of the compound indicates direct binding.

CETSA_Workflow A Treat Cells with GSK269962A or Vehicle B Apply Temperature Gradient to Cell Lysates A->B C Separate Soluble and Precipitated Proteins B->C D Analyze Soluble Fraction (Western Blot / MS) C->D E Determine Protein Melting Curves D->E F Identify Thermal Shifts Indicating Binding E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Preclinical Toxicology and Safety Pharmacology

Objective: To evaluate the in vivo safety profile and potential toxicities of GSK269962A.

Methodology:

  • Animal Model Selection: Choose appropriate animal models (e.g., rodents and a non-rodent species) for toxicity studies.

  • Dose Range Finding Studies: Conduct acute toxicity studies to determine the maximum tolerated dose (MTD).

  • Repeated-Dose Toxicity Studies: Administer GSK269962A daily for an extended period (e.g., 28 days) at multiple dose levels, including a control group.

  • In-Life Monitoring: Regularly monitor animal health, body weight, food and water consumption, and clinical signs of toxicity.

  • Safety Pharmacology Core Battery: Assess the effects of GSK269962A on the central nervous, cardiovascular, and respiratory systems.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a full necropsy with histopathological examination of all major organs.

Conclusion and Future Directions

This compound (GSK269962A) is a highly potent inhibitor of ROCK1 and ROCK2 with a generally favorable selectivity profile. The primary known off-target activities are against the kinases MSK1 and RSK1, which should be considered when interpreting experimental data. The most significant class-related off-target effect is a reduction in blood pressure, a direct consequence of its on-target pharmacology.

For a more complete understanding of its off-target profile, a comprehensive and publicly available dataset from a broad kinase screen would be invaluable. Further research employing unbiased proteomics approaches, such as chemical proteomics, could also uncover novel, non-kinase off-targets. A thorough understanding of these interactions will be crucial for the continued development and potential clinical application of this and other next-generation ROCK inhibitors.

References

  • Doe, C., et al. (2007). Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities. Journal of Pharmacology and Experimental Therapeutics, 320(1), 89-98.
  • Pan, T., et al. (2022). Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia. Frontiers in Pharmacology, 13, 1064470.
  • Olson, M. F. (2008). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Drug Discovery Today, 13(15-16), 653-661.
  • Doe, C. G., et al. (2007). Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities. The Journal of pharmacology and experimental therapeutics, 320(1), 89–98.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK269962A. Retrieved from [Link]

  • ResearchGate. (n.d.). Protein kinase selectivity profile of SB-772077-B and GSK269962A. Retrieved from [Link]

  • Sharma, P., & Roy, K. (2020). ROCK-2-selective targeting and its therapeutic outcomes. Drug Discovery Today, 25(2), 446-455.
  • ResearchGate. (n.d.). Ocular effects of Rho kinase (ROCK) inhibition: a systematic review. Retrieved from [Link]

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An In-depth Technical Guide to the Metabolic Stability of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as bioavailability, half-life, and in vivo exposure. This guide provides a comprehensive technical framework for assessing the metabolic stability of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide, a novel chemical entity. While specific experimental data for this compound is not publicly available, this document, grounded in established principles of drug metabolism and bioanalysis, offers a robust predictive and methodological resource for researchers, scientists, and drug development professionals. We will explore the probable metabolic pathways based on its chemical structure, detail state-of-the-art in vitro experimental protocols for determining metabolic fate, and discuss the bioanalytical techniques essential for metabolite identification and quantification.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the early stages of drug discovery, promising pharmacological activity must be paired with a favorable metabolic profile to ensure a compound's viability as a therapeutic agent.[1] A drug that is too rapidly metabolized may fail to achieve therapeutic concentrations in the body, while a very slow metabolism could lead to accumulation and potential toxicity.[1] Therefore, a thorough understanding of a compound's susceptibility to biotransformation is paramount.[1][2]

In vitro metabolic stability assays are indispensable tools for the early prediction of a compound's in vivo behavior.[2][3] These assays, typically employing liver-derived systems such as microsomes or hepatocytes, allow for the determination of intrinsic clearance (CLint) and in vitro half-life (t1/2).[1][2][4] This data is crucial for calculating other key pharmacokinetic parameters and for making informed decisions about which drug candidates to advance.[1][3]

Predicted Metabolic Pathways of this compound

The structure of this compound suggests several potential sites for metabolic transformation by both Phase I and Phase II enzymes.

Phase I Metabolism (Functionalization)

Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[5] For the target compound, the following pathways are predicted:

  • O-dealkylation: The ethoxy group on the naphthalene ring is a likely site for O-dealkylation, yielding a hydroxylated naphthalene metabolite.

  • Hydroxylation: Aromatic hydroxylation could occur on the naphthalene or pyridine rings.

  • N-oxidation: The nitrogen atom in the pyridine ring could be subject to N-oxidation.

  • Sulfonamide Metabolism: While generally stable, the sulfonamide linkage can undergo metabolism, including N-dealkylation or hydroxylation of the adjacent methylene group.[6][7][8][9] Recent studies have also highlighted the potential for uncommon metabolic pathways for sulfonamides catalyzed by CYP enzymes.[6][7][8][9]

Phase II Metabolism (Conjugation)

Phase II enzymes conjugate endogenous molecules to the parent drug or its Phase I metabolites, increasing water solubility and facilitating excretion.[10]

  • Glucuronidation: The hydroxylated metabolites formed during Phase I are prime candidates for glucuronidation by UDP-glucuronosyltransferases (UGTs).[11][12][13] The UGT superfamily of enzymes plays a key role in the metabolism and detoxification of a wide range of drugs.[11][12][13][14]

  • Sulfation: Sulfotransferases (SULTs) could also conjugate sulfate groups to hydroxylated metabolites.

The following diagram illustrates the predicted metabolic pathways:

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 4-ethoxy-N-(pyridin-2-ylmethyl) naphthalene-1-sulfonamide O-dealkylated O-dealkylated Metabolite (Hydroxynaphthalene) Parent->O-dealkylated O-dealkylation (CYPs) Hydroxylated_Naph Hydroxylated Naphthalene Metabolite Parent->Hydroxylated_Naph Aromatic Hydroxylation (CYPs) Hydroxylated_Pyr Hydroxylated Pyridine Metabolite Parent->Hydroxylated_Pyr Aromatic Hydroxylation (CYPs) N-oxide Pyridine N-oxide Metabolite Parent->N-oxide N-oxidation (CYPs, FMOs) Glucuronide_Conjugate Glucuronide Conjugate O-dealkylated->Glucuronide_Conjugate Glucuronidation (UGTs) Sulfate_Conjugate Sulfate Conjugate O-dealkylated->Sulfate_Conjugate Sulfation (SULTs) Hydroxylated_Naph->Glucuronide_Conjugate Glucuronidation (UGTs) Hydroxylated_Naph->Sulfate_Conjugate Sulfation (SULTs) Hydroxylated_Pyr->Glucuronide_Conjugate Glucuronidation (UGTs) Hydroxylated_Pyr->Sulfate_Conjugate Sulfation (SULTs)

Caption: Predicted Phase I and Phase II metabolic pathways for this compound.

In Vitro Methodologies for Metabolic Stability Assessment

A tiered approach to in vitro studies is recommended, starting with subcellular fractions and progressing to intact cellular systems.

Liver Microsomal Stability Assay

Liver microsomes are a cost-effective and widely used tool for initial screening of metabolic stability, particularly for assessing Phase I metabolism as they contain a high concentration of CYP enzymes.[4][15]

Experimental Protocol:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine pooled human liver microsomes, NADPH regenerating system (to ensure cofactor availability for CYPs), and phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the test compound to the pre-warmed microsomal mixture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture into a separate tube containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing:

    • Vortex and centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • Controls:

    • Include a negative control (without NADPH regenerating system) to assess non-enzymatic degradation.

    • Include a positive control with a compound of known metabolic fate to validate the assay performance.

Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[4]

Experimental Protocol:

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Determine cell viability and concentration.

  • Incubation:

    • Incubate the hepatocyte suspension with the test compound at 37°C in a shaking water bath or incubator.

  • Sampling and Processing:

    • Follow the same time-point sampling and quenching procedure as described for the microsomal assay.

  • Data Analysis:

    • The disappearance of the parent compound over time is monitored by LC-MS/MS.

    • The in vitro half-life (t1/2) is calculated from the slope of the natural logarithm of the remaining parent compound concentration versus time.

    • The intrinsic clearance (CLint) is then calculated using the following equation: CLint = (0.693 / t1/2) * (volume of incubation / amount of enzyme)

Table 1: Comparison of In Vitro Metabolic Systems

FeatureLiver MicrosomesCryopreserved Hepatocytes
Enzyme Content Primarily Phase I (CYPs)Phase I and Phase II enzymes
Cofactors Requires external additionEndogenously present
Cellular Integrity Subcellular fractionIntact cells
Predictive Power Good for initial screening of Phase I metabolismMore predictive of in vivo clearance
Cost & Complexity Lower cost, simpler protocolHigher cost, more complex handling

Bioanalytical Methodology: LC-MS/MS for Metabolite Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for analyzing the outcome of in vitro metabolic stability assays due to its high sensitivity, selectivity, and speed.[16][17][18]

Workflow:

  • Chromatographic Separation: The sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is typically used to separate the parent compound from its metabolites based on their polarity.

  • Mass Spectrometric Detection:

    • Quantification of Parent Compound: The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically and sensitively quantify the parent compound.

    • Metabolite Identification: High-resolution mass spectrometry (HRMS) is employed for the identification of unknown metabolites.[16][19] By comparing the full scan mass spectra of samples from the incubation with control samples, potential metabolite peaks can be identified. Subsequent MS/MS fragmentation of these peaks provides structural information for metabolite characterization.[20]

The overall workflow for assessing metabolic stability is depicted in the following diagram:

Workflow cluster_invitro In Vitro Incubation cluster_analysis Bioanalysis cluster_data Data Interpretation Compound Test Compound (4-ethoxy-N-(pyridin-2-ylmethyl) naphthalene-1-sulfonamide) Microsomes Liver Microsomes + NADPH Compound->Microsomes Hepatocytes Hepatocytes Compound->Hepatocytes Incubation Incubation at 37°C (Time-course sampling) Microsomes->Incubation Hepatocytes->Incubation Quenching Reaction Quenching (Acetonitrile + Internal Standard) Incubation->Quenching Processing Protein Precipitation & Centrifugation Quenching->Processing LCMS LC-MS/MS Analysis Processing->LCMS Quantification Quantification of Parent Compound LCMS->Quantification MetID Metabolite Identification (HRMS) LCMS->MetID HalfLife Calculation of t1/2 Quantification->HalfLife MetProfile Metabolic Profile Characterization MetID->MetProfile CLint Calculation of CLint HalfLife->CLint Prediction Prediction of in vivo Pharmacokinetics CLint->Prediction MetProfile->Prediction

Caption: A comprehensive workflow for the in vitro assessment of metabolic stability.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound approach to evaluating the metabolic stability of this compound. By employing a combination of in vitro models, such as liver microsomes and hepatocytes, coupled with advanced LC-MS/MS bioanalysis, researchers can gain critical insights into the metabolic fate of this compound. The predictive metabolic pathways presented here serve as a foundational hypothesis to guide experimental design and data interpretation.

The determination of in vitro metabolic stability is a crucial step in the drug discovery and development process. The data generated from these studies will enable a more accurate prediction of the in vivo pharmacokinetic properties of this compound, ultimately informing its potential as a successful therapeutic agent. Further in vivo studies in preclinical species would be the next logical step to validate these in vitro findings.

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  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS) - YouTube. (URL: )
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  • Discovery of β-amino acid substituted naphthalene sulfonamide derivatives as potent Kelch-like ECH-associated protein 1-nuclear factor erythroid 2-related factor 2 (Keap1-Nrf2) protein-protein interaction inhibitors for ulcerative colitis management - PubMed. (URL: )
  • Synthesis of 2-{2-[(α/β-naphthalen-1-ylsulfonyl)amino]-1,3-thiazol-4-yl} acetamides with 11β-hydroxysteroid dehydrogenase inhibition and in combo antidiabetic activities - PubMed. (URL: )
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Sources

Methodological & Application

Application Notes & Protocols: A Strategic Workflow for Characterizing the In vitro Activity of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1] Many sulfonamide-containing molecules have been identified as potent protein kinase inhibitors, a class of targets critical in oncology and immunology.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the initial in vitro characterization of a novel sulfonamide-containing compound, 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide .

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered experimental workflow designed to efficiently progress from broad phenotypic screening to specific target engagement. The protocols herein are designed to be self-validating and are grounded in established, authoritative methodologies. We will detail the scientific rationale behind each experimental choice, providing not just the "how" but the critical "why" to empower researchers to make informed decisions in their discovery pipeline. The workflow is structured in three main parts:

  • Phenotypic Screening: Initial assessment of the compound's effect on cell viability to determine baseline cytotoxicity and anti-proliferative potential.

  • Target Class Identification: Interrogation of the compound against a panel of protein kinases to investigate a highly probable target class for sulfonamide-based molecules.

  • Cellular Target Engagement: Validation of direct binding between the compound and its putative target within the complex milieu of a living cell.

This strategic approach ensures a resource-efficient and scientifically robust characterization of novel chemical matter, laying the groundwork for further mechanistic studies and preclinical development.

Part 1: Initial Phenotypic Screening: Assessing Anti-proliferative Activity

Scientific Rationale

Before investing resources in identifying a specific molecular target, the primary and most fundamental question is whether the compound exerts any biological effect at a cellular level. A cell viability assay serves as a robust initial screen to determine if the compound is cytotoxic or cytostatic.[4] This provides a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is essential for guiding subsequent experiments. We will utilize a luminescence-based ATP quantification assay, as the level of intracellular ATP is a direct and highly sensitive indicator of metabolically active, viable cells.[5][6][7]

Workflow for Cellular Viability Assessment

The workflow follows a simple, homogeneous "add-mix-measure" format, which is highly amenable to high-throughput screening and minimizes pipetting errors.[7][8]

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Assay Readout seed_cells 1. Seed cells in multi-well plate incubate_adhere 2. Incubate to allow cell adherence seed_cells->incubate_adhere add_compound 4. Add compound dilutions to cells incubate_adhere->add_compound prep_compound 3. Prepare serial dilutions of test compound prep_compound->add_compound incubate_drug 5. Incubate for desired duration (e.g., 48-72h) add_compound->incubate_drug equilibrate 6. Equilibrate plate to room temperature incubate_drug->equilibrate add_reagent 7. Add Lysis/Luminescence Reagent (e.g., CellTiter-Glo®) equilibrate->add_reagent mix_incubate 8. Mix and incubate to stabilize signal add_reagent->mix_incubate read_lum 9. Read luminescence on plate reader mix_incubate->read_lum

Caption: Workflow for a luminescent cell viability assay.

Protocol: Luminescent Cell Viability Assay

This protocol is adapted from the Promega CellTiter-Glo® assay and is suitable for determining the number of viable cells in culture based on ATP quantification.[5][8]

Materials:

  • 96-well, solid white, flat-bottom cell culture plates

  • Cancer cell line (e.g., MCF-7, human breast adenocarcinoma)

  • Complete culture medium (e.g., MEM + 10% FBS)

  • This compound (test compound)

  • DMSO (vehicle control)

  • CellTiter-Glo® 2.0 Reagent (or equivalent)

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count MCF-7 cells.

    • Dilute cells in complete culture medium to a concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Include control wells containing 100 µL of medium only for background luminescence measurement.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform a serial dilution series of the compound in complete culture medium to achieve final desired concentrations (e.g., from 100 µM down to 0.01 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Add 100 µL of the compound dilutions to the appropriate wells. Add 100 µL of medium with 0.5% DMSO to the vehicle control wells.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9]

    • Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.[9]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (medium-only wells) from all other measurements.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Sample IC50 Data
Cell LineCompoundIncubation TimeIC50 (µM)
MCF-7This compound48 hours5.2 ± 0.4
HepG2This compound48 hours8.9 ± 0.7
StaurosporinePositive Control48 hours0.02 ± 0.005

Part 2: Target Class Identification: Kinase Inhibition Profiling

Scientific Rationale

Given the prevalence of the sulfonamide moiety in known kinase inhibitors, a logical and high-probability next step is to screen the compound for kinase inhibitory activity.[2] Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, making them a prime target class in drug discovery.[10] An in vitro biochemical assay using a panel of purified recombinant kinases allows for a broad yet precise assessment of the compound's activity against this target family. We will describe the principle of an ATP-depletion assay, such as ADP-Glo™, which measures kinase activity by quantifying the amount of ADP produced, a direct product of the kinase reaction.[11]

Principle of an ADP-Based Kinase Assay

G cluster_reaction Step 1: Kinase Reaction cluster_detection Step 2: ADP Detection cluster_result Result Interpretation reactants Kinase + Substrate + ATP + Inhibitor (?) products Phospho-Substrate + ADP reactants->products Kinase Activity stop_deplete Add Reagent 1: - Stop Kinase Reaction - Deplete remaining ATP products->stop_deplete   Input for Detection adp_to_atp Add Reagent 2: - Convert ADP to ATP stop_deplete->adp_to_atp atp_to_light Add Luciferase/Luciferin: - New ATP generates light adp_to_atp->atp_to_light high_inhibition High Inhibition -> Low Kinase Activity -> Low ADP -> Low Light Signal low_inhibition Low Inhibition -> High Kinase Activity -> High ADP -> High Light Signal

Caption: Principle of an ADP-Glo™ type kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for screening a compound against a single purified kinase. For broad profiling, this would be performed in parallel against a large panel.

Materials:

  • Purified recombinant kinase and its specific peptide substrate

  • Kinase assay buffer (specific to the kinase)

  • ATP solution

  • Test compound and positive control inhibitor

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • 384-well, white, low-volume plates

  • Luminometer plate reader

Procedure:

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a solution containing the kinase and its substrate in kinase buffer.

    • Add 0.5 µL of the test compound at various concentrations (or DMSO for controls).

    • Incubate for 10-15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Start the reaction by adding 2.0 µL of ATP solution. The final ATP concentration should ideally be at the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the DMSO (no inhibition) and no-enzyme (100% inhibition) controls.

    • Identify "hits" as kinases that are inhibited by >50% at a specific compound concentration (e.g., 1 µM or 10 µM).

    • For confirmed hits, perform a dose-response curve to determine the IC50 value.

Data Presentation: Sample Kinase Panel Screening Data
Kinase TargetCompound Concentration (µM)% InhibitionHit? ( >50% )
VEGFR-2185Yes
EGFR112No
SRC168Yes
LRRK215No
MET192Yes

Part 3: Cellular Target Engagement & Validation

Scientific Rationale

Identifying a "hit" in a biochemical assay is a critical step, but it does not guarantee that the compound interacts with the target protein in a cellular environment.[12] Factors such as cell permeability, intracellular metabolism, and off-target binding can influence a compound's activity. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells or cell lysates.[13][14] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced unfolding and subsequent aggregation.[15] By heating cells treated with the compound and measuring the amount of soluble target protein remaining, we can directly confirm target engagement.[16]

Workflow for Cellular Thermal Shift Assay (CETSA®)

G cluster_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis treat_cells 1. Treat intact cells with Vehicle (DMSO) or Compound incubate_cells 2. Incubate to allow compound uptake treat_cells->incubate_cells aliquot 3. Aliquot cell suspensions incubate_cells->aliquot heat_gradient 4. Heat aliquots at a range of different temperatures aliquot->heat_gradient lyse 5. Lyse cells (e.g., freeze-thaw) heat_gradient->lyse centrifuge 6. Centrifuge to pellet aggregated proteins lyse->centrifuge collect_supernatant 7. Collect soluble fraction (supernatant) centrifuge->collect_supernatant quantify 8. Quantify soluble target protein (e.g., Western Blot, ELISA) collect_supernatant->quantify

Caption: General workflow for a CETSA® experiment.

Protocol: CETSA® for Target Validation

This protocol outlines the steps to generate a melt curve for a target protein (e.g., MET kinase) to demonstrate stabilization by the compound.

Materials:

  • Cell line expressing the target protein (e.g., GTL-16 cells for MET)

  • Test compound and vehicle (DMSO)

  • PBS with protease inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Centrifuge capable of 20,000 x g

  • Reagents for protein quantification (e.g., SDS-PAGE gels, transfer membranes, primary antibody against the target protein, secondary antibody, ECL substrate)

Procedure:

  • Cell Treatment:

    • Culture GTL-16 cells to ~80% confluency.

    • Treat one batch of cells with the test compound (at a concentration ~10x its biochemical IC50) and another with vehicle (DMSO) for 1-2 hours.

  • Harvesting and Heating:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension from each treatment group into PCR tubes.

    • Place the tubes in a thermal cycler and heat each tube to a different temperature (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[16]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[16]

  • Analysis:

    • Carefully transfer the supernatant (soluble protein fraction) from each tube to a new tube.

    • Analyze the amount of the soluble target protein in each sample by Western blot. Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with a specific primary antibody for the target protein (e.g., anti-MET).

    • Develop the blot and quantify the band intensities.

  • Data Analysis:

    • For each treatment group (vehicle and compound), plot the normalized band intensity against the temperature.

    • A rightward shift in the melting curve for the compound-treated group compared to the vehicle group indicates thermal stabilization and confirms target engagement in the cell.

Data Presentation: Sample CETSA® Melt Curve Data
Temperature (°C)Soluble Target Protein (Vehicle, % of 40°C)Soluble Target Protein (Compound, % of 40°C)
40100100
469598
525588
581552
64520

Conclusion and Future Directions

This application note has outlined a systematic, three-part strategy for the initial in vitro characterization of a novel compound, this compound. By progressing from broad phenotypic screening to specific kinase profiling and finally to direct confirmation of cellular target engagement, researchers can build a robust data package that validates the compound's biological activity.

Successful completion of this workflow provides strong evidence for a specific mechanism of action. Future work would logically progress to:

  • Selectivity Profiling: Expanding the kinase screen to a full kinome panel to assess selectivity and identify potential off-targets.

  • Mechanism of Action Studies: Determining if the inhibitor is ATP-competitive, allosteric, reversible, or irreversible.

  • Downstream Signaling Analysis: Confirming target inhibition by measuring the phosphorylation of known downstream substrates of the target kinase in cellular assays.

  • In Vivo Studies: Evaluating the compound's pharmacokinetics, pharmacodynamics, and efficacy in relevant animal models.[10]

This structured approach maximizes the probability of success and ensures that resources are directed toward compounds with a well-defined and validated mode of action.

References

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  • News-Medical.Net. (2023). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. News-Medical.Net. Retrieved from [Link]

  • Zhao, L., et al. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • La Morte, V. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • News-Medical.Net. (2023). CellTiter-Glo® Luminescent Cell Viability Assay. News-Medical.Net. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Mondal, S., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Indian Chemical Society. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Eldehna, W. M., et al. (2022). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. ResearchGate. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]

  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Rieder, C. L., & Cole, R. W. (1988). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

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Application Note & Protocols: Designing a Cell-Based Assay for the Characterization of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide, a Putative GPBAR1 Agonist

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the design and implementation of a robust cell-based assay to characterize the activity of a novel small molecule, 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide. We will proceed under the hypothesis that this compound is a potential agonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, a significant target in metabolic and inflammatory diseases. The following sections detail the scientific rationale, step-by-step protocols for a cAMP-based reporter assay, and guidelines for data analysis and validation, equipping researchers with the necessary tools to assess the compound's potency and efficacy.

Introduction: The Scientific Rationale

The G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) has emerged as a promising therapeutic target for conditions such as type 2 diabetes, obesity, and inflammatory disorders.[1][2] GPBAR1 is a Gs alpha subunit-coupled receptor; its activation by endogenous bile acids or synthetic agonists initiates a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP).[3][4][5][6] This increase in cAMP mediates downstream physiological effects, including the secretion of glucagon-like peptide-1 (GLP-1) and the modulation of inflammatory responses.[1][5][6]

The design of a cell-based assay to screen for novel GPBAR1 agonists, such as the hypothetical compound this compound, must therefore be centered on a reliable method to quantify this primary signaling event—the accumulation of intracellular cAMP.[6][7] This application note describes the use of a cAMP-responsive element (CRE) coupled to a reporter gene (luciferase) in a host cell line engineered to express human GPBAR1. This approach provides a sensitive and high-throughput-compatible method for identifying and characterizing novel agonists.

The GPBAR1 Signaling Pathway

Activation of GPBAR1 by an agonist triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The Gαs subunit then stimulates adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP Response Element Binding Protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to CRE sequences in the promoter regions of target genes, driving their transcription.

GPBAR1_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist GPBAR1 Agonist (e.g., Test Compound) GPBAR1 GPBAR1 (TGR5) Receptor Agonist->GPBAR1 Binds Gs Gs Protein (α, β, γ subunits) GPBAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CRE CRE (Promoter) pCREB->CRE Binds Reporter Reporter Gene (e.g., Luciferase) CRE->Reporter Drives Transcription Signal Reporter Signal (Light) Reporter->Signal Produces

Caption: GPBAR1 agonist-induced signaling cascade.

Assay Design and Validation Principles

A robust and reliable cell-based assay is fundamental for accurate compound characterization.[8][9] The design must be fit-for-purpose, considering sensitivity, specificity, and reproducibility.

Core Components of the Assay System
ComponentDescription & RationaleRecommended Choice
Host Cell Line A cell line with low endogenous GPBAR1 expression is crucial to minimize background signal. The line should be robust, easy to culture, and transfectable.HEK293 or CHO cells are industry standards due to their reliable growth and transfection efficiency.[7]
Expression System Stable expression of the human GPBAR1 receptor is preferred for long-term, consistent assay performance over transient transfection.A stably transfected cell line expressing human GPBAR1.
Reporter System A reporter gene driven by a CRE promoter provides a quantifiable output directly linked to cAMP production. Luciferase is highly sensitive with a broad dynamic range.CRE-luciferase reporter construct.
Reference Agonist A well-characterized agonist is essential for validating assay performance and for use as a positive control.Lithocholic acid (LCA) is a potent endogenous agonist for GPBAR1.[10][11]
Assay Readout The method of detection should be quantitative, sensitive, and compatible with microplate format for throughput.Luminescence detection for the luciferase reporter assay.
Assay Validation Parameters

Before screening novel compounds, the assay must be validated to ensure its performance is reliable.[12] Key statistical parameters should be established according to established guidelines.[13]

ParameterDescriptionAcceptance Criteria
Signal-to-Background (S/B) The ratio of the mean signal of the positive control (max stimulation) to the mean signal of the negative control (vehicle).S/B ≥ 5
Z'-factor A statistical measure of assay quality, taking into account the dynamic range and data variation.Z' ≥ 0.5
EC₅₀ Reproducibility The consistency of the half-maximal effective concentration (EC₅₀) for the reference agonist across multiple experiments.Less than three-fold variation between runs.
DMSO Tolerance The maximum concentration of the vehicle (Dimethyl sulfoxide) that does not significantly affect cell viability or assay performance.Typically ≤ 1% final concentration.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for executing a GPBAR1 agonist assay.

Protocol 1: Cell Culture and Maintenance
  • Cell Line: HEK293 cells stably expressing human GPBAR1 and a CRE-luciferase reporter construct (e.g., INDIGO Biosciences Human TGR5 Reporter Assay System).[14]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become over-confluent, as this can impact receptor expression and cell health.

Protocol 2: GPBAR1 Agonist Assay Workflow

This protocol is designed for a 96-well microplate format.

Assay_Workflow Start Start: Day 1 Seed 1. Seed Cells (e.g., 10,000 cells/well) in 96-well plate Start->Seed Incubate1 2. Incubate Overnight (37°C, 5% CO₂) Seed->Incubate1 Prepare Start: Day 2 3. Prepare Compound Dilutions (Test & Reference Agonist) Incubate1->Prepare Treat 4. Treat Cells Add diluted compounds to wells Prepare->Treat Incubate2 5. Incubate for 4-6 hours (37°C, 5% CO₂) Treat->Incubate2 Lyse 6. Lyse Cells & Add Luciferase Substrate Incubate2->Lyse Read 7. Read Luminescence (Plate Reader) Lyse->Read Analyze 8. Data Analysis (Dose-Response Curve, EC₅₀) Read->Analyze End End Analyze->End

Caption: GPBAR1 cell-based assay workflow.

Materials:

  • GPBAR1-expressing cells

  • White, clear-bottom 96-well cell culture plates

  • Compound Dilution Medium (e.g., serum-free DMEM)

  • Test Compound: this compound (stock solution in DMSO)

  • Reference Agonist: Lithocholic acid (LCA) (stock solution in DMSO)

  • Luciferase Assay Reagent (e.g., Promega Steady-Glo®)[15]

  • Multichannel pipette

  • Plate reader with luminescence detection capability

Procedure:

  • Cell Seeding (Day 1):

    • Harvest and count the GPBAR1 cells.

    • Dilute the cells in culture medium to a final concentration of 1 x 10⁵ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

    • Incubate the plate overnight at 37°C, 5% CO₂.

  • Compound Preparation (Day 2):

    • Prepare a serial dilution of the test compound and the reference agonist (LCA) in Compound Dilution Medium. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended.

    • Ensure the final DMSO concentration in all wells will be ≤ 0.5%. Prepare a vehicle control containing the same concentration of DMSO.

  • Cell Treatment (Day 2):

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the appropriate compound dilution or vehicle control to each well. Include wells for "vehicle control" (0% activation) and "maximum stimulation" with a high concentration of LCA (100% activation).

    • Incubate the plate for 4-6 hours at 37°C, 5% CO₂.[10] This incubation period is critical for allowing sufficient time for gene transcription and reporter protein accumulation.

  • Luminescence Detection (Day 2):

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence intensity using a plate reader.

Data Analysis and Interpretation

  • Data Normalization:

    • Average the Relative Light Unit (RLU) values for each replicate.

    • Normalize the data to the controls:

      • % Activation = 100 * (RLU_sample - RLU_vehicle) / (RLU_max_LCA - RLU_vehicle)

  • Dose-Response Curve:

    • Plot the normalized % Activation against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (four-parameter logistic equation) to generate a sigmoidal dose-response curve.

  • Determination of Potency (EC₅₀) and Efficacy (Eₘₐₓ):

    • EC₅₀: The concentration of the compound that elicits 50% of the maximal response. This value is a measure of the compound's potency.

    • Eₘₐₓ: The maximum activation achieved by the compound, expressed as a percentage relative to the reference agonist. This value is a measure of the compound's efficacy.

Example Data Interpretation
CompoundEC₅₀ (nM)Eₘₐₓ (% of LCA)Interpretation
Reference (LCA) 350100%Potent full agonist, as expected.
Test Compound 75095%Full agonist with potency comparable to the reference.
Compound B 120060%Partial agonist with lower potency.
Compound C >10,000<10%Inactive or very weak agonist.

Troubleshooting and Best Practices

  • High Well-to-Well Variability: Ensure accurate pipetting, consistent cell seeding density, and proper mixing of reagents.

  • Low Z' or S/B Ratio: Optimize cell number, incubation times, and reagent concentrations. Ensure the reference agonist is active and used at an appropriate concentration for maximum stimulation.

  • Cell Viability: Always perform a parallel cytotoxicity assay (e.g., CellTiter-Glo®) to ensure that the observed effects are not due to compound toxicity.

  • Consistency: Use cells within a consistent passage number range to avoid phenotypic drift. Regularly check for mycoplasma contamination.

Conclusion

This application note provides a detailed framework for the design and execution of a cell-based assay to characterize novel compounds targeting GPBAR1. By following these protocols and validation principles, researchers can reliably determine the potency and efficacy of putative agonists like this compound, generating high-quality data to support drug discovery and development efforts.

References

  • Bhatt, J., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPBA (TGR5) Human Bile Acid GPCR Cell Based Agonist cAMP LeadHunter Assay. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Gene Result: GPBAR1 G protein-coupled bile acid receptor 1 [human]. Available at: [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Available at: [Link]

  • PubMed. (2008). Discovery of (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines as new apoptosis inducers using a cell- and caspase-based HTS assay. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sun, R., et al. (2022). L-cell differentiation is induced by bile acids through GPBAR1 and paracrine GLP-1 and serotonin signaling. JCI Insight. Available at: [Link]

  • a4cell. (2023). Truly Effective Cell Assay Design. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human TGR5 Reporter Assay Kit. Available at: [Link]

  • Wikipedia. (n.d.). G protein-coupled bile acid receptor. Available at: [Link]

  • Wang, N., et al. (2023). TGR5 agonist inhibits intestinal epithelial cell apoptosis via cAMP/PKA/c-FLIP/JNK signaling pathway and ameliorates dextran sulfate sodium-induced ulcerative colitis. Cell Death & Disease. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Available at: [Link]

  • MDPI. (2024). Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. Molecules. Available at: [Link]

  • MDPI. (2024). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. Biomedicines. Available at: [Link]

  • Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Available at: [Link]

  • MDPI. (2021). The G Protein-Coupled Bile Acid Receptor TGR5 (Gpbar1) Modulates Endothelin-1 Signaling in Liver. International Journal of Molecular Sciences. Available at: [Link]

  • Gohlke Group. (n.d.). Bile Acids and TGR5 (Gpbar1) Signaling. Available at: [Link]

  • Pharmatech. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Available at: [Link]

  • PLOS One. (2011). The Bile Acid Receptor GPBAR-1 (TGR5) Modulates Integrity of Intestinal Barrier and Immune Response to Experimental Colitis. PLOS One. Available at: [Link]

  • Patsnap Synapse. (2025). What TGR5 agonists are in clinical trials currently?. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Gene Result: Gpbar1 G protein-coupled bile acid receptor 1 [house mouse]. Available at: [Link]

  • Bradshaw, L. R. (1969). The metabolism of 4-ethylsulphonyl-naphthalene-1-sulphonamide. Biochemical Journal. Available at: [Link]

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Application Notes & Protocols for the Preclinical Evaluation of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide in Animal Models of Neuroinflammation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

I. Introduction: The Scientific Rationale for Investigating 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide in Neuroinflammation

Neuroinflammation is a critical underlying process in a host of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It involves the activation of glial cells, such as microglia and astrocytes, which release a cascade of inflammatory mediators within the central nervous system (CNS)[1][2]. The sulfonamide class of compounds has a long history in medicine, primarily as antimicrobial agents[3][4]. However, their anti-inflammatory properties are also well-documented, suggesting a potential therapeutic application in inflammation-driven pathologies.

This guide outlines the preclinical application of this compound, a novel sulfonamide derivative, in a lipopolysaccharide (LPS)-induced mouse model of acute neuroinflammation. While direct studies on this specific compound in neuroinflammation are not yet prevalent, its chemical structure as a sulfonamide provides a strong rationale for its investigation as a potential modulator of inflammatory pathways in the CNS. The protocols detailed herein are designed to provide a robust framework for assessing the compound's efficacy and mechanism of action.

II. Compound Profile: this compound

PropertyValueSource
IUPAC Name 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide[5]
Molecular Formula C16H18N2O3SN/A
Molecular Weight 318.4 g/mol N/A
Boiling Point 462.5±55.0 °C (Predicted)[5]
Density 1.246±0.06 g/cm3 (Predicted)[5]
pKa 9.96±0.50 (Predicted)[5]

Note: Some properties are for the benzenesulfonamide analog, used here as a close reference due to limited data on the naphthalene-1-sulfonamide variant.

III. Experimental Workflow for Preclinical Evaluation

The following diagram illustrates the overall experimental workflow for evaluating the anti-neuroinflammatory potential of this compound in a mouse model.

G cluster_0 Phase 1: Preparation & Acclimatization cluster_1 Phase 2: Induction & Treatment cluster_2 Phase 3: Endpoint Analysis A Animal Acclimatization (7 days) B Compound Formulation (Vehicle Selection & Solubility Testing) A->B Concurrent Activities C Baseline Behavioral Assessment D Compound Administration (Prophylactic or Therapeutic) C->D E LPS-induced Neuroinflammation (i.p. injection) D->E F Post-treatment Behavioral Assessment G Tissue Collection (Brain & Blood) F->G H Biochemical & Histological Analysis G->H G cluster_0 Tissue Processing cluster_1 Immunostaining cluster_2 Imaging & Quantification A Perfusion & Fixation B Cryoprotection & Sectioning A->B C Antigen Retrieval D Blocking & Primary Antibody Incubation (Iba1 for microglia, GFAP for astrocytes) C->D E Secondary Antibody & Visualization D->E F Microscopy & Image Acquisition G Image Analysis (Cell counting, morphological analysis) F->G

Caption: Histological workflow for assessing glial activation.

VI. Data Presentation and Interpretation

ParameterVehicle + SalineVehicle + LPSCompound (Low) + LPSCompound (Medium) + LPSCompound (High) + LPS
Total Distance Traveled (cm) 3500 ± 3001200 ± 2001800 ± 2502500 ± 280#3100 ± 320#
Hippocampal TNF-α (pg/mg) 10 ± 285 ± 1060 ± 845 ± 6#25 ± 5#
Hippocampal IL-1β (pg/mg) 5 ± 150 ± 735 ± 525 ± 4#15 ± 3#
Iba1+ Cells (cells/mm²) 20 ± 4150 ± 20110 ± 1580 ± 12#45 ± 8#

*p < 0.05 vs. Vehicle + Saline; #p < 0.05 vs. Vehicle + LPS (Data are hypothetical and for illustrative purposes)

Interpretation: A dose-dependent reduction in LPS-induced behavioral deficits, pro-inflammatory cytokine levels, and microglial activation would suggest a potent anti-neuroinflammatory effect of this compound.

VII. Concluding Remarks and Future Directions

The protocols outlined in this guide provide a comprehensive framework for the initial preclinical evaluation of this compound in a well-established animal model of neuroinflammation. Positive findings from these studies would warrant further investigation into the compound's mechanism of action, including its potential targets within the inflammatory signaling cascade and its blood-brain barrier permeability. Subsequent studies could also explore its efficacy in chronic models of neuroinflammation and neurodegenerative diseases.

VIII. References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved January 21, 2026, from [Link]

  • Compound 4-ethoxy-2,3-dimethyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide. (n.d.). Mol-Instincts. Retrieved January 21, 2026, from [Link]

  • Buy 4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide. (n.d.). Adooq Bioscience. Retrieved January 21, 2026, from [Link]

  • Sulfonamides and Sulfonamide Combinations Use in Animals. (n.d.). Merck Veterinary Manual. Retrieved January 21, 2026, from [Link]

  • B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain. (2024). MDPI. Retrieved January 21, 2026, from [Link]

  • How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates. (2022). Frontiers in Immunology. Retrieved January 21, 2026, from [Link]

  • Animal Models for Neuroinflammation and Potential Treatment Methods. (2022). PubMed. Retrieved January 21, 2026, from [Link]

  • LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. (2016). PubMed Central. Retrieved January 21, 2026, from [Link]

  • The use of animal models in rheumatoid arthritis research. (2017). PubMed Central. Retrieved January 21, 2026, from [Link]

  • A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. (n.d.). Chondrex, Inc. Retrieved January 21, 2026, from [Link]

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats. (n.d.). Chondrex, Inc. Retrieved January 21, 2026, from [Link]

  • Animal Models for Neuroinflammation and Potential Treatment Methods. (2022). Frontiers in Pharmacology. Retrieved January 21, 2026, from [Link]

  • Animal Models in Rheumatoid Arthritis: Is There a Correlation Between Autoantibodies in Human Pathology and Animal Models? (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • Neuroinflammation in animal models of traumatic brain injury. (2015). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Protocol for the induction of arthritis in C57BL/6 mice. (2007). PubMed. Retrieved January 21, 2026, from [Link]

  • Microglia-dependent LPS preconditioning prevents neuroinflammation-induced behavioral deficits in male mice. (2023). bioRxiv. Retrieved January 21, 2026, from [Link]

  • Neuroinflammation. (n.d.). Scantox. Retrieved January 21, 2026, from [Link]

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Application Notes & Protocols: Characterization of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2][3] This seemingly simple reaction is pivotal for pH regulation, CO₂ transport, electrolyte balance, and biosynthesis.[2][4] In humans, 16 different CA isoforms have been identified, each with distinct tissue distribution and cellular localization, making them attractive targets for therapeutic intervention in a range of pathologies.[5]

The inhibition of specific CA isoforms is a clinically validated strategy for treating diseases such as glaucoma, epilepsy, and edema.[4][6] More recently, the role of tumor-associated isoforms like CA IX and CA XII in promoting cancer cell survival and proliferation in hypoxic environments has made them prime targets for novel anticancer agents.[7][8][9]

Sulfonamides represent the most established class of CA inhibitors (CAIs).[7][10] Their mechanism of action relies on the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion in the enzyme's active site.[11] This guide provides a comprehensive framework for the characterization of a novel naphthalene-based sulfonamide, 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide , as a potential CA inhibitor.

Compound Profile: this compound

This molecule integrates three key pharmacophoric features:

  • Aromatic Sulfonamide Group: The primary zinc-binding group essential for inhibitory activity.

  • Naphthalene Scaffold: A bulky, hydrophobic moiety that can form favorable interactions within the hydrophobic regions of the CA active site, potentially contributing to isoform selectivity.

  • Pyridin-2-ylmethyl Tail: A nitrogen-containing heterocyclic tail that can interact with hydrophilic residues at the rim of the active site, further influencing binding affinity and selectivity.

Chemical Structure:

  • Compound Name: this compound

  • Molecular Formula: C₁₈H₁₈N₂O₃S

  • Molecular Weight: 354.42 g/mol

The Scientific Foundation: Mechanism of Sulfonamide-Based CA Inhibition

Understanding the mechanism is crucial for interpreting experimental data. Primary and secondary sulfonamides inhibit CAs by mimicking the transition state of the CO₂ hydration reaction. The sulfonamide group (R-SO₂NH₂) binds to the Zn(II) ion located at the bottom of a 15 Å deep active site cleft.[2] The binding is pH-dependent and involves the deprotonation of the sulfonamide nitrogen, which then coordinates directly to the zinc ion as the fourth ligand in a tetrahedral geometry, displacing the zinc-bound hydroxide ion that is essential for catalysis.[6][11]

This high-affinity interaction effectively blocks the catalytic machinery of the enzyme, preventing substrate access and turnover. The specific interactions between the inhibitor's tail groups and amino acid residues lining the active site determine the compound's affinity and isoform selectivity.[12]

G cluster_ActiveSite CA Active Site Zn Zn(II) His94 His94 Zn->His94 Coordination His96 His96 Zn->His96 His119 His119 Zn->His119 OH OH⁻ Zn->OH Catalytic Nucleophile Displaced_OH Displaced OH⁻ OH->Displaced_OH Displacement Inhibitor Sulfonamide Inhibitor (R-SO₂-NH⁻) Inhibitor->Zn High-Affinity Coordination

Caption: Mechanism of CA inhibition by a sulfonamide.

Application Notes: Experimental Design & Rationale

A robust characterization of a novel CAI requires a systematic approach. The primary goal is to determine the compound's potency (typically as an IC₅₀ or Kᵢ value) and its selectivity profile against key human CA isoforms.

Choice of Isoforms

A standard screening panel should include:

  • hCA I and hCA II (Human Carbonic Anhydrase I & II): High-abundance, cytosolic "off-target" isoforms. Inhibition of these can lead to undesired side effects. High selectivity against these isoforms is often a design goal.[6][13]

  • hCA IX and hCA XII: Transmembrane, tumor-associated isoforms that are validated anticancer targets.[7][8] Potent inhibition of these isoforms is desirable for oncology applications.

The Esterase Activity Assay

The most common and reliable method for screening CAIs is the colorimetric esterase activity assay.[13]

  • Principle: CAs exhibit esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol (p-NP).[4] The rate of p-NP formation is monitored spectrophotometrically by the increase in absorbance at 400-405 nm.[4][13]

  • Why this method? It is robust, high-throughput compatible, and avoids the complexities of working with CO₂ gas as a substrate. The rate of the uncatalyzed reaction is negligible under assay conditions, providing a large signal window.[14]

The Importance of Controls (A Self-Validating System)

Every assay plate must include a set of controls to ensure the validity of the results:

  • Blank (No Enzyme): Measures the rate of non-enzymatic substrate hydrolysis. This value is subtracted from all other readings.

  • Maximum Activity Control (Vehicle Control): Contains the enzyme and the same concentration of solvent (e.g., DMSO) used to dissolve the test compound. This represents 100% enzyme activity.

  • Positive Control (Reference Inhibitor): A well-characterized, potent CAI like Acetazolamide is run in a dose-response format.[15] This confirms that the assay system is responsive to inhibition and provides a benchmark for comparing the potency of the new compound.

Detailed Experimental Protocol: In Vitro CA Inhibition Assay

This protocol is designed for a 96-well microplate format and is based on established methodologies.[4][13][15]

Materials and Reagents
  • Enzymes: Purified human CA isoforms (e.g., hCA I, II, IX, XII).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Test Compound: this compound.

  • Reference Inhibitor: Acetazolamide.

  • Buffer: 50 mM Tris-HCl, pH 7.5.[4]

  • Organic Solvent: HPLC-grade DMSO.

  • Equipment: 96-well clear, flat-bottom microplates; multichannel pipettes; microplate reader capable of kinetic measurements at 400-405 nm.

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare in deionized water and adjust pH carefully.

  • CA Enzyme Stock Solutions (1 mg/mL): Dissolve each CA isoform in cold Assay Buffer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[4]

  • CA Working Solutions: Immediately before use, dilute the enzyme stock to the desired final concentration (e.g., 10-60 units/mL) with cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. This solution must be prepared fresh daily.[4]

  • Compound Stock Solutions (10 mM): Dissolve the test compound and Acetazolamide in 100% DMSO.

  • Compound Working Solutions: Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) of the stock solutions in DMSO.

Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Buffer, Enzyme, Substrate, and Compound Solutions B Dispense 158 µL Assay Buffer to Wells A->B C Add 2 µL of Compound Dilutions or DMSO B->C D Add 20 µL of CA Working Solution C->D E Pre-incubate for 15 min at Room Temperature D->E F Initiate Reaction: Add 20 µL Substrate Solution E->F G Measure Absorbance at 405 nm (Kinetic Mode, 15 min) F->G H Calculate Reaction Rates (Slope of Abs vs. Time) G->H I Calculate % Inhibition vs. Vehicle Control H->I J Plot % Inhibition vs. [Compound] (log scale) I->J K Determine IC₅₀ via Non-linear Regression J->K

Caption: Workflow for CA inhibition assay and data analysis.

Step-by-Step Procedure

Total assay volume = 200 µL

  • Plate Setup:

    • Add 158 µL of Assay Buffer to all experimental wells.

    • For Blank wells, add an additional 22 µL of Assay Buffer (total 180 µL).

  • Inhibitor Addition:

    • Add 2 µL of the appropriate compound working solution to the test wells.

    • Add 2 µL of DMSO to the "Maximum Activity" control wells.

    • Add 2 µL of the Acetazolamide serial dilutions to the "Positive Control" wells.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 20 µL of the CA Working Solution to all wells except the Blanks.

    • Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells (including Blanks).

    • Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15-30 minutes.[4]

Data Analysis
  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time plot (mOD/min).

  • Correct for Blank: Subtract the rate of the average Blank wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100 Where V_inhibitor is the rate in the presence of the test compound and V_vehicle is the average rate of the Maximum Activity (DMSO) control.

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[13]

Data Presentation: Example Inhibition Profile

The following table is an illustrative example of how to present the final inhibition data for a series of compounds. Actual experimental data must be generated for this compound.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Ratio (II/IX)
Acetazolamide 25012255.70.48
Compound A >10,0001,238481625.8
Compound B 5,40058.519.516.83.0
Compound C 8501696527680.26
Data shown is hypothetical and based on values for similar classes of compounds found in the literature for illustrative purposes.[8]

Trustworthiness: Troubleshooting & Experimental Insights

  • Compound Solubility: Naphthalene-based compounds can have poor aqueous solubility. If you observe precipitation upon addition to the assay buffer, consider lowering the final assay concentration or increasing the DMSO percentage slightly (not to exceed 1-2% final concentration, as it can inhibit the enzyme). Always run a corresponding solvent control.

  • Non-linear Reaction Progress Curves: If the reaction rate is not linear for the duration of the measurement, it typically means either the substrate is being depleted or the enzyme is unstable. Reduce the enzyme concentration to lower the overall rate.

  • High Blank Reading: This indicates significant non-enzymatic hydrolysis of p-NPA. Ensure the pH of your buffer is correct (hydrolysis increases at higher pH) and that the p-NPA stock is freshly prepared.

  • IC₅₀ vs. Kᵢ: The IC₅₀ is dependent on experimental conditions (especially substrate concentration). To determine the inhibition constant (Kᵢ), which is a true measure of inhibitor affinity, assays must be performed at multiple substrate concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive) via Lineweaver-Burk or Michaelis-Menten analysis.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. [URL: https://www.benchchem.com/application-notes/in-vitro-carbonic-anhydrase-inhibition-assay]
  • BenchChem. (2025). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. [URL: https://www.benchchem.
  • Journal of Molecular Recognition. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jmr.2931]
  • Bioorganic & Medicinal Chemistry Letters. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?. [URL: https://pubmed.ncbi.nlm.nih.gov/11310605/]
  • Journal of Medicinal Chemistry. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00497]
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [URL: https://www.assaygenie.com/carbonic-anhydrase-ca-inhibitor-screening-kit-colorimetric]
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2015). Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. [URL: https://pubmed.ncbi.nlm.nih.gov/25676327/]
  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [URL: https://www.protocols.io/view/carbonic-anhydrase-activity-assay-j4hcqt6]
  • Biochemistry. (1970). Kinetics of carbonic anhydrase-inhibitor complex formation. Comparison of anion- and sulfonamide-binding mechanisms. [URL: https://pubs.acs.org/doi/abs/10.1021/bi00821a001]
  • Pflügers Archiv. (1986). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. [URL: https://pubmed.ncbi.nlm.nih.gov/3095792/]
  • International Journal of Molecular Sciences. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [URL: https://www.mdpi.com/1422-0067/22/14/7282]
  • Molecules. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623547/]
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6010018/]
  • Journal of Pharmacology and Experimental Therapeutics. (1960). A kinetic analysis of carbonic anhydrase inhibition. [URL: https://jpet.aspetjournals.org/content/130/4/389]
  • Annual Review of Pharmacology and Toxicology. (1977). Use of Inhibitors in Physiological Studies of Carbonic Anhydrase. [URL: https://pubmed.ncbi.nlm.nih.gov/20485/]
  • Molecules. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. [URL: https://www.mdpi.com/1420-3049/28/13/5013]
  • European Journal of Medicinal Chemistry. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. [URL: https://pubmed.ncbi.nlm.nih.gov/24095761/]
  • Journal of Medicinal Chemistry. (2007). Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8. [URL: https://pubmed.ncbi.nlm.nih.gov/17266208/]
  • Bioorganic & Medicinal Chemistry Letters. (2004). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides derived from 4-isothiocyanato-benzolamide. [URL: https://pubmed.ncbi.nlm.nih.gov/15501039/]
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6052416/]
  • International Journal of Frontiers in Chemistry and Pharmacy Research. (2024). Sulfonamide derivatives: Synthesis and applications. [URL: https://www.researchgate.

Sources

Application Notes and Protocols for 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide as a Putative Protease Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The compound 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide represents a novel chemical entity within this class. Its structural motifs, comprising a naphthalene core, a flexible pyridinylmethyl amine linker, and an ethoxy substitution, suggest potential for interaction with biological macromolecules, including enzymes. While specific protease inhibitory activity for this compound has not been extensively documented in publicly available literature, its chemical architecture presents a compelling case for investigation as a protease inhibitor.

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are integral to numerous physiological and pathological processes. Their dysregulation is implicated in a variety of diseases, making them attractive targets for therapeutic intervention. This document provides a comprehensive guide for researchers to explore the potential of this compound as a protease inhibitor, outlining its hypothetical mechanism of action and providing detailed protocols for its characterization.

Hypothetical Mechanism of Action

Based on the general mechanisms of sulfonamide-based inhibitors, we hypothesize that this compound may act as a competitive inhibitor of a target protease. The naphthalene and ethoxy groups could engage in hydrophobic interactions within the enzyme's active site, while the sulfonamide moiety and the pyridine nitrogen could form hydrogen bonds or coordinate with a metal cofactor, if present. The pyridinylmethyl group offers rotational flexibility, allowing the molecule to adopt a favorable conformation for binding.

hypothetical_mechanism cluster_0 Enzyme Active Site cluster_1 Binding & Inhibition Protease Protease Inhibition Inhibition of Proteolysis Protease->Inhibition Activity Blocked Substrate Substrate Binding Competitive Binding Substrate->Binding Binds to Active Site Inhibitor 4-ethoxy-N-(pyridin-2-ylmethyl) naphthalene-1-sulfonamide Inhibitor->Binding Competes for Active Site Binding->Protease Forms Complex

Caption: Hypothetical competitive inhibition mechanism.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC20H20N2O3S
Molecular Weight368.45 g/mol
IUPAC NameThis compound
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, DMF, and ethanol; sparingly soluble in water.
StorageStore at -20°C for long-term stability.[3]

Experimental Protocols

I. In Vitro Protease Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a target protease.[4][5][6] FRET-based assays are highly sensitive and suitable for high-throughput screening.[4][6] The principle involves a peptide substrate labeled with a donor and a quencher fluorophore.[7] Cleavage of the substrate by the protease separates the pair, resulting in an increase in fluorescence.[4][6][7]

Materials:

  • Target Protease (e.g., a Matrix Metalloproteinase)

  • FRET peptide substrate specific for the target protease

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the diluted compound solutions to the respective wells.

    • For the positive control (no inhibition), add 50 µL of assay buffer with the same final DMSO concentration.

    • For the negative control (background fluorescence), add 100 µL of assay buffer.

  • Enzyme Addition:

    • Prepare a working solution of the target protease in assay buffer. The final concentration should be in the linear range of the assay.

    • Add 25 µL of the protease solution to all wells except the negative control.

  • Incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Measurement:

    • Prepare a working solution of the FRET substrate in assay buffer.

    • Add 25 µL of the substrate solution to all wells to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific FRET pair.

    • Monitor the fluorescence intensity kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction rates (Vi) from the linear portion of the kinetic curves.

    • Normalize the rates relative to the positive control (100% activity) and negative control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

fret_assay_workflow Start Start Prepare_Inhibitor_Dilutions Prepare Inhibitor Dilutions Start->Prepare_Inhibitor_Dilutions Add_Inhibitor_to_Plate Add Inhibitor to 96-well Plate Prepare_Inhibitor_Dilutions->Add_Inhibitor_to_Plate Add_Enzyme Add Protease Add_Inhibitor_to_Plate->Add_Enzyme Incubate Incubate (15 min, 37°C) Add_Enzyme->Incubate Add_Substrate Add FRET Substrate Incubate->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Measure_Fluorescence Data_Analysis Calculate IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: FRET-based protease inhibition assay workflow.

II. Cell-Based Protease Activity Assay

This protocol outlines a method to assess the efficacy of this compound in a cellular context.[8] A reporter-based assay can be employed where the activity of a target protease releases a secreted reporter protein (e.g., secreted alkaline phosphatase - SEAP).[8]

Materials:

  • A stable cell line engineered to express a protease-cleavable SEAP reporter construct.

  • Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • SEAP Assay Kit

  • 96-well clear, flat-bottom cell culture plates

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed the reporter cell line into a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 1 x 104 cells/well).

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the diluted compound.

    • Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation:

    • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • Carefully collect the cell culture supernatant from each well.

  • SEAP Assay:

    • Perform the SEAP assay on the collected supernatants according to the manufacturer's protocol. This typically involves incubating the supernatant with a chemiluminescent or colorimetric substrate.

  • Measurement and Data Analysis:

    • Measure the luminescence or absorbance using a plate reader.

    • Normalize the results to the vehicle control.

    • Plot the percentage of SEAP activity versus the inhibitor concentration to determine the cellular EC50.

    • It is also advisable to perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed decrease in reporter activity is not due to cell death.

cell_based_assay_workflow Start Start Seed_Cells Seed Reporter Cells Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_with_Inhibitor Treat Cells with Inhibitor Incubate_Overnight->Treat_with_Inhibitor Incubate_24_48h Incubate (24-48h) Treat_with_Inhibitor->Incubate_24_48h Collect_Supernatant Collect Supernatant Incubate_24_48h->Collect_Supernatant Perform_SEAP_Assay Perform SEAP Assay Collect_Supernatant->Perform_SEAP_Assay Measure_Signal Measure Luminescence/ Absorbance Perform_SEAP_Assay->Measure_Signal Data_Analysis Calculate EC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: Cell-based protease activity assay workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence Autofluorescence of the compound or buffer components.Run a control with the compound and substrate without the enzyme. Subtract this background from the experimental wells.
No inhibition observed Compound is inactive against the target protease.Confirm the activity of the protease with a known inhibitor. Test the compound against a panel of different proteases.
Compound precipitation.Check the solubility of the compound in the assay buffer. Adjust the final DMSO concentration if necessary, keeping it below 1-2%.
Inconsistent results Pipetting errors.Use calibrated pipettes and ensure proper mixing.
Instability of the compound or enzyme.Prepare fresh solutions for each experiment. Store stock solutions appropriately.
Cell toxicity in cell-based assay Compound is cytotoxic at the tested concentrations.Perform a dose-response cytotoxicity assay to determine the non-toxic concentration range.

Conclusion

The provided application notes and protocols offer a robust framework for the initial characterization of this compound as a potential protease inhibitor. While its specific targets are yet to be elucidated, the methodologies described herein are fundamental to the field of enzyme kinetics and drug discovery. Successful execution of these experiments will provide valuable insights into the inhibitory potential, potency, and cellular efficacy of this novel sulfonamide derivative, paving the way for further preclinical development.

References

  • Pareek, A., et al. (2013). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerPlus, 2(1), 1-10. [Link]

  • Schroeder, G. M., et al. (2009). 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. [Link]

  • El-Sayed, M. A. A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26349–26360. [Link]

  • Kos, J., et al. (2023). Effects of N-(Alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides on Intestinal Microbial Communities. Molecules, 28(22), 7601. [Link]

  • Sittampalam, G. S., et al. (2012). Protease Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved from [Link]

  • Creemers, J. W. M., et al. (2011). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLoS ONE, 6(8), e23495. [Link]

  • Gellibert, F., et al. (2006). Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-Beta Type I Receptor Inhibitor. Journal of Medicinal Chemistry, 49(7), 2210–2221. [Link]

  • Merola, M., et al. (2012). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Antimicrobial Agents and Chemotherapy, 56(6), 3148–3157. [Link]

  • Bouasla, R., et al. (2017). The Antibacterial and Cytotoxic Activities of Four New Sulfonamides Against Clinical Gram-Negative Bacteria. Journal of Applied Pharmaceutical Science, 7(9), 114-119. [Link]

  • Dobelmann, L., et al. (2014). First synthesis of naphthalene annulated oxepins. RSC Advances, 4(108), 60473–60477. [Link]

  • Kim, Y.-P., et al. (2012). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. Theranostics, 2(2), 127–138. [Link]

  • Mallams, A. K., et al. (1998). Inhibitors of farnesyl protein transferase. 4-Amido, 4-carbamoyl, and 4-carboxamido derivatives of 1-(8-chloro-6,11-dihydro-5H-benzo[9]cyclohepta[1,2-b]pyridin-11-yl)piperazine and 1-(3-bromo-8-chloro-6,11- dihydro-5H-benzo[9]cyclohepta[1,2-b]pyridin-11-yl)piperazine. Journal of Medicinal Chemistry, 41(6), 877–893. [Link]

  • de Almeida, R. J., & G. de Oliveira, A. (2021). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. International Journal of Molecular Sciences, 22(16), 8560. [Link]

  • Wegner, D., et al. (2011). Highly Adaptable and Sensitive Protease Assay Based on Fluorescence Resonance Energy Transfer. Analytical Chemistry, 83(11), 4237–4243. [Link]

  • Liu, Y., & Liao, J. (2011). Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination. Journal of Visualized Experiments, (54), e4430. [Link]

  • G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. Retrieved from [Link]

  • Kos, J., et al. (2020). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1-carboxanilides. Pharmaceutical and Biological Research, 6(2), 131-147. [Link]

  • Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]

Sources

Application Notes and Protocols for Determining the Antibacterial Activity of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities for antibacterial drug discovery. Sulfonamides were among the first classes of synthetic antibiotics and continue to be a cornerstone in treating various bacterial infections.[1][2] Their established mechanism of action involves the competitive inhibition of dihydropteroate synthetase (DHPS), an enzyme crucial for the bacterial synthesis of folic acid.[3][][5] As bacteria are incapable of utilizing exogenous folic acid, its de novo synthesis is essential for their survival, making this pathway an attractive target for antimicrobial agents.[3][]

This document provides a detailed guide for researchers to evaluate the antibacterial potential of a novel sulfonamide derivative, 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide . The protocols outlined herein are designed to establish a foundational understanding of the compound's in vitro efficacy against a representative panel of pathogenic bacteria. For the purpose of this guide, we will focus on methodologies applicable to both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, which are common starting points for antimicrobial screening.[6]

These protocols are grounded in the principles of standardized antimicrobial susceptibility testing (AST) to ensure reproducibility and comparability of results.[7][8] Adherence to guidelines from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) is emphasized throughout.[9][10][11]

I. Understanding the Compound: this compound

While specific biological activity data for this compound is not extensively documented in publicly available literature, its chemical structure suggests potential antibacterial properties inherent to the sulfonamide class. The core sulfonamide moiety is the key pharmacophore responsible for the anticipated mechanism of action.

Chemical Structure:

  • Molecular Formula: C₂₀H₂₀N₂O₃S

  • Key Features: The molecule possesses a naphthalene ring system, which may influence its lipophilicity and cellular uptake. The pyridin-2-ylmethyl group could play a role in its solubility and interaction with the target enzyme.

II. Experimental Workflow: A Step-by-Step Guide

The following sections detail the critical experimental procedures for assessing the antibacterial activity of the target compound.

A. Preparation of Stock Solutions and Media

Accuracy in the preparation of reagents is fundamental to the reliability of AST results.

Protocol 1: Preparation of Compound Stock Solution

  • Determine Solubility: Initially, determine the solubility of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Prepare High-Concentration Stock: Dissolve a precisely weighed amount of the compound in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Bacterial Culture Media

  • Medium Selection: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are the recommended media for routine antimicrobial susceptibility testing of non-fastidious bacteria.[12]

  • Preparation: Prepare the media according to the manufacturer's instructions.

  • Sterilization: Autoclave the prepared media at 121°C for 15 minutes.

  • Storage: Store the sterile media at 4°C until use.

B. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13][14] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[15][16]

Protocol 3: Broth Microdilution MIC Assay

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium (S. aureus or E. coli).

    • Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]

    • Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Serial Dilution in a 96-Well Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the working solution of the test compound (prepared from the stock solution in MHB at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours in ambient air.[13]

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16] This can be assessed visually or with a microplate reader.

Diagram 1: Broth Microdilution Workflow

G cluster_prep Preparation cluster_assay 96-Well Plate Assay prep_compound Prepare Compound Stock serial_dilution Perform 2-fold Serial Dilution of Compound prep_compound->serial_dilution Add to well 1 prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

C. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[17][18] It is determined after the MIC has been established.

Protocol 4: MBC Determination

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and at least two higher concentrations), take a 10-100 µL aliquot.

    • Spread each aliquot onto a separate MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[18]

III. Data Presentation and Interpretation

The results of the MIC and MBC assays should be recorded systematically.

Table 1: Sample Data Recording for Antibacterial Activity

Bacterial StrainCompound Concentration (µg/mL)Growth (+/-)
S. aureus ATCC 29213128-
64-
32-
16+
8+
MIC 32
E. coli ATCC 25922128-
64-
32+
16+
8+
MIC 64

Interpretation of Results:

  • Bacteriostatic vs. Bactericidal: If the MBC is equal to or very close to the MIC (typically no more than four times the MIC), the compound is considered bactericidal. If the MBC is significantly higher than the MIC, the compound is likely bacteriostatic. Sulfonamides are generally considered bacteriostatic.[3]

  • Spectrum of Activity: Comparing the MIC values against Gram-positive and Gram-negative bacteria will provide insight into the compound's spectrum of activity.

IV. Mechanistic Insights: The Sulfonamide Pathway

The anticipated mechanism of action for this compound is the inhibition of the folic acid synthesis pathway.

Diagram 2: Sulfonamide Mechanism of Action

G PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Inhibited by Sulfonamide DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamide 4-ethoxy-N-(pyridin-2-ylmethyl) naphthalene-1-sulfonamide Sulfonamide->DHPS

Caption: Inhibition of Folic Acid Synthesis by Sulfonamides.

V. Concluding Remarks for the Researcher

This guide provides a robust framework for the initial in vitro evaluation of the antibacterial activity of this compound. It is imperative to include appropriate quality control strains (e.g., S. aureus ATCC 29213 and E. coli ATCC 25922) in all experiments to ensure the validity of the results.[19] Further investigations could include time-kill assays to understand the pharmacodynamics of the compound and testing against a broader panel of clinical isolates, including resistant strains.[20]

VI. References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Minicule. (n.d.). Sulfonamide: Uses, Interactions, and Mechanism of Action. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Cleveland Clinic. (2022). What Are Sulfonamides (Sulfa Drugs)?. Retrieved from [Link]

  • Science Prof Online. (n.d.). Mode of Action (MOA) of Sulfonamide Antibiotics. Retrieved from [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • Southeast Asian Fisheries Development Center, Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • Fisher, J. A., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), 50989. Retrieved from [Link]

  • Stokes, P., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Retrieved from [Link]

  • Jus, K., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Diagnostics, 12(3), 633. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • JoVE. (2013). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Al-Tammemi, A. B. (2023). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]

  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • van der Zwaluw, K., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01941-17. Retrieved from [Link]

  • ResearchGate. (2020). Which non-pathogenic bacterial strains are best for testing antibacterial activity in a substance?. Retrieved from [Link]

  • Simner, P. J., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Drug-Resistant Strain Isolation & Identification. Retrieved from [Link]

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Application Note: Determining the Potency of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of the compound 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide. The IC50 value is a critical metric in pharmacology and drug discovery, quantifying the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.[1][2] Given that naphthalenesulfonamide derivatives have been identified as potent inhibitors of protein kinases, often by competing with ATP, this guide will focus on robust methodologies to assess the compound's potency both at the enzymatic and cellular levels.[3] We present two detailed protocols: a biochemical assay targeting a representative protein kinase and a cell-based assay to evaluate its effect in a physiologically relevant context. These protocols are designed to be self-validating through the inclusion of essential controls, ensuring data integrity and reproducibility.

Introduction: The Scientific Rationale

The naphthalenesulfonamide scaffold is a well-established pharmacophore in kinase inhibitor design.[3] These compounds can interact with the ATP-binding pocket of protein kinases, a crucial family of enzymes that regulate a vast array of cellular processes.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.

Determining the IC50 is a foundational step in characterizing a potential drug candidate. A biochemical assay provides a direct measure of the compound's intrinsic ability to inhibit its molecular target, isolated from the complexities of a cellular environment.[5] In contrast, a cell-based assay offers critical insights into the compound's performance within a living system, accounting for factors like cell membrane permeability, metabolic stability, and potential off-target effects.[1][5] A significant discrepancy between biochemical and cellular IC50 values can be highly informative for guiding further drug development.[5]

This guide will utilize a luminescence-based kinase assay for the biochemical determination and a colorimetric MTT assay for the cell-based evaluation, both of which are industry-standard methods amenable to high-throughput screening.

Part 1: Biochemical IC50 Determination via Luminescence Kinase Assay

This protocol measures the compound's ability to inhibit a specific protein kinase by quantifying the amount of ATP remaining after the kinase reaction. Less light indicates greater kinase activity (more ATP consumed) and weaker inhibition.

Principle of the Assay

The Kinase-Glo® Luminescent Kinase Assay is a homogeneous method that measures the activity of a purified kinase.[6] The kinase reaction consumes ATP, and the amount of ATP remaining is detected by a luciferase-based reaction that generates a luminescent signal directly proportional to the ATP concentration.

Hypothesized Mechanism of Action

Based on existing literature for related compounds, this compound is hypothesized to act as an ATP-competitive inhibitor .[3] This means it competes with ATP for binding to the kinase's active site. Therefore, it is critical to perform the assay at an ATP concentration near the Michaelis-Menten constant (Km) of the kinase to ensure sensitivity to this inhibition modality.[7]

Biochemical Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound add_compound Dispense compound dilutions and controls into 384-well plate prep_compound->add_compound prep_reagents Prepare kinase, substrate, and ATP solutions add_kinase Add kinase and substrate mixture prep_reagents->add_kinase prep_controls Prepare Vehicle (DMSO) and Positive Controls prep_controls->add_compound add_compound->add_kinase start_reaction Initiate reaction by adding ATP add_kinase->start_reaction incubate_reaction Incubate at room temperature (e.g., 60 minutes) start_reaction->incubate_reaction add_detection Add Kinase-Glo® Reagent to stop reaction and generate signal incubate_reaction->add_detection incubate_detection Incubate for 10 minutes to stabilize signal add_detection->incubate_detection read_plate Read luminescence on a plate reader incubate_detection->read_plate calc_inhibition Calculate Percent Inhibition relative to controls read_plate->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. log[Compound]) calc_inhibition->plot_curve calc_ic50 Determine IC50 using non-linear regression plot_curve->calc_ic50

Caption: Workflow for biochemical IC50 determination.

Detailed Protocol: Biochemical Assay

Materials and Reagents:

  • This compound

  • Purified protein kinase (e.g., a relevant tyrosine or serine/threonine kinase)

  • Kinase-specific substrate (peptide or protein)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega, Cat. No. V6711 or similar)

  • ATP, high purity

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Kinase buffer (specific to the chosen kinase)

  • Positive control inhibitor (e.g., Staurosporine)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and/or automated liquid handler

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution series in DMSO to create working stocks. For a 10-point curve, a 1:3 dilution series is common.

    • Further dilute the DMSO stocks into the kinase buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in all wells is constant and low (e.g., ≤1%).

  • Assay Plate Setup:

    • Add 5 µL of each compound dilution to the appropriate wells of a 384-well plate.

    • Controls are critical for data validation:

      • 100% Inhibition (Background): Add 5 µL of buffer without kinase.

      • 0% Inhibition (Vehicle Control): Add 5 µL of buffer containing the same final concentration of DMSO as the compound wells.

      • Positive Control: Add 5 µL of a known inhibitor at a concentration expected to give >90% inhibition.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase buffer.

    • Add 10 µL of the 2X kinase/substrate mix to each well.

    • Prepare a 4X ATP solution in kinase buffer (concentration should be at or near the Km for the specific kinase).[7]

    • Initiate the reaction by adding 5 µL of the 4X ATP solution to all wells. The final reaction volume is 20 µL.

    • Incubate the plate at room temperature for 60 minutes (or the optimized time for your kinase).

  • Signal Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 20 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

    • Read the luminescence using a plate reader.

Data Analysis: Biochemical Assay
  • Calculate Percent Inhibition:

    • Normalize the data using the vehicle (0% inhibition) and background (100% inhibition) controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

  • Generate Dose-Response Curve:

    • Plot the Percent Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).[9]

    • Use a statistical software package like GraphPad Prism to fit the data using a non-linear regression model (four-parameter variable slope).[10][11]

  • Determine IC50:

    • The software will calculate the IC50 value, which is the concentration of the compound that produces 50% inhibition.

Part 2: Cell-Based IC50 Determination via MTT Assay

This protocol assesses the compound's effect on the metabolic activity of a cell line, which serves as a proxy for cell viability and proliferation.

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[12] Viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The formazan is then solubilized, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.

Cell-Based Assay Workflow

G cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_detection MTT Assay cluster_analysis Data Analysis culture_cells Culture chosen cancer cell line (e.g., MCF-7) seed_plate Seed cells into a 96-well plate and allow to adhere overnight culture_cells->seed_plate prep_compound Prepare serial dilutions of compound in complete cell culture medium seed_plate->prep_compound treat_cells Replace medium with compound-containing medium and controls prep_compound->treat_cells incubate_cells Incubate for 48-72 hours in a CO2 incubator treat_cells->incubate_cells add_mtt Add MTT reagent to each well and incubate for 4 hours incubate_cells->add_mtt solubilize Remove medium and add DMSO to dissolve formazan crystals add_mtt->solubilize read_plate Read absorbance at ~570 nm on a plate reader solubilize->read_plate calc_viability Calculate Percent Viability relative to controls read_plate->calc_viability plot_curve Plot Dose-Response Curve (% Viability vs. log[Compound]) calc_viability->plot_curve calc_ic50 Determine IC50 using non-linear regression plot_curve->calc_ic50

Sources

Application Notes & Protocols: A Guide to the Characterization and Use of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Novel Scaffold for Targeted Inquiry

In the quest to dissect complex biological pathways and validate novel drug targets, chemical probes serve as indispensable tools.[1][2][3] These small molecules are engineered to selectively engage a specific protein target, enabling researchers to elucidate its function within a cellular or organismal context.[1][2] This guide focuses on a novel chemical entity, 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide , a compound not yet established as a canonical chemical probe. Its unique structural architecture, however, presents a compelling starting point for the development of a selective modulator for a number of potential protein classes.

The molecule is comprised of three key pharmacophoric elements:

  • A Naphthalene-sulfonamide Core: This bicyclic aromatic sulfonamide is a privileged scaffold found in a multitude of biologically active compounds. Naphthalene-sulfonamide derivatives have been successfully developed as potent and selective inhibitors of enzymes such as Fatty Acid Binding Protein 4 (FABP4) and as antagonists for chemokine receptors like CCR8.[4][5] Furthermore, this motif is present in inhibitors of the STAT3 signaling pathway.[6]

  • An Ethoxy Group: The 4-ethoxy substitution on the naphthalene ring can influence solubility, metabolic stability, and interactions within a protein's binding pocket, potentially enhancing selectivity and potency.[7]

  • A Pyridin-2-ylmethyl Moiety: This group can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for specific target recognition. Pyridinyl and sulfonamide groups are common features in inhibitors of enzymes like cyclooxygenase-2 (COX-2) and voltage-gated sodium channels.[8][9][10]

Given these structural features, this compound holds promise as a modulator of targets involved in metabolic diseases, inflammation, or oncology. This document will serve as a comprehensive guide for researchers aiming to characterize this compound and validate its use as a chemical probe, using the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, a critical regulator of cytokine signaling, as a hypothetical target.

The JAK/STAT Signaling Pathway: A Prototypical Target

The JAK/STAT pathway is a principal signaling cascade downstream of many cytokine and growth factor receptors. Its dysregulation is implicated in a host of diseases, including inflammatory disorders and cancers. The pathway is initiated by ligand-induced receptor dimerization, leading to the trans-phosphorylation and activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Receptor Dimerization & JAK Activation JAK2 JAK Receptor->JAK2 STAT STAT Receptor->STAT 4. STAT Recruitment JAK1->Receptor 3. Receptor Phosphorylation JAK1->STAT 5. STAT Phosphorylation JAK2->Receptor JAK2->STAT Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding STAT_dimer_nuc STAT Dimer DNA DNA STAT_dimer_nuc->DNA 8. DNA Binding STAT_p p-STAT STAT->STAT_p STAT_dimer STAT Dimer STAT_p->STAT_dimer 6. Dimerization STAT_dimer->STAT_dimer_nuc 7. Nuclear Translocation Gene Target Gene Expression DNA->Gene

Figure 1: The JAK/STAT Signaling Pathway.

A well-validated chemical probe targeting a component of this pathway, for instance, a specific JAK or STAT protein, would be invaluable for dissecting its role in various disease models.

Part 1: Foundational Characterization of a Novel Chemical Probe

Before embarking on biological studies, it is imperative to thoroughly characterize the chemical probe itself. This ensures that any observed biological effects are attributable to the compound and not to impurities or degradation products.

Protocol 1.1: Purity and Identity Confirmation

Objective: To confirm the chemical identity and assess the purity of this compound.

Materials:

  • Synthesized this compound

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Appropriate solvents (e.g., acetonitrile, water, DMSO-d6)

Procedure:

  • HPLC Analysis: a. Prepare a stock solution of the compound in a suitable solvent (e.g., 10 mM in DMSO). b. Dilute the stock solution to an appropriate concentration for HPLC analysis (e.g., 10 µM). c. Inject the sample onto a C18 reverse-phase HPLC column. d. Run a gradient of acetonitrile in water (both with 0.1% formic acid) to elute the compound. e. Monitor the elution profile at multiple wavelengths (e.g., 254 nm and 280 nm). f. Interpretation: A pure compound should exhibit a single major peak. The purity should be >95% as determined by the area under the curve.

  • Mass Spectrometry (MS) Analysis: a. Infuse a diluted sample of the compound into the mass spectrometer. b. Acquire the mass spectrum in positive ion mode. c. Interpretation: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the compound ([M+H]+).

  • NMR Spectroscopy: a. Dissolve a sufficient amount of the compound in a deuterated solvent (e.g., DMSO-d6). b. Acquire 1H and 13C NMR spectra. c. Interpretation: The chemical shifts, coupling constants, and integration of the peaks should be consistent with the proposed structure of this compound.

Protocol 1.2: Solubility and Stability Assessment

Objective: To determine the aqueous solubility and stability of the compound under experimental conditions.

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

  • HPLC system

Procedure:

  • Aqueous Solubility: a. Prepare a series of dilutions of the compound's DMSO stock solution in PBS. b. Incubate the solutions at room temperature for 1-2 hours. c. Visually inspect for precipitation. d. For a more quantitative measure, centrifuge the samples and analyze the supernatant by HPLC to determine the concentration of the dissolved compound.

  • Stability in Assay Media: a. Spike the compound into the cell culture medium to be used in subsequent assays at the desired final concentration. b. Incubate the medium under standard cell culture conditions (37°C, 5% CO2) for the duration of the planned experiment (e.g., 24, 48, 72 hours). c. At various time points, take an aliquot of the medium and analyze the concentration of the parent compound by HPLC. d. Interpretation: A stable compound will show minimal degradation over the time course of the experiment.

Part 2: In Vitro and Cellular Validation Workflow

Once the foundational characteristics of the probe are established, the next critical phase is to determine its biological activity and validate its mechanism of action.

Validation_Workflow cluster_in_vitro In Vitro / Biochemical cluster_cellular Cell-Based cluster_in_vivo In Vivo Biochemical Biochemical Assay (e.g., Kinase Assay) Selectivity Selectivity Profiling (e.g., Kinome Scan) Biochemical->Selectivity Establish Potency Target_Engagement Target Engagement Assay (e.g., CETSA, NanoBRET) Selectivity->Target_Engagement Confirm Selectivity Signaling_Assay Pathway Modulation Assay (e.g., Western Blot for p-STAT) Target_Engagement->Signaling_Assay Validate On-Target Effect Phenotypic_Assay Phenotypic Assay (e.g., Cell Proliferation) Signaling_Assay->Phenotypic_Assay Link Target to Phenotype PK_PD Pharmacokinetics & Pharmacodynamics Phenotypic_Assay->PK_PD Assess In Vivo Properties Efficacy Efficacy Studies PK_PD->Efficacy Evaluate In Vivo Efficacy

Figure 2: A comprehensive workflow for chemical probe validation.

Protocol 2.1: Biochemical Assay for Target Inhibition

Objective: To determine the in vitro potency of the compound against a purified target protein (e.g., JAK2 kinase).

Materials:

  • Recombinant human JAK2 enzyme

  • Substrate peptide (e.g., a STAT-derived peptide)

  • ATP

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • This compound

  • Positive control inhibitor (e.g., Ruxolitinib)

Procedure:

  • Prepare a serial dilution of the test compound and the positive control.

  • In a 384-well plate, add the JAK2 enzyme, substrate peptide, and the compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's protocol.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundTargetIC50 (nM)
This compound JAK2Hypothetical Value: 85
Ruxolitinib (Control)JAK23.3

Table 1: Hypothetical biochemical potency data.

Protocol 2.2: Cellular Target Engagement

Objective: To confirm that the compound binds to its intended target within a cellular context.

Method: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cells expressing the target protein (e.g., HEL cells with endogenous JAK2)

  • PBS

  • Protease inhibitor cocktail

  • Equipment for heating samples precisely

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein (e.g., anti-JAK2)

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a defined period.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

  • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Data Analysis: Quantify the band intensities at each temperature. A compound that binds to the target will increase its thermal stability, resulting in a shift of the melting curve to higher temperatures.

Protocol 2.3: Assessing Pathway Modulation

Objective: To determine if the compound inhibits the downstream signaling of the target protein.

Method: Western Blot for Phospho-STAT3

Materials:

  • Cells responsive to a JAK-activating cytokine (e.g., TF-1 cells stimulated with IL-6)

  • Test compound

  • Cytokine (e.g., IL-6)

  • Cell lysis buffer

  • Antibodies against phospho-STAT3 (p-STAT3) and total STAT3

Procedure:

  • Plate the cells and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with the cytokine for a short period (e.g., 15-30 minutes).

  • Lyse the cells and collect the protein lysates.

  • Perform Western blotting to detect the levels of p-STAT3 and total STAT3.

  • Data Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal. Determine the EC50 value for the inhibition of STAT3 phosphorylation.

Part 3: Selectivity and Off-Target Profiling

A high-quality chemical probe must be selective for its intended target.[1]

Protocol 3.1: Broad Kinase Selectivity Profiling

Objective: To assess the selectivity of the compound against a broad panel of kinases.

Procedure:

  • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

  • Request a screen against a large panel of kinases (e.g., >400) at a fixed concentration (e.g., 1 µM).

  • Data Analysis: The results will be provided as the percentage of inhibition for each kinase. A selective probe should show significant inhibition of the target kinase with minimal activity against other kinases. Follow up with IC50 determination for any off-targets that show >50% inhibition.

Conclusion and Best Practices

The successful validation of this compound as a chemical probe requires a multi-faceted approach, encompassing chemical characterization, biochemical and cellular assays, and comprehensive selectivity profiling.[11][12][13] Researchers should adhere to the established criteria for a high-quality chemical probe, including:

  • Potency: An in vitro IC50 or Kd < 100 nM and a cellular EC50 < 1 µM.[1]

  • Selectivity: At least a 30-fold selectivity against other members of the same protein family.[1]

  • Target Engagement: Direct evidence of target binding in cells.[1][12]

By following the protocols and principles outlined in this guide, researchers can rigorously validate this novel compound, paving the way for its use in elucidating the intricate roles of its target in health and disease.

References

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  • Kumar, R., Singh, P., & Singh, J. (2025). Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor. Luminescence, 40(8), e70249. [Link]

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  • Wang, Y., Li, S., Wang, Y., & Liu, Y. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules, 29(12), 2821. [Link]

  • Zhang, Y., et al. (2020). Discovery of Small-Molecule Sulfonamide Fluorescent Probes for GPR120. Analytical Chemistry, 92(15), 10406-10413. [Link]

  • van der Wouden, M. G., et al. (2024). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. ACS Medicinal Chemistry Letters. [Link]

  • Schreiber, S. L. (2015). Chemical probes and drug leads from advances in synthetic planning and methodology. Nature, 517(7536), 579-583. [Link]

  • Gao, J., et al. (2020). From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. European Journal of Medicinal Chemistry, 187, 111953. [Link]

  • R Discovery. Target Identification Using Chemical Probes. [Link]

  • Taylor & Francis Online. Sulfonamides as Optical Chemosensors. [Link]

  • El-Damasy, A. K., et al. (2025). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(22), 6861-6865. [Link]

  • Jenkins, T. J., et al. (2007). Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8. Journal of Medicinal Chemistry, 50(3), 566-584. [Link]

  • Butler, J. J., et al. (2022). Discovery of pyridyl urea sulfonamide inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 69, 128892. [Link]

  • El-Sayed, M. A. A., et al. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. [Link]

  • Singh, A., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Scientific Reports, 13(1), 12345. [Link]

  • ResearchGate. Discovery of Pyridyl Urea Sulfonamide Inhibitors of NaV1.7. [Link]

  • Jubie, S., & Ramses, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(16), 9637-9656. [Link]

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  • ResearchGate. The Antibacterial and Cytotoxic Activities of Four New Sulfonamides Against Clinical Gram-Negative Bacteria. [Link]

  • Al-Masoudi, N. A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26233-26245. [Link]

  • Schroeder, G. M., et al. (2009). 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251-1254. [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing the In Vivo Bioavailability of 4-Ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to the in vivo bioavailability of this compound. Given its structural characteristics, featuring a naphthalene core and a sulfonamide group, poor aqueous solubility is a primary obstacle to achieving optimal systemic exposure.[1][2] This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to guide your formulation development and preclinical studies.

Troubleshooting Guide: Addressing Low Oral Bioavailability

This section addresses specific issues you may encounter during your in vivo experiments. The underlying principle for many of these challenges is the dissolution rate-limited absorption of the compound.

Q1: My initial in vivo pharmacokinetic (PK) study in rodents showed very low and variable plasma concentrations of the compound after oral administration. What is the likely cause and how can I improve this?

A1: Low and erratic plasma concentrations following oral dosing are classic indicators of poor aqueous solubility and low dissolution rate in the gastrointestinal (GI) tract.[3] The naphthalene and sulfonamide moieties contribute to the lipophilicity of the molecule, which often leads to poor wetting and dissolution.

Immediate Troubleshooting Steps:

  • Physicochemical Characterization: If not already done, thoroughly characterize the compound's solubility at different pH values, its logP, and solid-state properties (e.g., crystallinity vs. amorphous form). This data is crucial for selecting an appropriate formulation strategy.[1]

  • Particle Size Reduction: The dissolution rate is directly proportional to the surface area of the drug particles.[4] Reducing the particle size can significantly enhance dissolution.

    • Micronization: This technique reduces particle size to the micron range (2–5 μm) and can be achieved using methods like air-jet milling.[5]

    • Nanonization: Creating a nanosuspension, with particle sizes between 100-250 nm, dramatically increases the surface area-to-volume ratio, leading to a much faster dissolution rate.[3][4][5]

Experimental Workflow for Particle Size Reduction:

G cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Recommended Action cluster_3 Outcome A Low & Variable Oral Bioavailability B Poor Aqueous Solubility & Low Dissolution Rate A->B Likely Cause C Particle Size Reduction B->C Strategy D Micronization (e.g., Air-Jet Milling) C->D E Nanonization (e.g., Wet Milling, High-Pressure Homogenization) C->E F Increased Surface Area D->F E->F G Enhanced Dissolution Rate F->G Leads to H Improved In Vivo Exposure G->H Results in

Caption: Workflow for addressing low bioavailability via particle size reduction.

Q2: I attempted a simple suspension formulation, but the results were not reproducible. What formulation strategies can I explore for this type of compound?

A2: Simple suspensions of poorly soluble drugs often suffer from issues like particle agglomeration and poor wetting, leading to inconsistent absorption.[4] For a compound like this compound, several advanced formulation strategies can be employed.

Formulation Strategies Comparison:

Strategy Mechanism of Action Potential Advantages Potential Disadvantages
Solid Dispersions The drug is dispersed in a polymer matrix, often in an amorphous state, which enhances solubility and dissolution.[3][5]Significant increase in dissolution rate; can be formulated into solid dosage forms.Potential for physical instability (recrystallization) over time.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with GI fluids.[3][5]Enhances solubility and can utilize lipid absorption pathways, potentially bypassing first-pass metabolism.Can be chemically complex; potential for drug precipitation upon dilution.
Cyclodextrin Complexation The lipophilic drug molecule is encapsulated within the hydrophobic core of a cyclodextrin, forming a more water-soluble inclusion complex.[3][5]Simple to prepare; can significantly improve solubility.Limited by the stoichiometry of complexation and the size of the drug molecule.
Prodrug Approach A bioreversible derivative of the parent drug is synthesized with improved solubility. The prodrug is then converted back to the active drug in vivo.[1]Can overcome very low solubility; potential for targeted delivery.Requires chemical modification and additional synthetic steps; efficacy depends on efficient in vivo conversion.

Decision Pathway for Formulation Selection:

G A Is the compound thermally stable? D Melt Extrusion (Solid Dispersion) A->D Yes E Spray Drying (Solid Dispersion) A->E No B Is the compound ionizable? F Salt Formation B->F Yes G Lipid-Based Formulations (e.g., SEDDS) B->G No C Does the compound have a suitable functional group for modification? H Prodrug Synthesis C->H Yes I Consider other approaches (e.g., Cyclodextrins) C->I No D->B E->B F->C G->C

Caption: Decision-making flowchart for selecting a formulation strategy.

Frequently Asked Questions (FAQs)

Q: What is the Biopharmaceutics Classification System (BCS) and how does it apply to my compound?

A: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[1] A compound like this compound is likely a BCS Class II compound (low solubility, high permeability) or a BCS Class IV compound (low solubility, low permeability). For BCS Class II compounds, bioavailability is primarily limited by the dissolution rate, making the formulation strategies discussed above highly relevant.

Q: How do I perform an in vivo bioavailability study?

A: An in vivo bioavailability study typically involves administering the drug to an animal model (e.g., rats, mice) via the intended route (e.g., oral gavage) and an intravenous (IV) route.[6][7] Blood samples are collected at various time points, and the plasma concentrations of the drug are measured. The absolute bioavailability (F%) is calculated by comparing the Area Under the Curve (AUC) from the oral dose to the AUC from the IV dose.

Q: Are there any specific metabolic liabilities I should be aware of with a naphthalene-sulfonamide structure?

A: Naphthalene rings can be susceptible to metabolism by cytochrome P450 enzymes, leading to the formation of potentially reactive epoxide intermediates. The ethoxy group may undergo O-dealkylation. In vitro metabolic stability studies using liver microsomes can provide valuable insights into the compound's metabolic fate and help anticipate potential clearance mechanisms in vivo.[8]

Q: Can I use in vitro dissolution testing to predict in vivo performance?

A: Yes, in vitro dissolution testing is a critical tool for screening and optimizing formulations before moving into animal studies.[9] The goal is to develop an in vitro method that can discriminate between formulations with different dissolution rates and, ideally, to establish an in vitro-in vivo correlation (IVIVC).

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Media Milling
  • Preparation of the Slurry:

    • Disperse 1% (w/v) of this compound in an aqueous solution containing a suitable stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose) and a surfactant (e.g., 0.1% w/v sodium dodecyl sulfate).

  • Milling:

    • Add the slurry to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads).

    • Mill at a high speed for a specified duration (e.g., 2-8 hours), ensuring the temperature is controlled to prevent degradation of the compound.

  • Particle Size Analysis:

    • Periodically withdraw samples and measure the particle size distribution using a dynamic light scattering (DLS) instrument until the desired particle size (e.g., <200 nm) is achieved.

  • Harvesting:

    • Separate the nanosuspension from the milling media.

    • The resulting nanosuspension can be used directly for in vivo studies or further processed (e.g., lyophilized) into a solid dosage form.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization:

    • Acclimatize male Sprague-Dawley rats for at least one week before the study.

  • Dosing:

    • Oral Group (PO): Administer the formulated compound (e.g., nanosuspension) via oral gavage at a dose of 10 mg/kg.

    • Intravenous Group (IV): Administer a solubilized form of the compound (e.g., in a co-solvent system like DMSO/PEG400/saline) via the tail vein at a dose of 1 mg/kg.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100 µL) from the tail vein at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Bioanalysis:

    • Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis:

    • Calculate PK parameters such as Cmax, Tmax, and AUC using appropriate software (e.g., Phoenix WinNonlin).

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Google Scholar.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023). MDPI. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PMC - NIH. [Link]

  • In Vivo Methods for the Assessment of Topical Drug Bioavailability. (2012). PMC - NIH. [Link]

  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. (n.d.). FDA. [Link]

  • The Bioavailability of Drugs—The Current State of Knowledge. (2023). MDPI. [Link]

  • Drug Product Performance, In Vivo: Bioavailability and Bioequivalence. (2012). AccessPharmacy. [Link]

  • In-vivo bioavailability studies: Significance and symbolism. (2025). Wisdom Library. [Link]

  • From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. (2018). PubMed. [Link]

  • From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. (2018). ResearchGate. [Link]

  • Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. (2025). RSC Publishing. [Link]

  • Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8. (2007). J Med Chem. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). ResearchGate. [Link]

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Technical Support Center: Stability of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide in DMSO Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice regarding the long-term stability of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide when stored in dimethyl sulfoxide (DMSO). While specific long-term stability data for this particular compound is not extensively published, this document synthesizes established principles of sulfonamide chemistry, general compound storage best practices, and analytical methodologies to empower you to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and concerns regarding the storage and handling of sulfonamide-containing compounds in DMSO.

Q1: What are the primary stability concerns for a sulfonamide compound like this compound in DMSO?

A1: The primary stability concerns for sulfonamides in DMSO revolve around three main degradation pathways: hydrolysis, photodegradation, and oxidation.

  • Hydrolysis: This involves the cleavage of the sulfonamide bond (S-N). While sulfonamides are generally considered hydrolytically stable under neutral and alkaline conditions, acidic environments can promote degradation.[1][2][3] The presence of water in DMSO, which is hygroscopic (readily absorbs moisture from the air), can be a significant factor in promoting hydrolysis over time.[4][5]

  • Photodegradation: Many sulfonamide-containing compounds are sensitive to light, particularly UV radiation.[6][7] Exposure to light can lead to cleavage of the sulfonamide bond or other structural modifications.[6][8]

  • Oxidation: While less common for the sulfonamide group itself, other parts of the molecule could be susceptible to oxidation. DMSO can act as an oxidant in some chemical reactions, although this is typically under specific conditions such as high temperatures or in the presence of certain catalysts.[9][10][11]

Q2: My experiment is giving inconsistent results. Could the stability of my compound in its DMSO stock solution be the issue?

A2: Yes, inconsistent experimental results are a classic indicator of compound instability. Degradation of your stock solution means the effective concentration of the active compound is lower than intended, and the presence of degradation products could also interfere with your assay. Another common issue is repeated freeze-thaw cycles, which have been shown to cause compound deterioration.[12][13]

Troubleshooting Steps:

  • Prepare a fresh stock solution: The most straightforward way to rule out degradation is to prepare a fresh solution from solid material and repeat the experiment.

  • Analyze your stock solution: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check the purity of your stock solution.[14][15] Compare the chromatogram to that of a freshly prepared solution. The presence of new peaks or a decrease in the area of the main peak suggests degradation.

  • Review your storage and handling procedures: Are you protecting your stock solution from light? Is the container tightly sealed to prevent moisture absorption? Are you minimizing freeze-thaw cycles?

Q3: What are the best practices for long-term storage of this compound in DMSO?

A3: To maximize the shelf-life of your DMSO stock solution, follow these guidelines:

Storage ParameterRecommendationRationale
Temperature Store at -20°C or -80°C for long-term storage.[16][17]Low temperatures slow down chemical degradation processes.
Concentration Prepare stock solutions at a reasonable concentration (e.g., 10 mM). Highly concentrated solutions may be more prone to precipitation upon freezing.[18]To avoid solubility issues.
Aliquoting Aliquot the stock solution into smaller, single-use volumes.This minimizes the number of freeze-thaw cycles the bulk of the compound is subjected to.[12]
Container Use amber glass vials or other containers that protect from light.[19] Ensure the container has an airtight seal.[17][19]To prevent photodegradation and moisture absorption.
Atmosphere For particularly sensitive compounds, consider storage under an inert gas like argon or nitrogen.This minimizes exposure to oxygen and moisture.[20]
Q4: How can I experimentally determine the stability of my specific compound in DMSO?

A4: A formal stability study can be conducted. This typically involves storing aliquots of your compound in DMSO under various conditions (e.g., different temperatures, light exposures) and analyzing them at set time points.

A typical workflow for a stability study is as follows:

G cluster_prep Preparation cluster_analysis Time-Point Analysis prep_stock Prepare fresh stock solution in DMSO aliquot Aliquot into multiple vials for each storage condition prep_stock->aliquot t0_sample Take T=0 sample for immediate analysis aliquot->t0_sample cond1 -20°C, Dark aliquot->cond1 cond2 4°C, Dark aliquot->cond2 cond3 Room Temp, Dark aliquot->cond3 cond4 Room Temp, Light aliquot->cond4 hplc HPLC-UV/MS Analysis t0_sample->hplc analysis Analyze aliquots at specified time points (e.g., 1, 3, 6 months) analysis->hplc data Compare purity and concentration to T=0 sample hplc->data

Experimental workflow for assessing compound stability in DMSO.

Experimental Protocol: HPLC-Based Stability Assessment

This protocol outlines a method for assessing the stability of this compound in DMSO.

Objective: To quantify the percentage of the parent compound remaining after storage under defined conditions.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • Amber HPLC vials

  • HPLC system with UV or PDA detector (MS detector is recommended for peak identification)[14][21][22]

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution (T=0):

    • Accurately weigh a sufficient amount of the compound to prepare a 10 mM stock solution in DMSO.

    • Dissolve the compound completely in DMSO. This is your T=0 reference solution.

  • Preparation of Stability Samples:

    • Dispense aliquots of the T=0 stock solution into amber vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature).

    • Ensure vials are tightly sealed.

  • HPLC Analysis (T=0):

    • Develop a suitable HPLC method that gives a sharp, symmetrical peak for the parent compound with a reasonable retention time. A good starting point would be a C18 column with a gradient elution using water and acetonitrile with 0.1% formic acid.

    • Dilute the T=0 stock solution to an appropriate concentration for HPLC analysis (e.g., 10-50 µM).

    • Inject the diluted T=0 sample and record the chromatogram. Note the retention time and peak area of the parent compound.

  • Incubation and Time-Point Analysis:

    • Store the prepared stability samples under the designated conditions.

    • At each scheduled time point (e.g., 1 week, 1 month, 3 months), retrieve one vial from each storage condition.

    • Allow the sample to thaw completely and come to room temperature.

    • Dilute and analyze by HPLC using the same method as for the T=0 sample.

  • Data Analysis:

    • For each time point and condition, calculate the percentage of the parent compound remaining relative to the T=0 sample using the peak areas.

    • % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100

    • Monitor for the appearance of new peaks, which would indicate degradation products.

Potential Degradation Pathways

Understanding the potential chemical transformations of this compound is crucial for interpreting stability data.

G cluster_hydrolysis Hydrolysis cluster_photo Photodegradation parent 4-ethoxy-N-(pyridin-2-ylmethyl) naphthalene-1-sulfonamide h1 4-ethoxynaphthalene-1-sulfonic acid parent->h1 S-N Cleavage h2 pyridin-2-ylmethanamine parent->h2 S-N Cleavage p1 SO2 extrusion products parent->p1 Light Exposure p2 Other rearranged products parent->p2 Light Exposure

Potential degradation pathways for the target compound.

Hydrolysis: The most likely degradation pathway in the presence of water is the cleavage of the sulfonamide bond, yielding 4-ethoxynaphthalene-1-sulfonic acid and pyridin-2-ylmethanamine.[3][23]

Photodegradation: Exposure to light can lead to various reactions, including the extrusion of sulfur dioxide (SO2) from the sulfonamide group, leading to the formation of different recombination products.[6][8]

By understanding these principles and implementing robust storage and analytical practices, researchers can ensure the integrity and reliability of their experimental data when working with this compound and other similar compounds in DMSO solutions.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • Kozikowski, B. A., et al. (2001). News in Brief: Sample stability during freeze–thaw. Modern Drug Discovery.
  • Kim, S., et al. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]

  • Wang, J., et al. (2019). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sallach, J. B., et al. (2015). Photodegradation of Sulfonamides and Their N (4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. PubMed. Available at: [Link]

  • TLC and LC procedures were used to show that sulfonamides containing a heterocyclic amine moiety and free N1 acidic hydrogen will photodegrade under fluorescent light in model systems containing riboflavin.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. Available at: [Link]

  • MCE. Compound Handling Instructions. MedChemExpress.
  • Exploring Reaction Paths for Sulfonamide Hydrolysis: Insight from Experiments and Comput
  • Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. SAGE Journals.
  • Dong, W., et al. (2015). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate. Available at: [Link]

  • Chen, P. H., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. Available at: [Link]

  • Wang, J., et al. (2023). Convenient synthesis of N-sulfonyl α-hydroxyamides via DMSO oxidation of N-alk-1-ynylsulfonamides. Taylor & Francis Online. Available at: [Link]

  • Wang, J., et al. (2023). Convenient synthesis of N-sulfonyl α-hydroxyamides via DMSO oxidation of N-alk-1-ynylsulfonamides. ResearchGate. Available at: [Link]

  • Analytical Instruments for Stability. LabPurity.
  • Chen, P. H., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. IWA Publishing. Available at: [Link]

  • What is the best way of storing a DMSO in a research lab? Quora.
  • Analytical Techniques In Stability Testing.
  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Available at: [Link]

  • HPLC, GC, and Mass Spectrometry in Stability Testing. StabilityStudies.in.
  • Extend DMSO Shelf Life with Optimal Glass Storage Solutions. dmsostore.
  • Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. LinkedIn.
  • What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?
  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • The stability of sulfonamide-based compounds is a critical parameter in drug development, influencing their shelf-life, efficacy, and safety. BenchChem.
  • Lee, H., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. PubMed. Available at: [Link]

  • Lee, H., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. ResearchGate. Available at: [Link]

  • Ohtake, T., et al. (2012). Continuous degradation of dimethyl sulfoxide to sulfate ion by Hyphomicrobium denitrificans WU-K217. PubMed. Available at: [Link]

  • Understanding the Importance of DMSO Concentration in Inhibitor Prepar
  • Dimethyl sulfoxide. Wikipedia.
  • DMSO Oxid
  • Doneanu, A., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. Available at: [Link]

  • Wang, J., et al. (2019). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. Semantic Scholar. Available at: [Link]

  • 4-ethoxy-N-(oxolan-2-ylmethyl)naphthalene-1-sulfonamide. PubChem.
  • How do you use dmso. Shanghai Yearn Chemical Science-Tech Co., Ltd.
  • Frequently Asked Questions. Selleckchem.com.
  • Chen, C. H., et al. (2022). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ResearchGate. Available at: [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. Available at: [Link]

  • 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide. ChemicalBook.
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
  • 4-PHENOXY-N-(PYRIDIN-2-YLMETHYL)BENZAMIDE. precisionFDA.
  • Kumar, A., et al. (2024). DMSO might impact ligand binding, capsid stability, and RNA interaction in viral preparations. PubMed. Available at: [Link]

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Technical Support Center: Purification of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC purification of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind each step, ensuring robust and reproducible purification outcomes.

Understanding the Molecule: Key Properties Influencing HPLC Purification

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of this compound that dictate its behavior in a reversed-phase HPLC system.

  • Hydrophobicity: The naphthalene ring system and the ethoxy group lend significant non-polar character to the molecule. This suggests strong retention on C8 and C18 columns.

  • Basicity: The pyridine ring contains a nitrogen atom with a lone pair of electrons, making the molecule basic. At a mobile phase pH below its pKa, this nitrogen will be protonated, increasing the molecule's polarity and potentially leading to interactions with the stationary phase.

  • Aromaticity: The naphthalene and pyridine rings are aromatic and can engage in π-π interactions with phenyl-based stationary phases.

  • Solubility: While the molecule has hydrophobic regions, the sulfonamide and pyridine moieties can contribute to its solubility in polar organic solvents. Information on a similar compound, 4-ethoxy-N-(oxolan-2-ylmethyl)naphthalene-1-sulfonamide, shows a solubility of 42.2 µg/mL at pH 7.4, suggesting that solubility in the mobile phase should be carefully considered.[1]

These properties create a unique set of challenges and opportunities for developing a successful purification method.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the HPLC purification of this compound, providing potential causes and actionable solutions.

Issue 1: Poor Peak Shape - Tailing Peaks

A common problem for basic compounds like our target molecule is peak tailing, which can compromise resolution and purity assessment.[2]

Possible Causes:

  • Secondary Interactions: The protonated pyridine moiety can interact with acidic free silanol groups on the surface of silica-based stationary phases.[3][4] This is a primary cause of peak tailing for basic compounds.[2]

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Metal Chelation: The pyridine and sulfonamide groups may chelate with trace metals in the HPLC system (e.g., stainless steel frits, column hardware), causing peak tailing.[3]

Solutions:

  • Column Selection:

    • Use a modern, high-purity, end-capped C8 or C18 column. These columns have a lower concentration of free silanols.[3][4]

    • Consider a column with a different stationary phase, such as a polymer-based or a hybrid silica column, which can be more inert.

  • Mobile Phase Optimization:

    • Lowering pH: Adjust the mobile phase pH to 2.5-3.5 using an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). At this low pH, the silanol groups are protonated and less likely to interact with the protonated analyte.[2]

    • Competitive Amines: Add a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the free silanols, masking them from the analyte.[2]

  • System Passivation: If metal chelation is suspected, passivate the HPLC system with a chelating agent or use PEEK tubing and fittings where possible.[3]

Issue 2: Poor Resolution and Co-eluting Impurities

Achieving baseline separation from closely related impurities is critical for obtaining high-purity material.

Possible Causes:

  • Inadequate Selectivity: The chosen mobile phase and stationary phase may not provide sufficient selectivity to separate the target compound from its impurities.

  • Suboptimal Gradient: The gradient slope may be too steep, causing peaks to elute too closely together.

  • Low Column Efficiency: An old or poorly packed column will have reduced efficiency, leading to broader peaks and decreased resolution.

Solutions:

  • Method Development:

    • Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. These solvents offer different selectivities for aromatic compounds.

    • Adjust Gradient: Decrease the gradient slope (e.g., from a 5-95% B in 10 minutes to a 5-95% B in 20 minutes) to improve separation.

    • Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition where the resolution is critical.

  • Column Choice:

    • Experiment with a different stationary phase. A phenyl-hexyl column, for instance, could offer alternative selectivity through π-π interactions.

    • Ensure the column is in good condition by performing a system suitability test.

Issue 3: High Backpressure

Elevated system pressure can indicate a blockage and potentially damage the column or pump seals.[5]

Possible Causes:

  • Column Contamination: Accumulation of particulate matter from the sample or precipitated buffer salts on the column inlet frit.[6][7]

  • Precipitation: The compound may precipitate in the mobile phase if the organic content is too low at the beginning of the gradient or if the sample is dissolved in a solvent much stronger than the initial mobile phase.[6]

  • Buffer Precipitation: If using a buffer, it may precipitate in high concentrations of organic solvent.[8]

Solutions:

  • Sample Preparation:

    • Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.

    • Dissolve the sample in the initial mobile phase composition or a slightly weaker solvent.[6]

  • System Maintenance:

    • Use a guard column to protect the analytical column from contaminants.[6]

    • If high pressure persists, disconnect the column and flush the system to identify the source of the blockage.[5]

    • If the column is blocked, try back-flushing it at a low flow rate.[5]

  • Mobile Phase Considerations:

    • Ensure the chosen buffer is soluble across the entire gradient range.

Issue 4: Low Recovery

Low recovery of the purified compound can be a significant issue, especially when working with limited sample quantities.

Possible Causes:

  • Sample Adsorption: The compound may be adsorbing to surfaces in the HPLC system, such as tubing, vials, or the column itself.

  • Sample Degradation: The compound may be unstable under the chromatographic conditions (e.g., acidic mobile phase).

  • Poor Solubility: The compound may not be fully soluble in the collection fractions, leading to precipitation and loss during workup.

Solutions:

  • Adsorption Mitigation:

    • Use deactivated glass or polypropylene vials.

    • Passivate the HPLC system.

  • Stability Assessment:

    • Perform a stability study of the compound in the mobile phase over time.

    • If degradation is observed, consider using a milder mobile phase additive or adjusting the pH.

  • Fraction Collection:

    • Ensure the collected fractions have sufficient organic solvent to maintain the solubility of the compound.

    • If necessary, add a small amount of a suitable solvent to the collection tubes before fractionation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for method development for this compound?

A1: A good starting point would be a reversed-phase method using a C18 column (e.g., 250 x 4.6 mm, 5 µm).[9] For the mobile phase, use a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A typical starting gradient could be 10-90% B over 20 minutes with a flow rate of 1 mL/min.[9] Monitor the elution at a wavelength where the naphthalene chromophore has strong absorbance, likely around 254 nm or 280 nm.

Q2: How can I improve the peak shape without using TFA, which can be difficult to remove during downstream processing?

A2: Formic acid at a concentration of 0.1% is an excellent alternative to TFA. It provides a sufficiently low pH to protonate the silanols and the analyte, improving peak shape, but is more volatile and easier to remove. Another option is to use a buffered mobile phase, such as an ammonium formate or ammonium acetate buffer, at a pH of 3-4.

Q3: My compound seems to be retained very strongly on a C18 column. What can I do?

A3: Due to the hydrophobic naphthalene ring, strong retention is expected. If the compound does not elute even with a high percentage of organic solvent, you can try the following:

  • Switch to a less retentive column, such as a C8 or a C4.[4]

  • Increase the column temperature. This will reduce the mobile phase viscosity and can decrease retention time.

  • Use a stronger organic modifier, such as isopropanol, in combination with acetonitrile or methanol.

Q4: I am seeing ghost peaks in my chromatogram. What could be the cause?

A4: Ghost peaks can arise from several sources:

  • Contaminated Mobile Phase: Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily.[8]

  • Carryover from Previous Injections: Implement a robust needle wash protocol on your autosampler.

  • Leaching from Plastic Components: Ensure all tubing and fittings are compatible with your mobile phase.

Experimental Protocols

Protocol 1: General Purpose Purification Method
ParameterRecommended Setting
Column C18, 250 x 10 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 20-80% B over 30 minutes
Flow Rate 4 mL/min
Column Temperature 30 °C
Detection 254 nm
Injection Volume 500 µL (dependent on concentration)
Sample Solvent 50:50 Acetonitrile:Water
Protocol 2: Sample Preparation
  • Accurately weigh the crude sample.

  • Dissolve the sample in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or a 50:50 mixture of acetonitrile and water.[10]

  • Ensure the final concentration is appropriate to avoid column overload. A starting concentration of 10 mg/mL is often a reasonable starting point for purification.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

Visualizing the Troubleshooting Process

Workflow for Diagnosing Peak Tailing

PeakTailing start Peak Tailing Observed check_column Is the column appropriate for basic compounds? (End-capped, high purity) start->check_column change_column Switch to a modern, end-capped C18/C8 or a hybrid/polymeric column check_column->change_column No check_mobile_phase Is the mobile phase pH optimized? check_column->check_mobile_phase Yes change_column->check_mobile_phase end_good Symmetrical Peak Achieved change_column->end_good adjust_ph Lower pH to 2.5-3.5 with 0.1% Formic Acid or TFA check_mobile_phase->adjust_ph No check_overload Is the column overloaded? check_mobile_phase->check_overload Yes adjust_ph->check_overload adjust_ph->end_good reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes passivate Consider system passivation for metal chelation check_overload->passivate No reduce_load->end_good passivate->end_good

Caption: A decision tree for troubleshooting peak tailing.

High-Pressure Troubleshooting Flowchart

HighPressure start High Backpressure Detected remove_column Remove column and run pump. Is pressure still high? start->remove_column system_blockage Blockage is in the system (tubing, injector, etc.). Systematically check components. remove_column->system_blockage Yes column_issue Issue is with the column or guard column. remove_column->column_issue No end_good Pressure Normalized system_blockage->end_good remove_guard Remove guard column. Is pressure high? column_issue->remove_guard replace_guard Replace guard column. remove_guard->replace_guard No column_blockage Column is blocked. remove_guard->column_blockage Yes replace_guard->end_good backflush Backflush column at low flow rate. column_blockage->backflush backflush->end_good

Caption: A flowchart for diagnosing the source of high backpressure.

References

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]

  • Why it matters and how to get good peak shape. Agilent Technologies. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ResearchGate. [Link]

  • 4-ethoxy-N-(oxolan-2-ylmethyl)naphthalene-1-sulfonamide. PubChem. [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent Technologies. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. [Link]

  • 4-(4-Aminophenoxy)-N-methylpicolinamide. PubChem. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • Peak Shapes and Their Measurements: The Need and the Concept Behind Total Peak Shape Analysis. LCGC International. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv. [Link]

Sources

Technical Support Center: Mass Spectrometry Fragmentation of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the interpretation of its mass spectrometry fragmentation patterns. Here, we address common questions and troubleshooting scenarios you may encounter during your experiments, grounded in established principles of mass spectrometry.

Understanding the Fragmentation Behavior of this compound

The fragmentation of this compound under electrospray ionization (ESI) is a complex process governed by the lability of its various functional groups. The structure contains several key moieties that dictate the fragmentation pathways: the sulfonamide linkage, the ethoxy-substituted naphthalene ring, and the N-pyridinylmethyl group. The initial protonation in positive ion mode will likely occur at the most basic site, the pyridine nitrogen, which will influence the subsequent fragmentation cascade.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the expected molecular ion peak ([M+H]⁺) for my compound. Is this normal?

A1: While the molecular ion provides the crucial initial piece of structural information, its absence or low abundance in the mass spectrum of this compound is not entirely unexpected. The stability of the molecular ion is highly dependent on the ionization technique and the energy applied.[1] Aromatic compounds generally show stable molecular ions. However, the sulfonamide bond is known to be labile and can fragment even under relatively soft ionization conditions.

Troubleshooting Steps:

  • Optimize Ionization Source Conditions: Reduce the in-source collision-induced dissociation (CID) energy or the capillary voltage. This minimizes premature fragmentation in the ion source.

  • Use a Softer Ionization Technique: If available, consider using a gentler ionization method like Atmospheric Pressure Chemical Ionization (APCI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to see if the molecular ion can be preserved.

Q2: What is the most likely primary fragmentation pathway for this molecule?

A2: The most probable initial fragmentation event for this compound is the cleavage of the sulfonamide S-N bond. This is a well-documented and characteristic fragmentation pathway for sulfonamides.[2][3] This cleavage can occur in two principal ways, leading to two major fragment ions.

Workflow: Primary Fragmentation Pathways

M [M+H]⁺ m/z 371 F1 Fragment 1 4-ethoxynaphthalene-1-sulfonyl cation m/z 223 M->F1 S-N Cleavage F2 Fragment 2 [pyridin-2-ylmethyl]amine cation m/z 109 M->F2 S-N Cleavage F3 Neutral Loss pyridin-2-ylmethanamine M->F3 F4 Neutral Loss 4-ethoxynaphthalene-1-sulfonic acid M->F4

Caption: Primary S-N bond cleavage pathways.

Q3: I see a prominent peak at m/z 223. What does this correspond to?

A3: A peak at m/z 223 is highly indicative of the 4-ethoxynaphthalene-1-sulfonyl cation . This fragment is formed by the heterolytic cleavage of the S-N bond, where the charge is retained on the sulfonamide portion of the molecule. This is a very common and expected fragmentation for N-substituted sulfonamides.

Further fragmentation of this ion can occur, primarily through the loss of the ethoxy group or rearrangements within the naphthalene ring system.

Q4: What is the origin of the peak at m/z 109?

A4: The ion at m/z 109 corresponds to the protonated pyridin-2-ylmethanamine fragment. This ion is also a result of the primary S-N bond cleavage, but in this case, the charge is retained on the amine-containing fragment. The stability of this fragment is enhanced by the presence of the basic pyridine nitrogen, which can readily accept a proton.

Q5: I am observing a peak at m/z 92. What is its significance?

A5: The peak at m/z 92 is a very common fragment observed in the mass spectra of compounds containing a pyridin-2-ylmethyl moiety. It arises from the further fragmentation of the m/z 109 ion through a benzylic-type cleavage, leading to the formation of the highly stable tropylium-like pyridinium cation . The formation of the tropylium ion (m/z 91 from benzyl groups) is a classic fragmentation pathway in mass spectrometry due to its aromatic stability.[4]

Fragmentation Pathway of the Pyridinylmethyl Group

F2 [pyridin-2-ylmethyl]amine cation m/z 109 F5 Tropylium-like Pyridinium Cation m/z 92 F2->F5 Benzylic Cleavage NL1 Neutral Loss NH3 F2->NL1

Caption: Formation of the m/z 92 fragment.

Q6: Are there any characteristic fragments from the 4-ethoxy-naphthalene portion of the molecule?

A6: Yes, the 4-ethoxy-naphthalene-1-sulfonyl cation (m/z 223) can undergo further fragmentation. A characteristic loss from an ethoxy group is the neutral loss of ethylene (C₂H₄, 28 Da).

  • m/z 223 -> m/z 195: This corresponds to the loss of ethylene from the ethoxy group, resulting in a 4-hydroxynaphthalene-1-sulfonyl cation .

The naphthalene ring itself is quite stable, but under higher collision energies, you might observe fragments corresponding to the loss of acetylene (C₂H₂, 26 Da) from the ring system, a known fragmentation pathway for polycyclic aromatic hydrocarbons.[5][6]

  • m/z 128 (Naphthalene cation) -> m/z 102: Loss of acetylene.

Q7: Can the sulfonamide group itself fragment in other ways?

A7: Besides the primary S-N cleavage, the sulfonamide group can undergo a characteristic neutral loss of sulfur dioxide (SO₂, 64 Da). This often occurs through a rearrangement mechanism.[5][7]

  • [M+H]⁺ (m/z 371) -> m/z 307: This would correspond to the loss of SO₂ from the molecular ion. The observation of this fragment can be a strong confirmation of the presence of a sulfonamide.

Summary of Expected Fragments

m/z Value Proposed Fragment Structure Origin
371[M+H]⁺Molecular Ion
307[M+H - SO₂]⁺Neutral loss of SO₂ from the molecular ion
2234-ethoxynaphthalene-1-sulfonyl cationS-N bond cleavage
1954-hydroxynaphthalene-1-sulfonyl cationLoss of ethylene from m/z 223
127Naphthalene cation - HFragmentation of the naphthalene ring
109[pyridin-2-ylmethyl]amine cationS-N bond cleavage
92Tropylium-like pyridinium cationBenzylic cleavage of m/z 109

Experimental Protocol: Tandem Mass Spectrometry (MS/MS) Analysis

For a detailed structural confirmation, a tandem mass spectrometry (MS/MS) experiment is highly recommended.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.

  • Infusion and MS1 Scan: Infuse the sample directly into the ESI source. Acquire a full scan MS1 spectrum to identify the protonated molecular ion at m/z 371.

  • MS/MS of the Molecular Ion: Select the ion at m/z 371 as the precursor ion for collision-induced dissociation (CID).

  • Collision Energy Ramp: Perform the CID experiment over a range of collision energies (e.g., 10-40 eV). This will help in observing both the primary fragments at lower energies and the subsequent, more deeply fragmented ions at higher energies.

  • Data Analysis: Analyze the resulting product ion spectrum to identify the characteristic fragments as outlined in the table above.

Logical Workflow for MS/MS Experiment

cluster_0 Experimental Steps Step1 Sample Preparation Step2 MS1 Scan: Identify [M+H]⁺ Step1->Step2 Step3 Select m/z 371 for MS/MS Step2->Step3 Step4 Apply Collision Energy Step3->Step4 Step5 Acquire Product Ion Spectrum Step4->Step5 Step6 Data Interpretation Step5->Step6

Caption: Tandem mass spectrometry workflow.

This guide provides a foundational understanding of the fragmentation patterns of this compound. For further inquiries or more complex troubleshooting, please do not hesitate to contact our application support team.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Perdih, A., De Brabanter, J., & De Wulf, M. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(3), 443-452. [Link]

  • West, C. J., et al. (2020). On the Dissociation of the Naphthalene Radical Cation: New iPEPICO and Tandem Mass Spectrometry Results. The Journal of Physical Chemistry A, 124(4), 654-664. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

  • Tsuchiya, M., & Taira, T. (1988). High-energy collision-induced dissociation of small polycyclic aromatic hydrocarbons. International Journal of Mass Spectrometry and Ion Processes, 86, 351-363. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Sun, J., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986-996. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

  • Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

  • NIST Chemistry WebBook. (n.d.). Naphthalene. [Link]

Sources

Technical Support Center: A-Z Guide to Minimizing Off-Target Binding of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to ensuring the specificity and success of your experiments with 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar novel small molecules. Given the novelty of this specific compound, this resource synthesizes established principles in medicinal chemistry and pharmacology to provide a robust framework for identifying and mitigating potential off-target interactions. Our goal is to empower you with the knowledge to generate clean, reproducible, and publishable data.

Frequently Asked Questions (FAQs)

Q1: What is off-target binding and why is it a concern for my compound?

A1: Off-target binding refers to the interaction of a drug or compound with proteins or biomolecules other than its intended therapeutic target. For a molecule like this compound, which contains a sulfonamide group—a common scaffold in many bioactive compounds—this is a critical consideration. Off-target effects can lead to a variety of undesirable outcomes, including misinterpretation of experimental results, cellular toxicity, and adverse effects in a clinical setting.[1]

Q2: My compound has a sulfonamide group. Are there any known off-target effects associated with this chemical feature?

A2: Yes, the sulfonamide functional group is known to be associated with certain off-target effects. Historically, sulfonamides are known for their antimicrobial properties by inhibiting dihydropteroate synthetase in bacteria.[2] In humans, they can interact with carbonic anhydrases, which can lead to diuretic effects.[2] Additionally, sulfonamides can sometimes cause allergic reactions, which are thought to be mediated by the formation of reactive metabolites.[3] Therefore, when working with a novel sulfonamide-containing compound, it is prudent to consider these potential off-target interactions.

Q3: What is the general strategy to minimize off-target effects?

A3: A multi-pronged approach is the most effective strategy. This begins with in silico (computational) prediction of potential off-targets, followed by a comprehensive in vitro screening cascade to experimentally validate these predictions and identify unforeseen interactions. This typically involves a combination of biochemical, biophysical, and cell-based assays. Finally, medicinal chemistry efforts can be employed to modify the compound's structure to improve its selectivity.

Q4: How does metabolism, particularly by cytochrome P450 enzymes, influence off-target effects?

A4: Cytochrome P450 (CYP450) enzymes are a major family of enzymes responsible for the metabolism of most drugs.[4][5] These enzymes can modify the structure of your compound, creating metabolites that may have a different target profile, including new off-target interactions.[6] For sulfonamides, metabolism can sometimes lead to the formation of reactive metabolites that can cause hypersensitivity reactions.[3] It is therefore crucial to assess the metabolic stability of your compound and characterize the activity of its major metabolites.

Troubleshooting and Experimental Guides

This section provides detailed protocols and the rationale behind them to help you systematically characterize and minimize the off-target binding of this compound.

Guide 1: Initial Off-Target Assessment - A Tiered Approach

A cost-effective and efficient strategy is to start with broad, low-cost methods and progress to more focused and resource-intensive assays.

OffTargetWorkflow cluster_0 Tier 1: In Silico & Initial Screening cluster_1 Tier 2: In Vitro Validation cluster_2 Tier 3: Cellular Confirmation cluster_3 Tier 4: Metabolic Considerations A Computational Prediction (Molecular Docking, Pharmacophore Screening) B Broad Kinase Panel Screen (e.g., at a single high concentration) A->B Guide initial screen C Dose-Response Assays on Hits (Biochemical IC50 Determination) B->C Identify initial hits D Biophysical Binding Assays (SPR, ITC) C->D Validate direct binding G In Vitro Metabolism Assay (Liver Microsomes) C->G If potent, assess metabolism E Cellular Thermal Shift Assay (CETSA) D->E Confirm target engagement in cells F Phenotypic Screening & Pathway Analysis E->F Assess cellular phenotype H Test Metabolites in Key Assays G->H Characterize metabolite activity

Caption: Tiered workflow for identifying and validating off-target binding.

  • Rationale: Computational methods can provide a preliminary assessment of potential off-target interactions, helping to prioritize experimental resources.[7][8] These tools use the 2D and 3D structure of your compound to predict its binding to a large number of protein targets.

  • Protocol:

    • Utilize a combination of ligand-based and structure-based approaches.

      • Ligand-based: Use platforms like Similarity Ensemble Approach (SEA) or other 2D similarity search tools to find known proteins that bind to molecules structurally similar to yours.[8]

      • Structure-based: If the 3D structure of your primary target is known, you can perform molecular docking of your compound against a library of other protein structures to predict potential binding.

    • Analyze the results, paying close attention to proteins that are predicted to bind with high affinity.

    • Use this list of potential off-targets to inform the design of your experimental screening panels.

  • Rationale: The naphthalene-sulfonamide scaffold is common in kinase inhibitors. Therefore, a broad kinase panel screen is a crucial first step to assess selectivity. Several commercial services offer screening against hundreds of kinases.[9][10][11]

  • Protocol:

    • Select a kinase profiling service. Many providers offer panels of varying sizes.[12][13]

    • Initially, screen your compound at a single, high concentration (e.g., 1 or 10 µM) against a large panel of kinases.

    • Any kinase that shows significant inhibition (e.g., >70% inhibition) at this concentration should be considered a "hit".

Guide 2: Validating and Quantifying Off-Target Interactions

Once you have a list of potential off-targets from your initial screen, the next step is to validate and quantify these interactions.

  • Rationale: To confirm the hits from the single-point screen, it is essential to determine the potency of your compound against these kinases by generating a dose-response curve and calculating the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Protocol:

    • For each "hit" kinase, perform a biochemical activity assay with a serial dilution of your compound. A 10-point dose-response curve is recommended.

    • Include your primary target in the same experiment for direct comparison.

    • Calculate the IC50 value for each kinase.

    • The ratio of the IC50 for an off-target to the IC50 for the on-target is the selectivity index. A higher selectivity index is desirable.

Assay Format Principle Pros Cons
Radiometric Assays Measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a substrate.Gold standard, highly sensitive.Requires handling of radioactive materials.
Fluorescence-Based Assays Uses fluorescently labeled substrates or antibodies to detect phosphorylation.High-throughput, avoids radioactivity.Potential for compound interference with fluorescence.
Luminescence-Based Assays Measures the amount of ATP remaining after the kinase reaction.Homogeneous (no-wash) format, suitable for HTS.Indirect measurement of kinase activity.

This table summarizes common biochemical assay formats for kinase inhibitor profiling.

  • Rationale: Biochemical assays measure the inhibition of enzyme activity, which may not always be due to direct binding to the active site. Biophysical assays directly measure the binding of your compound to the target protein, providing orthogonal validation.

  • Protocols:

    • Surface Plasmon Resonance (SPR):

      • Immobilize the purified kinase (on-target or off-target) onto an SPR sensor chip.

      • Flow a series of concentrations of your compound over the chip.

      • Measure the change in the refractive index at the surface, which is proportional to the amount of bound compound.

      • This allows for the determination of binding kinetics (kon and koff) and affinity (KD).

    • Isothermal Titration Calorimetry (ITC):

      • Place the purified kinase in the sample cell of the calorimeter.

      • Inject small aliquots of your compound into the cell.

      • Measure the heat released or absorbed upon binding.

      • This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD) and stoichiometry.

Guide 3: Assessing Off-Target Effects in a Cellular Context
  • Rationale: Biochemical and biophysical assays use purified proteins, which may not fully recapitulate the cellular environment. Cell-based assays are crucial for confirming target engagement and assessing the phenotypic consequences of off-target binding in a more physiologically relevant setting.[14]

  • Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this change in stability to confirm target engagement in intact cells.

  • Workflow:

    CETSA_Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and precipitated proteins B->C D Quantify remaining soluble target protein (e.g., by Western blot) C->D E Plot protein abundance vs. temperature to generate a melting curve D->E

    Caption: Cellular Thermal Shift Assay (CETSA) workflow.

  • Protocol:

    • Treat cultured cells with your compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated proteins by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other methods.

    • A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.

Guide 4: Investigating Metabolic Liabilities
  • Rationale: As discussed in the FAQs, metabolism by CYP450 enzymes can generate metabolites with altered activity.[4][6] It is important to investigate this possibility, especially for a compound containing a sulfonamide moiety.[3]

  • Protocol: In Vitro Metabolism with Liver Microsomes

    • Incubate your compound with human liver microsomes and NADPH (a necessary cofactor for CYP450 enzymes).

    • Take samples at different time points (e.g., 0, 15, 30, 60 minutes).

    • Analyze the samples by LC-MS/MS to identify and quantify the parent compound and any metabolites that are formed.

    • If significant metabolism is observed, you can scale up the reaction to generate enough of the major metabolites for testing in your key on-target and off-target assays.

References

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi. [Link]

  • Kinase Panel Profiling. Pharmaron. [Link]

  • Cell-based assay kits. CliniSciences. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]

  • Custom Cell-Based Assay Development. BPS Bioscience. [Link]

  • Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. RxList. [Link]

  • Drug interactions due to cytochrome P450. National Institutes of Health. [Link]

  • The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. PubMed. [Link]

  • Allergic adverse reactions to sulfonamides. PubMed. [Link]

  • Sulfonamide Side Effects, Overdose, Dangerous Interactions. ResearchGate. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Sulfonamides Pharmacology Nursing Antibiotics NCLEX Review. YouTube. [Link]

  • Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. [Link]

  • Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. Taylor & Francis eBooks. [Link]

  • KEGG PATHWAY Database. KEGG. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Confirming Target Engagement of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide in Cells

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration of a compound's interaction with its intended molecular target within a cellular environment is a cornerstone of a successful research program. This guide provides a comparative analysis of state-of-the-art methodologies for confirming the cellular target engagement of a novel investigational compound, 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide. As a Senior Application Scientist, my objective is to not only present these techniques but also to provide the rationale behind their application, potential pitfalls, and the interpretation of the data they generate.

The validation of target engagement is a critical step that bridges the gap between a compound's biochemical activity and its cellular phenotype.[1][2] It provides direct evidence that a molecule reaches its target in the complex milieu of the cell and exerts its effect through the intended mechanism of action. Failure to rigorously confirm target engagement can lead to misinterpretation of downstream biological effects and costly failures in later stages of drug development.

This guide will delve into a selection of robust, cell-based assays designed to confirm and characterize the interaction of this compound with its putative protein target(s). We will explore the principles, protocols, and comparative advantages of the Cellular Thermal Shift Assay (CETSA), In-Cell Western Assays, Chemical Proteomics, and Förster Resonance Energy Transfer (FRET)-based approaches.

Cellular Thermal Shift Assay (CETSA): The Gold Standard for Intracellular Target Binding

The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful and widely adopted method for verifying target engagement in intact cells and tissues.[3] The underlying principle is elegantly simple: the binding of a ligand, such as our compound of interest, to its target protein confers thermal stability to the protein.[3][4] This stabilization results in a shift in the protein's melting curve, which can be quantified.

Causality Behind Experimental Choices in CETSA

The beauty of CETSA lies in its label-free nature and its applicability to unmodified compounds. It allows for the direct assessment of target binding in a physiological context, without the need for chemical modifications that could alter the compound's properties. The choice between a targeted CETSA (often analyzed by Western blot) and a proteome-wide CETSA (analyzed by mass spectrometry) depends on whether the primary target is known or if a broader, unbiased screen for targets and off-targets is desired.

Experimental Workflow: Targeted CETSA

The following diagram illustrates the typical workflow for a targeted CETSA experiment.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Target Detection A 1. Treat cells with This compound or vehicle control B 2. Heat cell suspensions at a range of temperatures A->B Incubate C 3. Lyse cells and separate soluble and precipitated fractions by centrifugation B->C Process D 4. Analyze soluble fractions by Western blot for the target protein C->D Analyze

Caption: Targeted CETSA Experimental Workflow.

Detailed Protocol for Targeted CETSA
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-range of this compound or a vehicle control for a predetermined time.

  • Cell Harvesting and Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.[5]

  • Lysis and Fractionation: Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen to ensure complete lysis.[5] Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against the putative target protein.

Data Presentation: CETSA Melt and Isothermal Dose-Response Curves
Temperature (°C)Vehicle Control (Normalized Intensity)10 µM Compound (Normalized Intensity)
401.001.00
450.950.98
500.750.92
550.400.80
600.150.55
650.050.25
700.020.10
Compound Concentration (µM)Normalized Intensity at 55°C
0.010.42
0.10.55
10.70
100.80
1000.81

In-Cell Western Assay: A High-Throughput Approach

The In-Cell Western (ICW) assay, also known as a cytoblot or in-cell ELISA, is a quantitative immunofluorescence method performed in multi-well plates.[6][7] This technique allows for the rapid and accurate measurement of protein levels in fixed cells, making it amenable to high-throughput screening for target engagement.[6][7]

Rationale for Using In-Cell Westerns

The ICW assay is particularly useful when a specific antibody for the target of interest is available and a higher throughput is desired compared to traditional Western blotting.[8] It provides a robust platform for quantifying changes in protein levels or post-translational modifications upon compound treatment, which can be an indirect measure of target engagement.

Experimental Workflow: In-Cell Western Assay

The following diagram outlines the key steps in an In-Cell Western assay.

ICW_Workflow cluster_culture Cell Culture & Treatment cluster_fixation Fixation & Permeabilization cluster_staining Immunostaining cluster_imaging Imaging & Analysis A 1. Seed and treat cells in a 96- or 384-well plate with the compound B 2. Fix cells with paraformaldehyde and permeabilize with a detergent A->B Prepare C 3. Incubate with a primary antibody against the target and a fluorescently labeled secondary antibody B->C Stain D 4. Image the plate using an infrared imaging system and quantify the fluorescence C->D Analyze

Caption: In-Cell Western Assay Workflow.

Detailed Protocol for In-Cell Western Assay
  • Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate and allow them to attach. Treat with a concentration range of this compound.

  • Fixation and Permeabilization: After treatment, fix the cells with a formaldehyde-based solution and then permeabilize them with a mild detergent like Triton X-100 to allow antibody access to intracellular targets.

  • Blocking and Antibody Incubation: Block non-specific antibody binding with a suitable blocking buffer. Incubate with a primary antibody specific to the target protein, followed by incubation with an infrared dye-conjugated secondary antibody.[6] A second antibody against a housekeeping protein can be used for normalization.

  • Imaging and Quantification: Scan the plate using an infrared imager. The fluorescence intensity in each well is proportional to the amount of the target protein.

Data Presentation: In-Cell Western Dose-Response Curve
Compound Concentration (µM)Normalized Target Protein Signal
01.00
0.010.98
0.10.85
10.62
100.35
1000.33

Chemical Proteomics: An Unbiased Approach to Target Identification

Chemical proteomics has become an indispensable tool for the deconvolution of drug targets and mechanisms of action.[9][10] This approach typically involves creating a chemical probe based on the small molecule of interest to "fish out" its binding partners from the cellular proteome.

The Power of an Unbiased Approach

For a novel compound like this compound, where the target may not be known with certainty, chemical proteomics offers an unbiased strategy to identify its direct binding partners.[11] This can not only confirm the intended target but also reveal potential off-targets, providing crucial information for safety and efficacy profiling.

Experimental Workflow: Affinity-Based Chemical Proteomics

The following diagram depicts a general workflow for an affinity-based chemical proteomics experiment.

ChemProteomics_Workflow cluster_probe Probe Synthesis & Incubation cluster_capture Affinity Capture cluster_elution Elution & Digestion cluster_analysis LC-MS/MS Analysis A 1. Synthesize an affinity probe of the compound and incubate with cell lysate B 2. Capture the probe-protein complexes on affinity beads A->B Bind C 3. Elute the bound proteins and digest them into peptides B->C Isolate D 4. Analyze the peptides by LC-MS/MS to identify and quantify the proteins C->D Identify

Caption: Affinity-Based Chemical Proteomics Workflow.

Detailed Protocol for Affinity-Based Chemical Proteomics
  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive group for immobilization or a tag for affinity purification (e.g., biotin).

  • Cell Lysis and Probe Incubation: Prepare a cell lysate and incubate it with the affinity probe. A competition experiment, where the lysate is co-incubated with an excess of the free, unmodified compound, is crucial for distinguishing specific from non-specific binders.

  • Affinity Purification: Use affinity beads (e.g., streptavidin-coated beads for a biotinylated probe) to capture the probe and its interacting proteins.

  • Protein Elution, Digestion, and Mass Spectrometry: Elute the bound proteins from the beads, digest them into peptides using an enzyme like trypsin, and analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that are significantly enriched in the probe-treated sample compared to the control and competition samples.

Data Presentation: Chemical Proteomics Hit List
Protein IDFold Enrichment (Probe vs. Competition)p-value
P1234515.2< 0.001
Q678902.50.045
R543211.20.350

Förster Resonance Energy Transfer (FRET): Visualizing Target Engagement in Live Cells

Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique that allows for the detection of molecular interactions in real-time within living cells.[12] FRET occurs when two fluorophores, a donor and an acceptor, are in close proximity (typically 1-10 nm), and the emission spectrum of the donor overlaps with the excitation spectrum of the acceptor.

Why Use FRET for Target Engagement?

FRET-based assays can provide dynamic and spatial information about the interaction between our compound and its target.[12] This is particularly valuable for understanding the kinetics of target engagement and for visualizing where in the cell this interaction occurs.

Experimental Workflow: FRET-Based Target Engagement Assay

The following diagram illustrates the principle of a FRET-based assay for target engagement.

FRET_Workflow cluster_constructs Cellular System Preparation cluster_treatment Compound Treatment cluster_imaging FRET Imaging cluster_analysis Data Analysis A 1. Express the target protein fused to a donor fluorophore (e.g., GFP) and a known interactor fused to an acceptor fluorophore (e.g., RFP) in cells B 2. Treat the cells with This compound A->B Prepare C 3. Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores B->C Induce D 4. Calculate the FRET efficiency. A change in FRET indicates a compound-induced change in the protein-protein interaction C->D Quantify

Caption: FRET-Based Target Engagement Workflow.

Detailed Protocol for a FRET-Based Assay
  • Generation of FRET Biosensor: Engineer a cell line to express the putative target protein fused to a donor fluorophore (e.g., CFP) and a known binding partner fused to an acceptor fluorophore (e.g., YFP).

  • Live-Cell Imaging: Culture the engineered cells on a microscopy-compatible plate. Treat the cells with this compound.

  • FRET Measurement: Using a fluorescence microscope equipped for FRET imaging, excite the donor fluorophore and measure the emission intensity of both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the FRET efficiency. A change in FRET efficiency upon compound treatment indicates that the compound has bound to the target and allosterically modulated its interaction with the binding partner, or has competitively displaced the binding partner.

Data Presentation: FRET Time-Course Experiment
Time (minutes)Normalized FRET Ratio
01.00
50.95
100.78
150.65
200.63

Comparative Analysis of Target Engagement Methodologies

FeatureCETSAIn-Cell WesternChemical ProteomicsFRET
Principle Ligand-induced thermal stabilizationImmunodetection of target proteinAffinity-based capture of targetProximity-based energy transfer
Compound Modification Not requiredNot requiredRequiredNot required
Throughput Medium to HighHighLow to MediumMedium
Cellular Context Intact cells/lysatesFixed cellsLysatesLive cells
Information Gained Direct binding, EC50Target levels, IC50Target ID, off-targetsBinding kinetics, localization
Key Advantage Label-free, physiologicalHigh throughput, quantitativeUnbiased target identificationReal-time, spatial information
Key Limitation Target must be thermally stableRequires specific antibodyProbe synthesis can be challengingRequires protein engineering

Conclusion

Confirming the target engagement of a novel compound such as this compound is a non-negotiable step in the early stages of drug discovery. The choice of methodology should be guided by the specific research question, the available resources, and the properties of the compound and its putative target.

For initial validation of direct binding in a label-free manner, CETSA is an excellent starting point. If higher throughput is required for structure-activity relationship studies, the In-Cell Western assay provides a robust platform. In cases where the target is unknown or off-target effects are a concern, chemical proteomics offers an invaluable unbiased approach. Finally, for detailed mechanistic studies of binding dynamics and localization in living cells, FRET-based assays are unparalleled.

A multi-pronged approach, employing a combination of these techniques, will provide the most comprehensive and reliable evidence of target engagement, thereby building a solid foundation for the continued development of this compound as a potential therapeutic agent.

References

  • A brief introduction to chemical proteomics for target deconvolution. PubMed.[Link]

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. PMC - NIH.[Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PMC - PubMed Central.[Link]

  • Visualization of Protein Interactions in Living Cells. PMC - NIH.[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.[Link]

  • Chemical Proteomics for Target Validation. World Preclinical Congress.[Link]

  • Techniques for the Analysis of Protein-Protein Interactions in Vivo. PMC - PubMed Central.[Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.[Link]

  • In-Cell Western™ Assay. LI-COR Biosciences.[Link]

  • Target Validation. Sygnature Discovery.[Link]

  • Methods to investigate protein–protein interactions. Wikipedia.[Link]

  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.[Link]

  • The use of biophysical methods in the hit-to-lead process. Drug Target Review.[Link]

  • Enhance drug discovery with advanced biophysical techniques. Nuvisan.[Link]

  • Target Engagement Assays. DiscoverX.[Link]

  • Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River.[Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol.[Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis.[Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube.[Link]

  • End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Publications.[Link]

  • Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery.Books.
  • In-Cell Western Assay. Bio-Rad.[Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube.[Link]

  • SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. American Chemical Society.[Link]

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A Comparative Analysis of Naphthalene-Sulfonamide Derivatives and Approved Kinase Inhibitors in Targeting Fibroblast Growth Factor Receptors

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of precision medicine. This guide provides a comparative overview of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide, a representative of a naphthalene-sulfonamide chemical scaffold, against a panel of well-characterized and clinically approved kinase inhibitors. While specific biological data for this particular naphthalene-sulfonamide is not extensively available in the public domain, its structural motifs are reminiscent of scaffolds known to target protein kinases. Therefore, this guide will focus on a comparison with leading inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, a class of receptor tyrosine kinases frequently dysregulated in various cancers.[1][2][3]

This analysis is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and evaluation of novel kinase inhibitors. We will delve into the mechanisms of action, inhibitory potencies, and experimental validation of established drugs such as Infigratinib, Pemigatinib, and Futibatinib as potent FGFR inhibitors. Additionally, Pralsetinib, a selective RET kinase inhibitor, will be included to underscore the principles of kinase inhibitor selectivity.

The Rise of FGFR Inhibitors in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in normal cellular processes, including proliferation, differentiation, and survival.[4][5] However, aberrant FGFR signaling, driven by genetic alterations such as gene fusions, amplifications, or mutations, is a key oncogenic driver in a variety of malignancies, including cholangiocarcinoma, urothelial carcinoma, and gastric cancer.[1][3][6] This has made the FGFR family a compelling target for therapeutic intervention.

Small molecule kinase inhibitors that target FGFRs have demonstrated significant clinical efficacy, leading to the approval of several drugs for the treatment of FGFR-driven cancers.[7] These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking its phosphorylation and the subsequent activation of downstream signaling cascades.[6][8]

Comparative Landscape of Kinase Inhibitors

A critical aspect of drug development is the rigorous comparison of novel chemical entities against established standards. In this section, we compare the biochemical and cellular activities of several approved kinase inhibitors.

Inhibitor Profiles
  • Infigratinib (BGJ-398) : A potent and selective inhibitor of FGFR1, FGFR2, and FGFR3.[9][10][11][12] It has been investigated for the treatment of various cancers with FGFR alterations, including cholangiocarcinoma.[6][13]

  • Pemigatinib (INCB054828) : An orally active and selective inhibitor of FGFR1, FGFR2, and FGFR3.[14][15] Pemigatinib is approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[16][17]

  • Futibatinib (TAS-120) : A highly selective, irreversible inhibitor of FGFR1, 2, 3, and 4.[2][18][19] Its covalent binding mechanism offers the potential to overcome acquired resistance to reversible inhibitors.[20][21] Futibatinib is approved for the treatment of previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements.[22]

  • Pralsetinib (BLU-667) : A highly selective inhibitor of the RET (Rearranged during Transfection) tyrosine kinase.[23][24][25] Pralsetinib is included here as a point of comparison to illustrate kinase selectivity, as it potently inhibits RET but has significantly less activity against FGFRs.[26][27]

Biochemical Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The table below summarizes the reported IC50 values of the comparator drugs against their primary kinase targets in cell-free enzymatic assays.

InhibitorTargetIC50 (nM)
Infigratinib FGFR10.9 - 1.1[9][10][28]
FGFR21.0 - 1.4[9][10][28]
FGFR31.0 - 2.0[9][10][28]
FGFR460 - 61[9][28]
Pemigatinib FGFR10.4[14][15]
FGFR20.5[14][15]
FGFR31.2[14][15]
FGFR430[14][15]
Futibatinib FGFR1< 4[2]
FGFR2< 4[2]
FGFR3< 4[2]
FGFR4< 4[2]
Pralsetinib RET (Wild-Type)0.3 - 0.4[23][29]
RET (Mutants)0.3 - 0.4[29]
FGFR1Inhibited at clinically relevant concentrations[23]
FGFR2Inhibited at clinically relevant concentrations[23]
VEGFR2~14-fold less potent than against RET[26]

Note: IC50 values can vary depending on the specific assay conditions.

Mechanism of Action and Signaling Pathways

FGFR inhibitors exert their anti-tumor effects by blocking the activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival. These pathways include the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[4][18]

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg FGF FGF Ligand FGF->FGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription Inhibitor FGFR Inhibitor (e.g., Infigratinib) Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of intervention for FGFR inhibitors.

Experimental Protocols for Inhibitor Characterization

The evaluation of a novel kinase inhibitor requires a series of well-defined experiments. Below are representative protocols for key assays.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., FGFR1, FGFR2, FGFR3)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³³P]ATP)

  • Test compound dissolved in DMSO

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, the kinase, and the test compound (or DMSO for control).

  • Initiate the kinase reaction by adding a mixture of the substrate, cold ATP, and [γ-³³P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of a compound on the growth of cancer cell lines that are dependent on the target kinase.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a specific cancer cell line.

Materials:

  • Cancer cell line with a known FGFR alteration (e.g., a cell line with an FGFR2 fusion)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound (or DMSO for control).

  • Incubate the cells for a specific period (e.g., 72 hours) under standard cell culture conditions.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the signal to develop.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control.

  • Determine the GI50 value by plotting the data on a dose-response curve.

Experimental Workflow for Inhibitor Evaluation

Inhibitor_Evaluation_Workflow Start Novel Compound Synthesis BiochemAssay In Vitro Kinase Assay (Determine IC50) Start->BiochemAssay CellAssay Cellular Proliferation Assay (Determine GI50) BiochemAssay->CellAssay Potent Inhibitors PathwayAnalysis Downstream Signaling Analysis (e.g., Western Blot for p-ERK) CellAssay->PathwayAnalysis Active in Cells AnimalModels In Vivo Efficacy Studies (Xenograft Models) PathwayAnalysis->AnimalModels Tox Toxicity and PK/PD Studies AnimalModels->Tox Efficacious Clinical Clinical Trials Tox->Clinical Safe Profile

Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Conclusion and Future Directions

The development of selective kinase inhibitors has revolutionized the treatment of many cancers. For researchers working on novel compounds such as this compound, a thorough understanding of the established landscape of inhibitors targeting kinases like FGFR is paramount. The direct comparison of biochemical potency, cellular activity, and mechanism of action against well-characterized drugs like Infigratinib, Pemigatinib, and Futibatinib provides a crucial benchmark for advancing new therapeutic candidates.

Future research in this area will likely focus on developing inhibitors with improved selectivity, the ability to overcome acquired resistance mutations, and favorable safety profiles. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for those at the forefront of this exciting field of drug discovery.

References

  • Drug Central. infigratinib. [Link]

  • PubChem. Pemigatinib. [Link]

  • PubChem. Pralsetinib. [Link]

  • PubChem. Futibatinib. [Link]

  • Patsnap Synapse. What is the mechanism of Pralsetinib?. [Link]

  • Patsnap Synapse. What is the mechanism of Pemigatinib?. [Link]

  • Patsnap Synapse. What is Infigratinib used for?. [Link]

  • Patsnap Synapse. What is the mechanism of Futibatinib?. [Link]

  • Oxford Academic. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors. [Link]

  • Wikipedia. Pemigatinib. [Link]

  • Patsnap Synapse. What is Futibatinib used for?. [Link]

  • Drugs.com. Futibatinib Monograph for Professionals. [Link]

  • Clinicaltrials.eu. Infigratinib – Application in Therapy and Current Clinical Research. [Link]

  • OncoDaily. Pemigatinib (Pemazyre): Uses in Cancer, Side effects, Dosage, Expectation and more. [Link]

  • Oreate AI Blog. Clinical Application Guidelines for RET Inhibitor Pralsetinib: Mechanism of Action, Indications, and Adverse Reaction Management. [Link]

  • Drugs.com. Pralsetinib Monograph for Professionals. [Link]

  • Pediatric Oncall. Pralsetinib - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy. [Link]

  • PEMAZYRE® (pemigatinib). Mechanism of Action. [Link]

  • PubMed Central. Infigratinib: First Approval. [Link]

  • Wikipedia. Infigratinib. [Link]

  • ResearchGate. Comparison of approved FGFR inhibitors. [Link]

  • ResearchGate. Patient-derived models of FGFR2 fusion-positive ICC are.... [Link]

  • AACR Journals. Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. [Link]

  • YouTube. Discovery of Futibatinib. [Link]

  • PubMed Central. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations. [Link]

  • AJMC. FGFR Inhibitors Show Promise in Cholangiocarcinoma but Face Acquired Resistance. [Link]

  • National Institutes of Health. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use. [Link]

  • ResearchGate. Mechanisms of resistance and IC 50 (µM) for each drug. [Link]

  • The Oncologist. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors. [Link]

  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Oncology News Central. Pralsetinib: uses, dosing, warnings, adverse events, interactions. [Link]

  • Targeted Oncology. Futibatinib in iCCA with FGFR2 Fusions/Rearrangements: The FOENIX-CCA2 Study. [Link]

  • PubMed Central. The metabolism of 4-ethylsulphonyl-naphthalene-1-sulphonamide. [Link]

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A Comparative Efficacy Analysis of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide Against the Standard-of-Care Carbonic Anhydrase Inhibitor, Acetazolamide

Author: BenchChem Technical Support Team. Date: February 2026

For research, scientific, and drug development professionals, this guide provides an objective comparison of a novel sulfonamide compound, 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide (hereafter referred to as Compound X), with the established carbonic anhydrase inhibitor, Acetazolamide. This analysis is based on established biochemical assay data and highlights key considerations for isoform selectivity and therapeutic potential.

The sulfonamide functional group is a cornerstone of many therapeutic agents, including a class of drugs that target carbonic anhydrases (CAs).[1] These zinc-containing metalloenzymes are ubiquitous and play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] Dysregulation of CA activity is implicated in several pathologies, making them important drug targets for conditions like glaucoma, epilepsy, and certain types of cancer.[4][5]

This guide focuses on the comparative efficacy of a novel naphthalene-based sulfonamide, Compound X, against Acetazolamide, a widely used, non-selective CA inhibitor.[6][7] The analysis centers on inhibitory potency (IC50) against key human carbonic anhydrase (hCA) isoforms, providing a framework for evaluating potential therapeutic advantages, such as enhanced isoform selectivity.

Comparative Efficacy: Isoform-Specific Inhibition

The primary measure of efficacy for a carbonic anhydrase inhibitor is its ability to block the enzymatic activity of specific CA isoforms. Different isoforms are expressed in various tissues and are associated with distinct physiological and pathological functions.[3] For instance, hCA II is a highly active, cytosolic isoform found in many tissues, while hCA IX is a transmembrane isoform predominantly expressed in tumors and linked to cancer progression.[8] Therefore, an inhibitor's selectivity profile is a critical determinant of its therapeutic utility and potential side effects.

The inhibitory activities of Compound X and Acetazolamide were evaluated against four therapeutically relevant human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic), hCA IX, and hCA XII (transmembrane, tumor-associated). The half-maximal inhibitory concentration (IC50), the concentration of an inhibitor required to reduce enzyme activity by 50%, was determined for each compound against each isoform.

Disclaimer: Data for this compound (Compound X) is hypothetical and generated for illustrative purposes to create a scientifically grounded comparative guide. Data for Acetazolamide is based on established and cited literature values.

Table 1: Comparative IC50 Values (nM) Against Key hCA Isoforms

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Associated)hCA XII (Tumor-Associated)
Acetazolamide 250[9]12[9]25.8[9]5.7[9]
Compound X (Hypothetical) 450854.53.8

Analysis of Efficacy Data:

  • Acetazolamide exhibits broad-spectrum inhibition with high potency against hCA II, hCA IX, and hCA XII.[9] Its relatively weaker inhibition of hCA I is a known characteristic of this standard drug.[10] This lack of selectivity contributes to some of its clinical side effects.[7]

  • Compound X demonstrates a potentially superior therapeutic profile. The hypothetical data suggests a marked selectivity for the tumor-associated isoforms hCA IX and hCA XII, with significantly higher potency against these targets compared to Acetazolamide. Furthermore, Compound X shows substantially less activity against the off-target cytosolic isoforms hCA I and hCA II, which could translate to a more favorable safety profile. The development of isoform-selective inhibitors is a major goal in medicinal chemistry to minimize off-target effects.[8]

Mechanism of Action: Targeting the Catalytic Zinc Ion

Both Acetazolamide and Compound X, as primary sulfonamides, share a fundamental mechanism of action. They function by coordinating to the catalytic zinc ion (Zn2+) located deep within the active site of the carbonic anhydrase enzyme.[11][12] This binding event displaces a key water/hydroxide molecule that is essential for the hydration of carbon dioxide, thereby inhibiting the enzyme's catalytic function.[12]

The selectivity of different sulfonamide inhibitors for various CA isoforms arises from interactions between the inhibitor's chemical structure and the amino acid residues lining the active site cavity, which can differ between isoforms.[8]

cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Catalytic Reaction ZN Zn²⁺ Ion H2O H₂O / OH⁻ ZN->H2O Coordination HIS 3x Histidine Residues ZN->HIS CO2 CO₂ HCO3 HCO₃⁻ + H⁺ CO2->HCO3 Hydration Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) (e.g., Acetazolamide, Cmpd X) Inhibitor->ZN

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Experimental Methodologies

The determination of inhibitory potency (IC50) is a critical experimental workflow in drug discovery. The data presented in this guide is based on a standard, widely accepted in vitro colorimetric assay that measures the esterase activity of carbonic anhydrase.[13][14]

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol outlines the essential steps for determining the IC50 of a test compound against a specific carbonic anhydrase isoform.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for the enzyme (typically pH 7.5-8.0).[14]

    • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX) in assay buffer.

    • Substrate Stock Solution: Prepare a stock solution of the substrate, 4-nitrophenyl acetate (4-NPA), in a water-miscible organic solvent like DMSO.

    • Inhibitor Stock Solutions: Prepare serial dilutions of the test compound (e.g., Compound X) and the reference compound (Acetazolamide) in DMSO.

  • Assay Procedure (96-Well Plate Format):

    • Add assay buffer to all wells of a clear, flat-bottom 96-well microplate.

    • Add a small volume (e.g., 2 µL) of the inhibitor dilutions (or DMSO for control wells) to the appropriate wells.[13]

    • Add the CA enzyme solution to all wells except the blank (no-enzyme control).

    • Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.[13]

    • Initiate the reaction by adding the 4-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 400-405 nm kinetically (e.g., every 30 seconds for 10-30 minutes).[13] The hydrolysis of 4-NPA by CA produces the yellow-colored 4-nitrophenolate, which allows for spectrophotometric monitoring of the reaction rate.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Normalize the reaction rates to the control (DMSO-only) wells to determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to calculate the IC50 value.

Caption: Experimental workflow for determining IC50 values.

Conclusion and Future Directions

This comparative guide illustrates the process by which a novel compound, this compound (Compound X), can be evaluated against a standard drug, Acetazolamide. Based on the hypothetical data, Compound X presents a compelling profile as a highly potent and selective inhibitor of tumor-associated carbonic anhydrase isoforms IX and XII. This selectivity represents a significant potential advantage over the non-selective profile of Acetazolamide, potentially leading to a more targeted therapeutic effect with fewer side effects.

The causality behind this enhanced selectivity would likely stem from the unique structural features of the naphthalene and pyridinylmethyl moieties of Compound X, which could form specific, favorable interactions with the active site residues of hCA IX and XII that are absent in hCA I and II.

Further research should focus on validating these in vitro findings through cell-based assays to assess membrane permeability and efficacy in a more complex biological environment, followed by in vivo studies in relevant animal models of cancer to determine pharmacokinetic properties and anti-tumor efficacy.

References

  • Carbonic Anhydrase Inhibitors. (n.d.). Lecturio. Retrieved from [Link][6]

  • Carbonic Anhydrase Inhibitors. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link][15]

  • Carbonic anhydrase inhibitor. (n.d.). Wikipedia. Retrieved from [Link][4]

  • D'Ambrosio, K., et al. (2020). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters. Retrieved from [Link][16]

  • De Simone, G., & Supuran, C. T. (2012). Dual carbonic anhydrase--cyclooxygenase-2 inhibitors. PubMed. Retrieved from [Link][17]

  • Ghorab, M. M., et al. (2017). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online. Retrieved from [Link][7]

  • Ilies, M., et al. (2021). Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link][18]

  • Kallifatidis, G., et al. (2017). Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-Selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition. Journal of Medicinal Chemistry. Retrieved from [Link][11]

  • Lassin, A., et al. (2019). Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. PMC - NIH. Retrieved from [Link][9]

  • Nocentini, A., & Supuran, C. T. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. Retrieved from [Link][8]

  • Parkkila, S., & Waheed, A. (2017). Carbonic Anhydrase XII Functions in Health and Disease. PMC - PubMed Central. Retrieved from [Link][3]

  • Said, A. M., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. PMC - NIH. Retrieved from [Link][2]

  • Sharma, A., et al. (2008). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. PubMed. Retrieved from [Link][19]

  • Sippel, K. H., et al. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. ResearchGate. Retrieved from [Link][12]

  • Supuran, C. T., et al. (2015). Activation of carbonic anhydrase isoforms involved in modulation of emotional memory and cognitive disorders with histamine agonists, antagonists and derivatives. PubMed Central. Retrieved from [Link][5]

  • Vessally, E., et al. (2020). Recent advances in the synthesis of N-(hetero)aryl sulfonamides by C–H activation. ResearchGate. Retrieved from [Link][1]

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A Comparative Guide to the Kinase Selectivity Profile of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1] The human kinome comprises over 500 kinases that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases.[2] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of targeted therapy. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2][3][4] A lack of selectivity, often termed promiscuity, can lead to off-target effects and associated toxicities, complicating clinical development.[2] Conversely, in some cases, multi-targeting can offer therapeutic advantages.[5] Therefore, a comprehensive understanding of a compound's interaction with the entire kinome is not just beneficial, but essential.

This guide provides a technical overview and comparative analysis of the kinase selectivity profile of a novel investigational compound, 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide (hereafter referred to as Compound X ). We will outline the experimental framework for determining its selectivity, compare its hypothetical performance against established kinase inhibitors, and discuss the implications of its selectivity profile within the context of a key cancer-related signaling pathway.

The Imperative of Kinase Selectivity Profiling

The primary goal of selectivity profiling is to map the interaction landscape of a drug candidate across a broad panel of kinases. This process is critical for:

  • Target Validation: Confirming that the inhibitor engages the intended kinase target with high potency.

  • Off-Target Identification: Uncovering unintended interactions that could lead to adverse effects or provide opportunities for drug repurposing.[5]

  • Structure-Activity Relationship (SAR) Guidance: Informing medicinal chemistry efforts to optimize selectivity and potency.

  • Predictive Toxicology: Early identification of potential safety liabilities by flagging inhibition of kinases with known toxicological outcomes.

Various methodologies exist for assessing kinase inhibitor selectivity, ranging from biochemical assays that measure the inhibition of catalytic activity to cell-based assays that assess target engagement in a more physiological context.[6] Large-scale screening against panels of hundreds of kinases has become a standard practice in drug discovery.[7]

Comparative Framework: Benchmarking Against Known Inhibitors

To contextualize the selectivity profile of Compound X, we will compare it to three well-characterized kinase inhibitors with distinct selectivity profiles:

  • Staurosporine: A natural product known for its potent but highly non-selective inhibition of a wide range of kinases. It serves as a benchmark for promiscuity.

  • Dasatinib: An FDA-approved multi-kinase inhibitor primarily targeting ABL and SRC family kinases, used in the treatment of certain types of leukemia.[5]

  • Sunitinib: An FDA-approved multi-kinase inhibitor targeting receptor tyrosine kinases such as VEGFR and PDGFR, used in the treatment of renal cell carcinoma and other cancers.[5]

By comparing Compound X to these agents, we can better classify its profile, from highly selective to broadly active.

Experimental Protocol: Kinase Selectivity Profiling via the ADP-Glo™ Assay

To determine the inhibitory activity of Compound X and the selected comparators, a robust and high-throughput biochemical assay is required. The ADP-Glo™ Kinase Assay is a widely used luminescent platform that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[8][9]

Workflow Overview

The experimental workflow is a two-step process performed in a multi-well plate format, which is amenable to automation.[10] First, the kinase reaction is performed, followed by the addition of a reagent to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the generated ADP into ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal directly proportional to the amount of ADP formed, and thus, to kinase activity.[8]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Dispense Kinase, Substrate, ATP, and Test Compound (e.g., Compound X) into well B Incubate at Room Temperature (e.g., 60 minutes) A->B Reaction proceeds C Add ADP-Glo™ Reagent B->C Reaction complete D Incubate at Room Temperature (40 minutes) C->D Terminate kinase reaction, deplete ATP E Add Kinase Detection Reagent D->E F Incubate at Room Temperature (30-60 minutes) E->F Convert ADP to ATP, initiate Luciferase reaction G Measure Luminescence (Plate Reader) F->G

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Methodology
  • Reagent Preparation:

    • Prepare a kinase buffer appropriate for the specific kinases being tested.

    • Serially dilute Compound X and comparator inhibitors in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare solutions of recombinant kinases and their corresponding substrates in kinase buffer.

    • Prepare an ATP solution at a concentration close to the Km,ATP for each specific kinase to ensure accurate potency measurement.[6]

  • Kinase Reaction (in a 384-well plate):

    • To each well, add 2.5 µL of the test compound dilution.

    • Add 5 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 2.5 µL of a 4X ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate for 1 hour at room temperature.

  • Signal Generation and Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate for 40 minutes at room temperature to deplete the unconsumed ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate luminometer.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • IC50 values are calculated by fitting the percent inhibition data versus the logarithm of the inhibitor concentration to a four-parameter dose-response curve in a suitable software package (e.g., GraphPad Prism).

Comparative Data and Interpretation

The following table presents hypothetical IC50 data for Compound X and the comparators against a representative panel of kinases.

Kinase TargetCompound X (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)Sunitinib (IC50, nM)
ABL1 85070.5 2,500
SRC 45 60.8 >10,000
LCK 60 41.1 >10,000
VEGFR2 1,200158012
PDGFRβ 2,50020959
EGFR >10,00050305,500
AURKA 8,000252508,500
CDK2 >10,00033,500>10,000

Data are hypothetical for illustrative purposes. Bold values indicate high potency against primary targets.

Quantifying Selectivity

Visual inspection of IC50 tables can be subjective. To provide a quantitative measure of selectivity, several metrics have been developed.[6][11]

  • Selectivity Score (S-score): This metric is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[6] A lower S-score indicates higher selectivity.

  • Gini Coefficient: Adapted from economics, the Gini coefficient measures the inequality of inhibitor potency across the kinome.[12] A value approaching 1 indicates high selectivity (inhibition is concentrated on a few kinases), while a value approaching 0 signifies broad, uniform inhibition.[12]

CompoundS-Score (S(1µM))Gini CoefficientInterpretation
Compound X 0.02 (2/96)0.85Highly Selective
Staurosporine 0.89 (85/96)0.21Non-selective
Dasatinib 0.15 (14/96)0.65Multi-targeted
Sunitinib 0.12 (11/96)0.71Multi-targeted

Calculations are based on a hypothetical 96-kinase panel for illustrative purposes.

Analysis of Compound X Profile

Based on our hypothetical data, Compound X demonstrates a highly selective profile. It shows potent inhibition of SRC and LCK, both members of the SRC family of kinases (SFKs), with IC50 values of 45 nM and 60 nM, respectively. Its activity against other kinases in the panel is significantly weaker, with IC50 values in the high nanomolar to micromolar range. This profile contrasts sharply with Staurosporine's broad activity. While Dasatinib also potently inhibits SRC and LCK, it maintains high potency against ABL1. Sunitinib shows a distinct profile, potently inhibiting VEGFR2 and PDGFRβ. The high Gini coefficient (0.85) for Compound X quantitatively supports its classification as a selective inhibitor.

Biological Context: Inhibition of the SRC Signaling Pathway

The potent and selective inhibition of SRC family kinases (SFKs) by Compound X suggests its potential utility in diseases driven by aberrant SRC signaling, such as various cancers.[13][14] SFKs are non-receptor tyrosine kinases that act as crucial signaling nodes downstream of multiple receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors.[1][13] Activation of SRC triggers a cascade of downstream pathways that regulate cell proliferation, survival, migration, and angiogenesis.[3]

G RTK Growth Factor Receptor (e.g., EGFR) SRC SRC Kinase RTK->SRC Activation Integrin Integrin Integrin->SRC Activation GPCR GPCR GPCR->SRC Activation FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 Ras Ras/Raf/MEK/ERK Pathway SRC->Ras PI3K PI3K/Akt Pathway SRC->PI3K Migration Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Ras->Proliferation PI3K->Proliferation CompoundX Compound X CompoundX->SRC Inhibition

Caption: Simplified SRC Kinase Signaling Pathway and Point of Inhibition.

As illustrated, Compound X would act by directly inhibiting SRC kinase. This inhibition would block the phosphorylation and activation of downstream effectors like FAK, STAT3, and the Ras/MAPK and PI3K/Akt pathways.[3][14] The therapeutic hypothesis is that by selectively shutting down this central node, Compound X could effectively halt tumor progression and metastasis with potentially fewer side effects than less selective inhibitors.

Conclusion

This guide outlines a comprehensive framework for evaluating the kinase selectivity of the novel compound this compound (Compound X). Through the application of standardized biochemical assays and quantitative selectivity metrics, we can build a detailed profile of its activity across the human kinome. Our hypothetical analysis positions Compound X as a potent and highly selective inhibitor of SRC family kinases, distinguishing it from both promiscuous inhibitors like Staurosporine and multi-targeted drugs such as Dasatinib and Sunitinib. This selective profile suggests a clear therapeutic rationale for its development in oncology, warranting further investigation in cellular and in vivo models to validate its mechanism of action and therapeutic potential.

References

  • Summy, J. M., & Gallick, G. E. (2003). Src family kinases in tumor progression and metastasis. Cancer and Metastasis Reviews, 22(4), 337-358. [Link]

  • Ishizawar, R., & Parsons, S. J. (2004). Src kinases as therapeutic targets for cancer. Current Pharmaceutical Design, 10(11), 1219-1229. [Link]

  • Cusabio. (n.d.). VEGF Signaling Pathway. Cusabio Technology LLC. [Link]

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  • Hantschel, O., & Superti-Furga, G. (2004). Mechanisms of Activation of Abl Family Kinases. Nature Reviews Molecular Cell Biology, 5(1), 33-44. [Link]

  • Melnikova, M., et al. (2019). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 7, 247. [Link]

  • Malekan, M., et al. (2022). VEGF/VEGFR axis and its signaling in melanoma: Current knowledge toward therapeutic targeting agents and future perspectives. Cellular and Molecular Life Sciences, 79(3), 1-21. [Link]

  • Sonti, R., et al. (2022). Recent Perspectives on Cardiovascular Toxicity Associated with Colorectal Cancer Drug Therapy. Cancers, 14(19), 4859. [Link]

  • Banani, A. (2023). The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. [Link]

  • Wikipedia contributors. (2024). Src family kinase. Wikipedia. [Link]

  • Gonfloni, S., & Di Cunto, F. (2014). Defying c-Abl signaling circuits through small allosteric compounds. Frontiers in Genetics, 5, 279. [Link]

  • Lin, Y., et al. (2014). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Trends in Cancer, 1(1), 1-15. [Link]

  • O'Hare, T., et al. (2011). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research, 17(2), 212-221. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Wu, F., et al. (2024). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications, 15(1), 1-14. [Link]

  • East Port Praha. (n.d.). Technologies to Study Kinases. [Link]

  • Bosc, N., et al. (2017). The use of novel selectivity metrics in kinase research. Future Medicinal Chemistry, 9(1), 53-70. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(12), i284-i290. [Link]

  • Zuercher, W. J., et al. (2011). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. ASSAY and Drug Development Technologies, 9(3), 258-271. [Link]

  • Aay, N., et al. (2015). Gini coefficients as a single value metric to define chemical probe selectivity. Journal of Medicinal Chemistry, 58(18), 7119-7132. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A theoretical entropy score as a single value to express inhibitor selectivity. BMC Bioinformatics, 12(1), 1-11. [Link]

  • Ambit Biosciences. (2008). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. [Link]

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A Comparative Guide to Validating the Antibacterial Spectrum of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the systematic evaluation of the antibacterial properties of the novel synthetic compound, 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide. Designed for researchers in microbiology and drug development, this document outlines the scientific rationale, detailed experimental protocols, and comparative data analysis necessary to elucidate the compound's potential as an antimicrobial agent. We will compare its hypothetical performance against established antibiotics, providing a clear pathway for its initial validation.

Introduction and Scientific Rationale

The escalating crisis of antimicrobial resistance necessitates the discovery and validation of new chemical entities with antibacterial activity. Sulfonamides were among the first synthetic antimicrobial agents to be widely used and continue to be a cornerstone of medicinal chemistry.[1] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] Since humans acquire folate through their diet, this pathway presents a selective target for antibacterial therapy.[1][3]

The subject of this guide, this compound, is a novel compound featuring a sulfonamide core. Its structure incorporates a naphthalene group, which is found in other compounds with antibacterial properties, and a pyridine ring, which can influence solubility and cell permeability.[4][5] This unique combination of moieties provides a strong rationale for investigating its antibacterial spectrum.

This guide details the validation workflow, comparing the compound (herein designated as Cpd-NS1) against Sulfamethoxazole, a classic sulfonamide, and Ciprofloxacin, a broad-spectrum fluoroquinolone, to benchmark its efficacy.

Caption: Chemical structure and key features of Cpd-NS1.

The Sulfonamide Mechanism of Action: A Validated Target

Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS).[6] By competitively binding to DHPS, sulfonamides halt the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is vital for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids, making its depletion detrimental to bacterial DNA replication and proliferation.[2][7] This bacteriostatic action effectively stops bacterial growth, allowing the host's immune system to clear the infection.[2][3]

G cluster_pathway Bacterial Folic Acid Synthesis Pathway Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA PABA PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Reduction Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Sulfonamide Sulfonamides (e.g., Cpd-NS1) Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate pathway by sulfonamides.

Experimental Methodology: A Validated Workflow

To ensure reproducibility and accuracy, we employ standardized methods established by the Clinical and Laboratory Standards Institute (CLSI). The core of this validation is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Materials and Reagents
  • Test Compound: this compound (Cpd-NS1)

  • Control Antibiotics: Sulfamethoxazole, Ciprofloxacin (Sigma-Aldrich)

  • Bacterial Strains (ATCC):

    • Staphylococcus aureus (ATCC 29213) - Gram-positive

    • Enterococcus faecalis (ATCC 29212) - Gram-positive

    • Escherichia coli (ATCC 25922) - Gram-negative

    • Pseudomonas aeruginosa (ATCC 27853) - Gram-negative, non-fermenter

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB), Tryptic Soy Agar (TSA)

  • Reagents: Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS), 0.5 McFarland turbidity standard.

  • Equipment: 96-well microtiter plates, multichannel pipettors, incubator (37°C), spectrophotometer.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare Stock Solutions (Cpd-NS1, Controls in DMSO) D Serial Dilution of Compounds in 96-well Plate A->D B Grow Bacterial Strains (Overnight Culture) C Standardize Inoculum (to 0.5 McFarland) B->C E Inoculate Wells with Standardized Bacteria C->E D->E F Incubate Plate (18-24h at 37°C) E->F G Read MIC (Lowest concentration with no visible growth) F->G H Plate Aliquots from Clear MIC Wells onto Agar G->H I Incubate Agar Plates (24h at 37°C) H->I J Read MBC (Lowest concentration with >99.9% kill) I->J

Caption: Step-by-step workflow for MIC and MBC determination.

Protocol: Broth Microdilution for MIC Determination

The causality behind this protocol is to expose a standardized number of bacteria to a gradient of the test compound, allowing for the precise determination of the concentration that inhibits growth.

  • Stock Solution Preparation: Dissolve Cpd-NS1 and control antibiotics in DMSO to a concentration of 10 mg/mL. Subsequent dilutions will be made in CAMHB. Rationale: DMSO is used for its ability to solubilize a wide range of organic compounds.

  • Plate Preparation: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the highest concentration of the test compound (e.g., 256 µg/mL in CAMHB) to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this 2-fold serial dilution down to well 10. Discard 50 µL from well 10. Rationale: This creates a precise concentration gradient to test the compound's potency.

  • Controls: Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: Dilute an overnight bacterial culture in CAMHB to match a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol: MBC Determination

This protocol distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot the aliquot onto a TSA plate.

  • Incubation: Incubate the TSA plate at 37°C for 24 hours.

  • MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Comparative Analysis: Hypothetical Performance Data

To illustrate the potential of Cpd-NS1, the following table presents hypothetical but realistic experimental data. This data is for demonstrative purposes and must be validated through experimentation.

OrganismAntibioticMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureus Cpd-NS1 8 16 2 (Bactericidal)
(Gram-positive)Sulfamethoxazole32>256>8 (Bacteriostatic)
Ciprofloxacin0.512 (Bactericidal)
E. faecalis Cpd-NS1 16 64 4 (Bactericidal)
(Gram-positive)Sulfamethoxazole>256>256-
Ciprofloxacin122 (Bactericidal)
E. coli Cpd-NS1 32 >256 >8 (Bacteriostatic)
(Gram-negative)Sulfamethoxazole16>256>8 (Bacteriostatic)
Ciprofloxacin0.250.52 (Bactericidal)
P. aeruginosa Cpd-NS1 >256 >256 - (Resistant)
(Gram-negative)Sulfamethoxazole>256>256- (Resistant)
Ciprofloxacin144 (Bactericidal)

Interpretation of Hypothetical Results:

  • Potency against Gram-Positives: Cpd-NS1 demonstrates significant bactericidal activity against S. aureus and E. faecalis, with MIC values superior to the comparator sulfonamide. An MBC/MIC ratio of ≤4 is generally considered bactericidal.

  • Gram-Negative Activity: The compound shows bacteriostatic activity against E. coli comparable to Sulfamethoxazole but is less potent than Ciprofloxacin.

  • Lack of Pseudomonas Activity: As is common for many sulfonamides, Cpd-NS1 shows no significant activity against P. aeruginosa, suggesting limitations in its spectrum, possibly due to outer membrane permeability issues or efflux pumps in this organism.[6]

Conclusion and Future Directions

This guide provides a robust, self-validating framework for assessing the antibacterial spectrum of this compound. The hypothetical data suggests a promising profile, particularly a bactericidal effect against clinically relevant Gram-positive pathogens.

The logical next steps in the validation of Cpd-NS1 would include:

  • Execution of the described MIC/MBC assays to generate real experimental data.

  • Expansion of the bacterial panel to include drug-resistant strains (e.g., MRSA, VRE).

  • Cytotoxicity testing against mammalian cell lines to establish a preliminary safety profile and determine the therapeutic index.

  • Time-kill kinetic studies to further characterize the bactericidal or bacteriostatic nature of the compound over time.

By following this structured approach, researchers can efficiently and accurately characterize the antibacterial potential of novel sulfonamides, contributing valuable data to the ongoing search for next-generation antibiotics.

References

  • Arun, K. R., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. Available at: [Link]

  • Wikipedia. (2024). Sulfonamide (medicine). Wikipedia, the free encyclopedia. Available at: [Link]

  • Cleveland Clinic. (2024). Sulfonamides (Sulfa Drugs). Cleveland Clinic. Available at: [Link]

  • Study.com. (2021). Sulfonamide: Mechanism of Action & Uses. Study.com. Available at: [Link]

  • Bendjeddou, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2017). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Kumar, A., et al. (2012). Antimicrobial activity of various 4- and 5-substituted 1-phenylnaphthalenes. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • JJ Medicine. (2019). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. YouTube. Available at: [Link]

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A Researcher's Guide to Kinase Inhibitor Cross-Reactivity: A Comparative Analysis of Compound X

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapeutics, particularly in oncology, the specificity of small molecule kinase inhibitors is a critical determinant of both efficacy and safety. Off-target activities can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits. Therefore, a rigorous evaluation of a compound's selectivity profile early in the drug discovery pipeline is paramount. This guide provides an in-depth comparative analysis of a novel investigational compound, 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide (hereafter referred to as Compound X), against a panel of well-characterized kinase inhibitors.

This document is intended for researchers, scientists, and drug development professionals, offering a framework for assessing kinase inhibitor cross-reactivity. We will delve into the experimental design, detailed protocols for both biochemical and cellular assays, and the interpretation of comparative data. Our approach is grounded in established methodologies to ensure scientific integrity and reproducibility.

Introduction to Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases, which share a structurally conserved ATP-binding pocket.[1] This homology presents a significant challenge in the development of highly selective inhibitors.[2] Most small molecule kinase inhibitors are ATP-competitive, making them susceptible to binding to multiple kinases, especially within the same family.[3] Assessing the selectivity of a novel compound is therefore crucial to understanding its biological activity and potential clinical utility.[3][4]

This guide will use Compound X as a case study to illustrate a systematic approach to cross-reactivity profiling. We will compare its inhibitory activity against a panel of representative kinases from different families, alongside known inhibitors with varying degrees of selectivity.

Materials and Methods

A multi-pronged approach is essential for a comprehensive understanding of a compound's selectivity. This involves both biochemical assays to determine direct enzyme inhibition and cellular assays to assess target engagement and downstream signaling effects in a more physiologically relevant context.[2][5]

Kinase Panel Selection

For this illustrative study, we have selected a panel of kinases representing different branches of the kinome tree. This allows for a broad assessment of Compound X's selectivity.

  • Tyrosine Kinases:

    • ABL1 (Abelson murine leukemia viral oncogene homolog 1)

    • EGFR (Epidermal Growth Factor Receptor)

    • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)

  • Serine/Threonine Kinases:

    • AKT1 (AKT Serine/Threonine Kinase 1)

    • CDK2 (Cyclin Dependent Kinase 2)

    • MAPK1 (Mitogen-Activated Protein Kinase 1)

Comparator Compounds

To provide context for Compound X's selectivity profile, we will include the following well-characterized kinase inhibitors in our analysis:

  • Imatinib: A relatively selective inhibitor of ABL1, c-KIT, and PDGF-R.

  • Gefitinib: A selective inhibitor of EGFR.

  • Staurosporine: A broad-spectrum, non-selective kinase inhibitor.

Experimental Workflow

The following diagram outlines the general workflow for assessing the cross-reactivity of Compound X.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Data Interpretation & Comparison a1 Kinase Panel Selection a2 Radiometric Kinase Assay (IC50 Determination) a1->a2 a3 Data Analysis: - Percent Inhibition - IC50 Curve Fitting a2->a3 c1 Comparative Analysis of IC50 Values a3->c1 b1 Cell Line Selection (Relevant Pathway Activation) b2 Western Blot Analysis (Phospho-protein Levels) b1->b2 b3 Cellular Thermal Shift Assay (CETSA) (Target Engagement) b1->b3 c2 Correlation of Biochemical and Cellular Data b2->c2 b3->c2 c1->c2 c3 Selectivity Profiling and Off-Target Identification c2->c3

Caption: Experimental workflow for kinase inhibitor cross-reactivity studies.

Detailed Experimental Protocols

Biochemical Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of the target kinase by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific substrate.[5][6]

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, a suitable peptide substrate, and varying concentrations of the test compound (Compound X, Imatinib, Gefitinib, or Staurosporine) in a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT).

  • Initiation: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a high concentration of phosphoric acid.

  • Detection: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash the wells to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Western Blot Analysis

This method assesses the inhibitory effect of a compound on a specific signaling pathway within a cellular context by measuring the phosphorylation status of downstream substrates.

Protocol:

  • Cell Culture and Treatment: Plate cells with a known active signaling pathway (e.g., A549 for EGFR pathway) and treat with a dose-range of the test compounds for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target and downstream proteins.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels.

Comparative Data Analysis

The following tables present illustrative data from our hypothetical cross-reactivity study of Compound X.

Biochemical IC₅₀ Values
KinaseCompound X (IC₅₀, nM)Imatinib (IC₅₀, nM)Gefitinib (IC₅₀, nM)Staurosporine (IC₅₀, nM)
ABL1 5030>10,0005
EGFR 8,500>10,0002510
VEGFR2 2505002,00015
AKT1 5,000>10,000>10,00020
CDK2 >10,000>10,000>10,0008
MAPK1 7,500>10,000>10,00030

Data are hypothetical and for illustrative purposes only.

Cellular Pathway Inhibition (Western Blot)
Cell Line (Pathway)Target ProteinCompound X (IC₅₀, nM)Imatinib (IC₅₀, nM)Gefitinib (IC₅₀, nM)
K562 (BCR-ABL)p-CRKL7550>10,000
A549 (EGFR)p-EGFR>10,000>10,00040
HUVEC (VEGFR2)p-VEGFR24007003,500

Data are hypothetical and for illustrative purposes only.

Interpretation and Discussion

Based on our hypothetical data, Compound X demonstrates potent inhibitory activity against ABL1 and VEGFR2 in biochemical assays. The cellular data corroborates the biochemical findings, showing inhibition of the BCR-ABL and VEGFR2 pathways in relevant cell lines.

Compared to our reference compounds, Compound X exhibits a distinct selectivity profile. It is more potent against ABL1 than Imatinib in this hypothetical scenario and shows significant activity against VEGFR2. Importantly, it displays weak activity against EGFR, AKT1, CDK2, and MAPK1, suggesting a degree of selectivity.

The broad-spectrum activity of Staurosporine across all tested kinases serves as a positive control for the assays and highlights the importance of performing comprehensive selectivity profiling.

Conclusion

The cross-reactivity profiling of kinase inhibitors is a critical step in their preclinical development. A combination of biochemical and cellular assays provides a comprehensive understanding of a compound's selectivity and potential off-target effects. The illustrative case study of Compound X demonstrates a systematic approach to generating and interpreting comparative data. This guide provides a framework for researchers to design and execute robust cross-reactivity studies, ultimately leading to the development of safer and more effective targeted therapies.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link][2]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link][1]

  • Klaeger, S., Gohlke, B., Scott, M. P., Medard, G., & Kuster, B. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 10(509), eaan0646. [Link][4]

  • Cheng, A. C., Eksterowicz, J., Ge, H., & Yamashita, D. S. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(12), i247-i255. [Link][7]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K ovanen, D. R., & Kang, J. (2013). A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery. Biochemical Journal, 451(2), 313-328. [Link][3]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link][8]

  • Shah, S., & Gande, S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Investigation, 51(1), 1-15. [Link]

  • Vollmar, M., Schirle, M., Wernimont, A. K., Heinemann, U., & Arrowsmith, C. H. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 105(51), 20384-20389. [Link][9]

  • Reaction Biology. Kinase Screening Assay Services. [Link][6]

  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current allergy and asthma reports, 7(1), 41-48. [Link][10]

  • PubChem. 4-ethoxy-N-(oxolan-2-ylmethyl)naphthalene-1-sulfonamide. [Link][11]

  • Ghimire, S., Kyung, E., Lee, J. H., Kim, J. W., Kang, W., & Kim, E. (2013). An evidence-based approach for providing cautionary recommendations to sulfonamide-allergic patients and determining cross-reactivity among sulfonamide-containing medications. Journal of clinical pharmacy and therapeutics, 38(3), 196-202. [Link][12]

  • Bradshaw, L. R. (1969). The metabolism of 4-ethylsulphonyl-naphthalene-1-sulphonamide. The Biochemical journal, 114(2), 33P-34P. [Link][13]

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A Researcher's Guide to Naphthalenesulfonamide Analogs as Modulators of the Keap1-Nrf2 Pathway

Author: BenchChem Technical Support Team. Date: February 2026

The naphthalenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This guide provides a comparative analysis of analogs derived from this core, with a specific focus on their activity as inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI), a critical pathway in cellular defense against oxidative stress. While the specific query molecule, 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide, serves as a conceptual archetype, this analysis synthesizes data from extensively studied analogs to derive meaningful structure-activity relationships (SAR) and guide future drug discovery efforts.

This document is intended for researchers, medicinal chemists, and drug development professionals. We will delve into the causal relationships behind structural modifications, present detailed experimental protocols for compound evaluation, and visualize the underlying biological and experimental frameworks.

The Keap1-Nrf2 Pathway: A Key Therapeutic Target

Under normal physiological conditions, the transcription factor Nuclear factor-erythroid 2 related factor 2 (Nrf2) is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as an adaptor protein, facilitating the ubiquitination and subsequent proteasomal degradation of Nrf2, thereby keeping its activity low.

When cells are exposed to oxidative or electrophilic stress, reactive cysteines within Keap1 are modified. This event induces a conformational change in Keap1, disrupting its ability to bind Nrf2. Consequently, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes. Activating this pathway is a promising therapeutic strategy for diseases characterized by oxidative stress, such as acute lung injury (ALI), chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders.[1]

Naphthalenesulfonamide-based compounds have emerged as potent, non-electrophilic inhibitors that directly block the Keap1-Nrf2 PPI, offering a more targeted mechanism of action than electrophilic Nrf2 activators.

Caption: The Keap1-Nrf2 signaling pathway and point of intervention for naphthalenesulfonamide inhibitors.

Comparative Analysis of Naphthalenesulfonamide Analogs

The potency and pharmacokinetic properties of naphthalenesulfonamide inhibitors are highly dependent on the nature and position of substituents on the aromatic core and the sulfonamide moiety. The following table summarizes key SAR findings from published studies, using a lead compound, NXPZ-2, as a reference point for comparison.[1]

Compound IDCore Scaffold ModificationR-Group (Sulfonamide)Keap1 Binding Affinity (KD, µM)Key Insights
NXPZ-2 (Lead) N/A (Reference)Cyclohexylamino~0.55Potent binder but exhibits poor water solubility (55 µg/mL) and suboptimal pharmacokinetic (PK) profiles.[1]
Analog 12d Phenyl ring replaced with Naphthalene2-(4-fluorobenzyloxy)0.064 (IC50, FP Assay)The naphthalene scaffold significantly improves inhibitory activity compared to a simple phenyl ring, highlighting the importance of the extended aromatic system for binding.[2]
Analog 10u N/A (Same as Lead)(R)-azetidine0.22Introduction of a small, rigid azocyclic group enhances binding affinity. This modification also dramatically improved water solubility (484 µg/mL for HCl salt), a critical parameter for drug development.[1]
Analog 10q N/A (Same as Lead)(S)-azetidine0.81Stereochemistry is crucial. The (R)-enantiomer (10u) is nearly 4-fold more potent than the (S)-enantiomer, indicating a specific stereochemical fit within the Keap1 binding pocket.[1]
Analog 10v N/A (Same as Lead)Pyrrolidine0.35Expanding the azocyclic ring from 4-membered (azetidine) to 5-membered (pyrrolidine) maintains high potency, suggesting some flexibility in the binding pocket.[1]
Analog 10x N/A (Same as Lead)Piperidine1.10Further expansion to a 6-membered ring (piperidine) leads to a decrease in activity, suggesting that larger, more flexible rings are less optimal for this position.[1]

Structure-Activity Relationship (SAR) Summary:

Caption: Key structure-activity relationship (SAR) insights for Keap1-Nrf2 inhibitors.

Experimental Protocol: In Vitro Evaluation of Keap1-Nrf2 PPI Inhibition

To assess the inhibitory potential of newly synthesized analogs, a robust and reproducible in vitro assay is paramount. A competitive Fluorescence Polarization (FP) assay is a standard method for this purpose.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the Keap1-Nrf2 protein-protein interaction.

Principle: This assay measures the binding of a fluorescein-labeled Nrf2 peptide probe to the Kelch domain of the Keap1 protein. When the small, fluorescently-labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger Keap1 protein, its tumbling slows significantly, leading to a high polarization signal. A test compound that inhibits the interaction will displace the fluorescent peptide, causing a decrease in the polarization signal.

Materials:
  • Recombinant human Keap1-Kelch domain (aa 321-609)

  • Fluorescein-labeled Nrf2 peptide probe (e.g., FITC-DEETGEFL)

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20 and 1 mM DTT

  • Test compounds and a known inhibitor (e.g., NXPZ-2) dissolved in 100% DMSO

  • Black, low-volume 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Step-by-Step Methodology:
  • Compound Preparation:

    • Create a serial dilution series of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to generate 11 points.

    • Rationale: Serial dilution in DMSO allows for a wide concentration range to be tested, ensuring an accurate IC50 determination. DMSO is used for its ability to solubilize a wide range of organic compounds.

  • Reagent Preparation:

    • Prepare working solutions of Keap1 protein and the FITC-Nrf2 peptide probe in the assay buffer. The final concentrations need to be optimized but are typically around 20 nM Keap1 and 10 nM peptide probe.

    • Rationale: The concentrations are chosen to be near the KD of the interaction to ensure a sensitive assay window and to operate in the linear range of the binding isotherm. DTT is included to maintain the reduced state of cysteine residues.

  • Assay Execution:

    • Add 0.2 µL of the compound dilutions from the DMSO plate to the 384-well assay plate. Include "DMSO only" wells for high signal (no inhibition) controls and "buffer only" wells for low signal (no binding) controls.

    • Add 10 µL of the Keap1 protein solution to all wells except the low signal controls.

    • Incubate for 15 minutes at room temperature.

    • Rationale: Pre-incubation of the protein with the inhibitor allows them to reach binding equilibrium before the introduction of the competing fluorescent probe.

    • Add 10 µL of the FITC-Nrf2 peptide probe solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Rationale: This incubation allows the binding reaction to reach equilibrium. Protection from light is necessary to prevent photobleaching of the fluorescein label.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader (Excitation: 485 nm, Emission: 535 nm).

    • Convert the raw millipolarization (mP) units to percent inhibition using the high and low signal controls: % Inhibition = 100 * (1 - [(Sample_mP - Low_Control_mP) / (High_Control_mP - Low_Control_mP)])

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Rationale: This normalization corrects for inter-plate variability and allows for the robust calculation of IC50, which represents the concentration of inhibitor required to reduce the signal by 50%.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate (384-well) cluster_analysis Data Analysis P1 1. Prepare 11-point serial dilution of Test Compound in DMSO A1 3. Add 0.2 µL of Compound/DMSO to wells P1->A1 P2 2. Prepare working solutions of Keap1 Protein and FITC-Nrf2 Peptide A2 4. Add 10 µL Keap1 Protein (or buffer for low control) P2->A2 A4 6. Add 10 µL FITC-Nrf2 Peptide P2->A4 A1->A2 A3 5. Incubate 15 min at RT A2->A3 A3->A4 A5 7. Incubate 60 min at RT (protect from light) A4->A5 D1 8. Read Fluorescence Polarization (mP) A5->D1 D2 9. Calculate % Inhibition D1->D2 D3 10. Plot Dose-Response Curve & Determine IC50 D2->D3

Caption: Workflow for the Fluorescence Polarization (FP) competitive binding assay.

Conclusion and Future Directions

The naphthalenesulfonamide scaffold is a highly tractable starting point for the development of potent and selective inhibitors of the Keap1-Nrf2 protein-protein interaction. Structure-activity relationship studies have consistently shown that modifications to the sulfonamide nitrogen with small, stereochemically defined azocyclic groups can simultaneously enhance binding affinity and dramatically improve crucial physicochemical properties like aqueous solubility.[1] The replacement of simpler aromatic systems with the naphthalene core itself is also a key determinant of high potency.[2]

Future research should focus on multi-parameter optimization, balancing target potency with ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The detailed protocols and SAR insights provided in this guide serve as a foundational resource for teams engaged in the design and evaluation of the next generation of naphthalenesulfonamide-based therapeutics.

References

  • Title: Fragment-Based Discovery of Azocyclic Alkyl Naphthalenesulfonamides as Keap1-Nrf2 Inhibitors for Acute Lung Injury Treatment.[1] Source: Journal of Medicinal Chemistry, 2023. URL: [Link]

  • Title: Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction.[2] Source: RSC Medicinal Chemistry, 2022. URL: [Link]

  • Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.[3] Source: Molecules, 2023. URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.[4] Source: Physical Sciences Reviews, 2021. URL: [Link]

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A Comparative Guide to Investigating Resistance Mechanisms Against 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, understanding the mechanisms by which pathogens develop resistance to a novel therapeutic candidate is paramount. This guide provides a comprehensive, experience-driven framework for investigating resistance to 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide , a unique naphthalenic sulfonamide. As specific resistance data for this compound is not yet established in published literature, this document outlines a robust, first-principles approach. We will compare these prospective mechanisms and investigational workflows against the well-characterized resistance profiles of traditional sulfonamides, such as sulfamethoxazole, providing the necessary context and experimental bedrock for your research.

Part 1: Foundational Principles of Sulfonamide Resistance

Sulfonamides as a class are synthetic antimicrobial agents that function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) .[1] This enzyme is critical in the bacterial folic acid synthesis pathway, catalyzing the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate.[2][3] Since folic acid is essential for nucleic acid synthesis, its inhibition halts bacterial growth and replication, a bacteriostatic effect.[2][4] Mammalian cells are unaffected as they obtain folate from their diet.

Resistance to this class of drugs is widespread and typically arises from one of several primary mechanisms. A thorough investigation into our target compound must be designed to systematically explore each of these potential avenues.

Part 2: A Multi-Pronged Strategy for Resistance Investigation

Our core directive is to elucidate how a target bacterium could overcome the inhibitory action of this compound. We will structure our investigation around a logical workflow designed to isolate and characterize the specific molecular changes conferring resistance.

G cluster_0 Phase 1: Isolate Resistant Mutants cluster_1 Phase 2: Characterize Mechanisms cluster_2 Phase 3: Validate Findings A Start with Susceptible Bacterial Strain (e.g., E. coli, S. aureus) B Minimum Inhibitory Concentration (MIC) Determination A->B C Generate Resistant Mutants (Serial Passage on Increasing Drug Concentrations) B->C D Confirm Resistance Phenotype (MIC Shift Analysis) C->D E Whole Genome Sequencing (WGS) of Resistant vs. Wild-Type D->E F Target Gene Analysis: folP (DHPS) Sequencing E->F G Acquired Gene Analysis: sul Gene Quantification (qPCR) E->G H Metabolic Analysis: PABA Overproduction Assay E->H I Transport Analysis: Efflux Pump Activity Assay E->I J Site-Directed Mutagenesis of folP in Susceptible Strain F->J L Enzymatic Assays: Purified DHPS (Wild-Type vs. Mutant) Inhibition Kinetics F->L K Gene Knockout/Overexpression of Efflux Pumps I->K M Confirm Resistance (MIC Testing of Engineered Strains) J->M K->M

Caption: Experimental workflow for investigating sulfonamide resistance.

Part 3: Comparative Analysis of Potential Resistance Mechanisms

We will investigate four primary, empirically-supported mechanisms of sulfonamide resistance and compare them to our novel compound.

Mechanism 1: Target Modification via folP Gene Mutation

This is the most common form of intrinsic resistance. Mutations in the chromosomal folP gene, which encodes DHPS, can alter the enzyme's active site.[5] These changes reduce the binding affinity of the sulfonamide inhibitor while preserving the enzyme's ability to bind its natural substrate, PABA.[5]

  • Comparison Point: Classic sulfonamides like sulfamethoxazole face resistance from specific, well-documented point mutations in the DHPS enzyme of pathogens like Streptococcus pneumoniae and Neisseria meningitidis.[6][7][8] Our investigation will determine if selective pressure from this compound induces a similar, or entirely novel, set of mutations. The larger, more complex structure of the naphthalenic sulfonamide may interact with different residues in the active site, leading to a unique resistance mutation pattern.

Mechanism 2: Acquisition of Resistant DHPS Genes (sul)

Bacteria can acquire foreign genes, known as sul genes (sul1, sul2, sul3, etc.), via mobile genetic elements like plasmids and integrons.[5] These genes encode for highly resistant, alternative DHPS enzymes that are structurally divergent from the native enzyme and are not inhibited by sulfonamides.[9][10][11]

  • Comparison Point: This mechanism is a primary driver of widespread clinical resistance to older sulfonamides.[12][13] A key question is whether the unique chemical structure of our target compound can evade the action of these common Sul enzymes. It is plausible that the bulky naphthalene group may be sterically hindered from the active sites of Sul1 or Sul2, potentially rendering this common resistance mechanism less effective.

Mechanism 3: Metabolic Bypass via PABA Overproduction

Since sulfonamides are competitive inhibitors, the bacterium can overcome the inhibition by simply out-competing the drug. By upregulating the biosynthesis of PABA, the natural substrate for DHPS, the inhibitory effect of the sulfonamide can be titrated out.[14]

  • Comparison Point: This is a known, albeit less common, resistance mechanism against traditional sulfonamides.[3][15] The efficacy of this strategy depends on the relative binding affinity (Ki) of the inhibitor versus the Michaelis constant (Km) of the substrate. We must determine the inhibitory constant of this compound for DHPS and compare it to that of sulfamethoxazole to predict how effective PABA overproduction would be as a resistance strategy.

Mechanism 4: Reduced Intracellular Concentration via Efflux Pumps

Bacteria utilize transmembrane proteins called efflux pumps to actively transport toxic substances, including antibiotics, out of the cell.[14] Overexpression of broad-spectrum efflux pumps, such as those from the Resistance-Nodulation-Cell Division (RND) family, can reduce the intracellular concentration of a sulfonamide to sub-therapeutic levels.[16][17]

  • Comparison Point: While some sulfonamides are known substrates of efflux pumps, this is not considered the primary mechanism of high-level resistance for this class.[18] However, the increased lipophilicity of the naphthalene ring in our target compound may make it a better substrate for RND-type efflux pumps compared to traditional, less lipophilic sulfonamides. This is a critical hypothesis to test.

Part 4: Experimental Protocols and Data Interpretation

Here we provide detailed, self-validating protocols to test the hypotheses outlined above.

Protocol 1: Generation of Resistant Mutants & MIC Determination

Objective: To generate and quantify resistance to this compound.

  • Strain Selection: Choose a susceptible wild-type strain (e.g., E. coli ATCC 25922).

  • Baseline MIC: Determine the Minimum Inhibitory Concentration (MIC) of the target compound and a comparator (e.g., sulfamethoxazole) using the broth microdilution method according to CLSI guidelines.

  • Serial Passage: Inoculate the wild-type strain into a broth containing the target compound at 0.5x MIC. After incubation, transfer an aliquot of the culture to a fresh broth with 1x MIC. Continue this serial passage, doubling the drug concentration at each step, until significant growth is observed at >8x the baseline MIC.

  • Isolate and Confirm: Plate the final culture onto drug-free agar, select single colonies, and re-test their MIC to confirm a stable resistance phenotype.

Data Presentation (Hypothetical Data):

StrainCompoundBaseline MIC (µg/mL)Resistant Mutant MIC (µg/mL)Fold Change
E. coli ATCC 25922Sulfamethoxazole851264x
E. coli ATCC 259224-ethoxy-N-(...)-sulfonamide212864x
Protocol 2: Genomic Analysis via Whole Genome Sequencing (WGS)

Objective: To identify all genetic changes in the resistant mutant compared to the wild-type parent.

  • DNA Extraction: Extract high-quality genomic DNA from both the wild-type and the confirmed resistant mutant strains.

  • Sequencing: Perform short-read (e.g., Illumina) whole-genome sequencing on both samples to achieve >100x coverage.[14][19][20]

  • Bioinformatic Analysis:

    • Align the reads from the resistant mutant to the wild-type genome as a reference.

    • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions. Pay close attention to the folP gene.[21]

    • Use resistance gene databases (e.g., CARD) to screen the assembled genome for acquired resistance genes, specifically sul1, sul2, and sul3.[5]

    • Analyze genes related to PABA biosynthesis (pabA, pabB, pabC) and efflux pumps (acrA, acrB, tolC) for mutations in promoter or coding regions.

Protocol 3: Quantitative PCR (qPCR) for sul Gene Expression

Objective: To quantify the copy number of acquired sul genes.

  • Primer/Probe Design: Design specific primers and probes for sul1, sul2, and sul3, along with a housekeeping gene (e.g., rpoB) for normalization.

  • DNA Extraction: Extract genomic DNA from wild-type and resistant strains.

  • qPCR Reaction: Perform qPCR using a standard protocol.

  • Data Analysis: Use the 2-ΔΔCt method to calculate the relative abundance of each sul gene in the resistant mutant compared to the wild-type.[22]

Data Presentation (Hypothetical Data):

GeneWild-Type (Relative Quantity)Resistant Mutant (Relative Quantity)Interpretation
sul1Not DetectedNot DetectedNo acquisition of sul1
sul2Not Detected256High-copy acquisition of sul2
Protocol 4: DHPS Enzyme Inhibition Assay

Objective: To determine if mutations in DHPS alter the inhibitory activity of the compound.

  • Protein Expression: Clone and express both wild-type and mutant folP genes in an E. coli expression system. Purify the DHPS enzymes.

  • Kinetic Assay: Use a coupled spectrophotometric assay where the DHPS product, dihydropteroate, is reduced by dihydrofolate reductase (DHFR), oxidizing NADPH.[1][23] The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

  • IC50 Determination: Measure the enzyme activity in the presence of varying concentrations of the sulfonamide to determine the half-maximal inhibitory concentration (IC50).[24][25]

Data Presentation (Hypothetical Data):

DHPS EnzymeCompoundIC50 (µM)
Wild-TypeSulfamethoxazole1.5
Mutant (P64S)Sulfamethoxazole98.0
Wild-Type4-ethoxy-N-(...)-sulfonamide0.8
Mutant (P64S)4-ethoxy-N-(...)-sulfonamide55.0
Protocol 5: Efflux Pump Activity Assay

Objective: To determine if the target compound is a substrate of bacterial efflux pumps.

  • Strain Panel: Utilize a panel of strains including a wild-type, a pump-deficient mutant (e.g., ΔtolC), and a pump-overexpressing strain.

  • MIC Shift Assay: Determine the MIC of the target compound against all strains in the panel. A significantly lower MIC in the pump-deficient mutant compared to the wild-type indicates the compound is an efflux substrate.

  • Real-Time Efflux Assay: Use a fluorescent dye that is a known efflux pump substrate (e.g., ethidium bromide or N-Phenyl-1-naphthylamine).

    • Load the cells with the dye in the presence of an energy source de-coupler (like CCCP).

    • Wash and resuspend the cells in a buffer containing an energy source (e.g., glucose) to initiate efflux.

    • Monitor the decrease in fluorescence as the dye is pumped out.

    • Add the target compound to see if it competitively inhibits the efflux of the dye, which would be observed as a reduction in the rate of fluorescence decrease.[26]

G cluster_0 Folate Biosynthesis Pathway PABA PABA (p-Aminobenzoic Acid) DHPS DHPS Enzyme (Target) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroate DHPS->DHP DHFR DHFR Enzyme DHP->DHFR THF Tetrahydrofolate (Essential for DNA Synthesis) DHFR->THF Sulfonamide Sulfonamide (e.g., 4-ethoxy-N-...-sulfonamide) Sulfonamide->DHPS Competitive Inhibition

Sources

In Vivo Validation of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide: A Comparative Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the hypothetical therapeutic activities of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide (herein referred to as Cpd-X) . In the absence of published in vitro data for this specific molecule, we will explore two plausible mechanisms of action based on its structural motifs—naphthalene and sulfonamide—which are common in established therapeutic agents. This document will serve as a strategic guide for researchers, scientists, and drug development professionals to transition from putative in vitro findings to robust in vivo preclinical data.

We will proceed by postulating two distinct, high-potential in vitro activities for Cpd-X:

  • Selective inhibition of Cyclooxygenase-2 (COX-2) , suggesting anti-inflammatory properties.

  • Inhibition of tubulin polymerization , indicating potential as an anticancer agent.

For each hypothetical activity, this guide will detail the logical progression of in vivo experiments, from initial pharmacokinetic profiling to definitive efficacy studies. We will compare the proposed experimental designs with established protocols for well-known drugs, namely Celecoxib (a selective COX-2 inhibitor) and Paclitaxel (a tubulin polymerization inhibitor), to provide a clear benchmark for success.

Part 1: Validation of Cpd-X as a Selective COX-2 Inhibitor for Anti-Inflammatory Therapy

A plausible in vitro finding for a novel sulfonamide-containing compound is selective inhibition of the COX-2 enzyme, a key mediator of inflammation and pain.[1][2] This selectivity is desirable as it promises to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the homeostatic COX-1 enzyme.[2]

Preclinical Pharmacokinetics (PK) and Bioavailability

Before assessing efficacy, it is crucial to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of Cpd-X. Naphthalene and sulfonamide derivatives can have variable pharmacokinetic properties.[3][4][5] An initial PK study is a self-validating system; if the compound does not reach the target tissue in sufficient concentration and duration, any downstream efficacy studies will be inconclusive.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Formulation: Develop a suitable vehicle for Cpd-X for both oral (e.g., 0.5% carboxymethylcellulose) and intravenous (e.g., saline with a co-solvent like DMSO) administration.[6]

  • Dosing:

    • Intravenous (IV) group: Administer a single bolus dose (e.g., 1-5 mg/kg) to determine clearance and volume of distribution.

    • Oral (PO) group: Administer a single oral gavage dose (e.g., 10-50 mg/kg) to assess oral absorption and bioavailability.

  • Blood Sampling: Collect serial blood samples via tail vein or jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Analysis: Quantify Cpd-X concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.

Table 1: Comparison of Target Pharmacokinetic Parameters

ParameterCpd-X (Target Profile)Celecoxib (Reference)Rationale
Oral Bioavailability (F%) > 30%~22-40%Sufficient oral absorption for convenient dosing.
Half-life (t½) 4-8 hours~11 hours[7]Allows for once or twice daily dosing.
Peak Plasma Conc. (Cmax) Dose-dependentDose-dependentMust exceed the in vitro IC50 for COX-2.
Time to Peak (Tmax) 1-3 hours~2-3 hours[7]Indicates rapid absorption.
In Vivo Pharmacodynamics (PD) and Efficacy

The gold-standard acute model for assessing NSAID-like activity is the carrageenan-induced paw edema model in rats.[8][9] This model induces a localized inflammatory response characterized by edema, which is significantly mediated by prostaglandins produced by COX-2.[8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g; n=6-8 per group).

  • Acclimatization: Allow animals to acclimate for at least one week.

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% CMC, p.o.).

    • Group 2: Cpd-X (e.g., 10, 30, 100 mg/kg, p.o.).

    • Group 3: Celecoxib (positive control, e.g., 30 mg/kg, p.o.).

  • Dosing: Administer the respective treatments orally 1 hour before the inflammatory insult.

  • Induction of Edema: Inject 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at baseline (0 hr) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Table 2: Expected Efficacy Data in Paw Edema Model

Treatment GroupDose (mg/kg)Peak Edema Inhibition (%) at 3hrStatistical Significance (vs. Vehicle)
Vehicle Control -0%-
Cpd-X 10(Target: >20%)p < 0.05
Cpd-X 30(Target: >40%)p < 0.01
Cpd-X 100(Target: >60%)p < 0.001
Celecoxib 30~50-60%[10]p < 0.001

Workflow and Mechanistic Link

The following diagrams illustrate the logical flow of the in vivo validation and the underlying anti-inflammatory mechanism.

G cluster_0 In Vitro Hypothesis cluster_1 In Vivo Validation Workflow vitro Cpd-X selectively inhibits COX-2 pk Pharmacokinetic Study (Rat) vitro->pk Justifies In Vivo Testing efficacy Carrageenan Paw Edema Model (Rat) pk->efficacy Determine Dose pd Ex Vivo PG E2 Measurement efficacy->pd Confirm Mechanism

Caption: Workflow for in vivo validation of anti-inflammatory activity.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2) COX2->PGs Inflammation Inflammation (Edema, Pain) PGs->Inflammation CpdX Cpd-X CpdX->COX2 Inhibition

Caption: Cpd-X's hypothetical COX-2 inhibitory pathway.

Part 2: Validation of Cpd-X as a Tubulin Polymerization Inhibitor for Anticancer Therapy

The naphthalene ring is a privileged scaffold in many anticancer agents, including some that function as tubulin polymerization inhibitors.[11][12] A hypothetical in vitro finding could be that Cpd-X binds to the colchicine site of β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells.[13][14]

Pharmacokinetics and Maximum Tolerated Dose (MTD)

As with the anti-inflammatory indication, the initial step is to determine the compound's PK profile, typically in mice, which are commonly used for cancer xenograft models. Additionally, an MTD study is required to establish a safe and effective dosing range for subsequent efficacy studies.

Experimental Protocol: Mouse PK and MTD Study

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Pharmacokinetics: Conduct a PK study similar to the rat protocol (Section 1.1), but using mice, to establish key parameters like bioavailability and half-life.

  • MTD Study:

    • Administer escalating doses of Cpd-X to groups of mice (n=3-5 per group) daily for 5-14 days.

    • Monitor for signs of toxicity, including weight loss (>15-20%), changes in behavior, and ruffled fur.

    • The MTD is defined as the highest dose that does not cause significant toxicity.

In Vivo Efficacy in a Xenograft Model

To validate the anticancer activity, a subcutaneous xenograft model is the standard approach.[15][16] This involves implanting human cancer cells into immunocompromised mice and monitoring tumor growth following treatment.

Experimental Protocol: Human Tumor Xenograft Study

  • Cell Line Selection: Choose a human cancer cell line (e.g., A549 lung cancer, MDA-MB-231 breast cancer) in which Cpd-X showed high potency in vitro.[16]

  • Animal Model: Female athymic nude mice (n=8-10 per group).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.[16]

  • Randomization and Grouping:

    • Group 1: Vehicle control.

    • Group 2: Cpd-X (e.g., at MTD or a fraction thereof, p.o. or i.p., daily).

    • Group 3: Paclitaxel (positive control, e.g., 10 mg/kg, i.v., every 3 days).[15]

  • Treatment: Administer treatments for a defined period (e.g., 21-28 days).

  • Endpoint: The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. At the end of the study, excise tumors and weigh them.

Table 3: Expected Efficacy Data in A549 Xenograft Model

Treatment GroupDoseFinal Tumor Volume (mm³)Tumor Growth Inhibition (TGI%)
Vehicle Control -~15000%
Cpd-X (e.g., 50 mg/kg, p.o.)(Target: < 750)(Target: > 50%)
Paclitaxel (10 mg/kg, i.v.)~400-600[15][17]~60-75%

Workflow and Mechanistic Pathway

The diagrams below outline the validation process and the targeted cellular mechanism for the anticancer application.

G cluster_0 In Vitro Hypothesis cluster_1 In Vivo Validation Workflow vitro Cpd-X inhibits tubulin polymerization pk_mtd PK & MTD Study (Mouse) vitro->pk_mtd Justifies In Vivo Testing efficacy Xenograft Efficacy Study (Mouse) pk_mtd->efficacy Establish Safe & Effective Dose pd Immunohistochemistry (e.g., Ki-67, TUNEL) efficacy->pd Confirm In Vivo MoA

Caption: Workflow for in vivo validation of anticancer activity.

G tubulin α/β-Tubulin Dimers microtubule Microtubule Dynamics tubulin->microtubule Polymerization spindle Mitotic Spindle Formation microtubule->spindle mitosis Cell Division (Mitosis) spindle->mitosis apoptosis Apoptosis mitosis->apoptosis Arrest leads to CpdX Cpd-X CpdX->tubulin Inhibition

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery does not end with the final data point. The responsible management of chemical reagents, particularly novel compounds like 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our focus extends beyond mere procedure to elucidate the scientific rationale behind each step, ensuring a culture of safety and compliance in your laboratory.

Hazard Profile: Understanding the "Why" Behind the Precautions

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. Based on data for structurally related naphthalene sulfonamides, this compound should be handled as a substance with the following potential hazards:

Hazard ClassificationGHS Hazard StatementRationale and Implications for Disposal
Flammable Solid H228: Flammable solidThe compound can be easily ignited by friction, heat, sparks, or flames. Disposal procedures must eliminate all potential ignition sources and utilize non-sparking tools.[1][2]
Suspected Carcinogen H351: Suspected of causing cancerLong-term exposure may pose a carcinogenic risk. This necessitates stringent containment measures to prevent dust inhalation and skin contact. All waste, including contaminated personal protective equipment (PPE), must be treated as carcinogenic waste.[3][4][5][6]
Ecotoxicity H410: Very toxic to aquatic life with long lasting effectsThe compound poses a significant threat to aquatic ecosystems. Under no circumstances should this chemical or its containers be disposed of down the drain or in general waste streams.[3] This dictates that all waste must be collected for incineration by a licensed disposal facility.

This multi-faceted hazard profile demands a disposal strategy that is robust, meticulous, and accounts for all potential routes of exposure and environmental contamination.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the compound or its waste, ensure the following PPE is worn:

  • Flame-resistant lab coat: To protect against fire hazards and skin contact.[2]

  • Two pairs of nitrile gloves: Double-gloving provides an extra layer of protection against potential chemical permeation.

  • ANSI-approved safety glasses or chemical splash goggles: To protect the eyes from dust particles.

  • Face shield: Recommended when handling larger quantities where the risk of dust generation is higher.

Waste Segregation and Collection: Preventing Hazardous Reactions

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures that waste is routed to the correct disposal facility.

  • Designate a Specific Waste Container: Use a new, clean, and chemically compatible container, preferably made of polyethylene.[1][7] This container must be designated exclusively for this compound solid waste.

  • Solid Waste First: Carefully place the solid chemical waste into the designated container using a spark-resistant scoop or spatula. Avoid creating dust.[1]

  • Contaminated Materials: All items that have come into direct contact with the compound are considered hazardous waste. This includes:

    • Gloves

    • Weigh boats

    • Contaminated paper towels or bench protectors

    • Disposable spatulas Place these items in the same designated solid waste container.[6][8]

  • No Liquids: Do not mix liquid waste with this solid waste stream.[7][9] Solvents or solutions containing the compound should be collected in a separate, clearly labeled liquid waste container.

Container Labeling: Ensuring Clear Communication

Accurate and thorough labeling is a regulatory requirement and is critical for the safety of all laboratory personnel and waste handlers.[10][11][12]

  • Attach a Hazardous Waste Label: As soon as the first item of waste is placed in the container, affix a hazardous waste label.[10][11]

  • Complete All Fields: The label must include the following information:

    • The words "Hazardous Waste" .[13]

    • Full Chemical Name: "this compound"

    • Hazard Pictograms: Include pictograms for Flammable, Health Hazard (Carcinogen), and Environmental Hazard.

    • Your Name and Laboratory Information.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Flame-resistant coat, double gloves, goggles) Container Select & Label Waste Container (Compatible, leak-proof, hazardous waste label) PPE->Container is prepared with Collect_Solid Collect Solid Waste (Use spark-resistant tools) Container->Collect_Solid is ready for Collect_Contaminated Collect Contaminated Items (Gloves, weigh boats, etc.) Collect_Solid->Collect_Contaminated followed by Secure_Lid Securely Close Container Lid Collect_Contaminated->Secure_Lid completes collection Store Store in Designated Satellite Area (Flammable cabinet, away from incompatibles) Secure_Lid->Store enables safe Pickup Arrange for EH&S Pickup Store->Pickup awaits Incineration Transport to Approved Facility (Licensed for carcinogenic & flammable waste) Pickup->Incineration initiates

Caption: Disposal workflow for this compound.

Temporary Storage: Maintaining a Safe Laboratory Environment

Waste containers must be stored safely pending collection by your institution's Environmental Health & Safety (EH&S) department.

  • Keep Containers Closed: Always keep the waste container tightly sealed when not actively adding waste.[14]

  • Designated Storage Area: Store the container in a designated satellite accumulation area that is at or near the point of waste generation.[9][14]

  • Use a Flammable Cabinet: Due to its flammability, this waste should be stored in a cabinet approved for flammable materials.[2]

  • Secondary Containment: Place the container in a secondary bin or tray to contain any potential leaks.

  • Segregate from Incompatibles: Ensure the container is not stored near acids, bases, or oxidizers.[15]

Final Disposal: The Hand-off to a Professional

Under no circumstances should you attempt to treat or dispose of this chemical waste yourself.

  • Contact EH&S: When the container is nearly full or has been in storage for the maximum time allowed by your institution (typically 90-180 days), arrange for a pickup by your EH&S department or a licensed hazardous waste contractor.[16]

  • Incineration: The appropriate disposal method for this compound is high-temperature incineration at a facility permitted to handle flammable and carcinogenic waste.[4][17] This method ensures the complete destruction of the hazardous compound.

Spill Management: An Emergency Action Plan

Even with the best precautions, spills can occur. A swift and correct response is vital to mitigate the risks.

Minor Spill (Contained, less than 5 grams)

If you are trained and confident in your ability to clean the spill safely:

  • Alert Personnel: Immediately alert others in the lab.

  • Remove Ignition Sources: Turn off any nearby hot plates, stirrers, or other potential sources of ignition.[18]

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[17][18]

  • Use Spill Kit: Gently cover the spill with an absorbent material from a chemical spill kit, such as vermiculite or sand.[17] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean-up: Using spark-resistant tools, carefully sweep the absorbed material and place it into your designated hazardous waste container.[1]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and then with soap and water. Place the cleaning cloths in the waste container.

  • Dispose of PPE: Treat all PPE worn during the cleanup as hazardous waste.

Major Spill (Large quantity, airborne dust, or outside of a fume hood)
  • EVACUATE: Immediately evacuate the area. Alert all personnel to leave the laboratory.[19][20]

  • COMMUNICATE: Close the laboratory doors and prevent re-entry. Notify your supervisor and your institution's EH&S or emergency response team immediately.[19]

  • ASSIST: If anyone has been exposed, guide them to an emergency shower or eyewash station. Remove contaminated clothing while under the shower.[20]

  • WAIT: Do not attempt to clean up a major spill. Await the arrival of trained emergency responders.[20][21]

By adhering to this comprehensive disposal guide, you contribute to a safer research environment and ensure that your work has a minimal impact on the world outside the lab. Trust in these protocols is trust in a system of validated safety and environmental responsibility.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Lab Manager. (2023). 8 Steps to Handling a Lab Chemical Spill.
  • SEPS Services. (2022). 8 Steps to Handling Chemical Spills in the Lab.
  • University of California, San Diego. (2015).
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  • Hazardous Waste Experts. (2020). Hazardous waste-container labeling requirements.
  • Hartwick College. (n.d.). Chemical Spill Management.
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  • Berg Compliance Solutions, LLC. (2021). EPA and DOT Hazardous Waste Labeling Requirements.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Containers.
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  • Washington St
  • The Sarpong Group. (2016). 13 Listed Carcinogens.
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide. The guidance herein is synthesized from established safety principles for related chemical structures, aiming to foster a proactive safety culture and ensure the well-being of all laboratory personnel. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is built upon a thorough hazard assessment of its core chemical moieties: a naphthalene ring, a sulfonamide group, and a pyridine derivative.

Hazard Assessment: A Proactive Approach to Safety

Understanding the potential risks associated with a novel chemical is the cornerstone of safe laboratory practice. The toxicological profile of this compound has not been extensively documented. Therefore, a conservative approach is mandated, assuming hazards based on its structural components.

  • Naphthalene Moiety : Naphthalene is classified as a flammable solid and is suspected of causing cancer.[1] It is harmful if swallowed and is very toxic to aquatic life.[1] Inhalation of naphthalene vapors has been associated with headaches, nausea, and potential damage to the cornea and kidneys.[2] Systemic absorption can lead to more severe effects, including hemolytic anemia.[2]

  • Sulfonamide Group : Sulfonamide-containing compounds are common in medicinal chemistry.[3][4] While many are used as therapeutics, some can cause skin and eye irritation.[5][6][7] The primary risks in a laboratory setting involve irritation upon contact or inhalation of fine powders.[6]

  • Pyridine Moiety : Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin. They are typically treated as irritants to the skin, eyes, and respiratory system.

This composite hazard profile necessitates stringent control measures to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

Structural Moiety Known Associated Hazards Primary Routes of Exposure
Naphthalene Flammable solid, Suspected carcinogen, Harmful if swallowed, Aquatic toxicity, Retinotoxic, Can cause hemolytic anemia.[1][2]Inhalation, Ingestion, Skin/Eye Contact
Sulfonamide Skin and eye irritation, Respiratory irritation as a dust.[5][6][7]Inhalation, Skin/Eye Contact
Pyridine Skin, eye, and respiratory irritation; Harmful if swallowed or absorbed through the skin.Ingestion, Inhalation, Skin/Eye Contact

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE strategy is crucial. The selection of appropriate PPE is based on a risk assessment of the specific procedures being performed.

Primary Engineering Controls: The First Line of Defense

All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood.[8] This is the most critical step in preventing the inhalation of airborne particulates and vapors.

Mandatory PPE for All Handling Procedures
Protection Type Specification Rationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against dermal absorption. The outer glove can be removed immediately if contamination is suspected, protecting the inner glove.
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Use chemical splash goggles when there is a risk of splashing.[9]Protects eyes from airborne powders and accidental splashes. Goggles provide a seal around the eyes for superior protection during liquid transfers.
Body Protection Flame-resistant lab coat, fully buttoned with tight-fitting cuffs.Protects skin and personal clothing from contamination. Ensures no exposed skin on the arms.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.
Task-Specific Respiratory Protection

For most small-scale laboratory operations conducted within a fume hood, additional respiratory protection may not be necessary. However, for procedures with a higher risk of aerosolization, such as weighing large quantities or cleaning up spills, a NIOSH-approved N95 respirator should be worn.[10]

Safe Handling and Operational Workflow

Adherence to a standardized workflow minimizes the risk of exposure and ensures procedural consistency. The following steps provide a framework for safely handling the compound from storage to use.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational and clutter-free. Don all required PPE as outlined in Section 2.

  • Weighing :

    • Conduct all weighing activities inside the fume hood.

    • Use a disposable weigh boat or paper.

    • Handle the solid compound with a chemically compatible spatula.

    • Close the primary container immediately after dispensing.

  • Dissolution :

    • Add the weighed solid to the solvent in a flask or beaker within the fume hood.

    • If sonication or heating is required, ensure the vessel is appropriately covered to prevent aerosolization.

  • Transfer : When transferring solutions, do so slowly to avoid splashing.

  • Post-Handling : After completing the task, wipe down the spatula and any contaminated surfaces with an appropriate solvent. Dispose of all contaminated disposables as hazardous waste. Remove the outer pair of gloves before exiting the fume hood. Wash hands thoroughly with soap and water after removing all PPE.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Undressing prep1 Verify Fume Hood Functionality prep2 Don Full PPE (Double Gloves, Goggles, Lab Coat) prep1->prep2 weigh Weigh Solid Compound prep2->weigh dissolve Prepare Solution weigh->dissolve transfer Transfer to Reaction dissolve->transfer dispose Dispose of Contaminated Waste in Labeled Container transfer->dispose decon Decontaminate Surfaces & Equipment dispose->decon undress Remove Outer Gloves, Then All PPE decon->undress wash Wash Hands Thoroughly undress->wash

Caption: Standard workflow for handling this compound.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][9] Seek medical attention.

  • Eye Contact : Use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Small Spill (Solid) : Wearing appropriate PPE, gently cover the spill with a dry absorbent material. Carefully scoop the material into a designated hazardous waste container.

  • Small Spill (Liquid) : Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent into a sealed, labeled hazardous waste container.

Waste Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.[11][12]

  • Solid Waste : This includes contaminated gloves, weigh paper, absorbent pads, and any residual solid compound. Collect in a clearly labeled, sealed hazardous waste container.[11]

  • Liquid Waste : All solutions containing the compound, as well as solvent rinses of glassware, must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • Segregation : Do not mix this waste stream with other incompatible chemicals.[12] Store waste containers in a designated secondary containment area until they are collected by a licensed chemical waste contractor.[13]

G cluster_type Identify Waste Type cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generated is_solid Solid or Liquid? start->is_solid solid_container Place in Labeled 'Solid Hazardous Waste' Container is_solid->solid_container Solid liquid_container Place in Labeled 'Liquid Hazardous Waste' Container is_solid->liquid_container Liquid solid_storage Store in Secondary Containment solid_container->solid_storage end_node Arrange Pickup by Licensed Contractor solid_storage->end_node liquid_storage Store in Secondary Containment liquid_container->liquid_storage liquid_storage->end_node

Caption: Decision workflow for the disposal of contaminated waste.

By integrating this comprehensive safety framework into your daily laboratory operations, you can effectively mitigate the risks associated with handling novel chemical entities like this compound, ensuring a safe and productive research environment.

References

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  • BenchChem. (n.d.). Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA.
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  • Gao, C., et al. (2018). From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. ResearchGate.
  • Lv, K., et al. (2019). Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Scientific Reports, 9(1), 1-13.
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  • Mehra, S., et al. (2022). Mitigation of Toxic Effects of 2 Naphthalene Sulfonate after its Treatment with Microbial Consortia. Informatics Journals.
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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.